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  • Product: Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • CAS: 302949-01-5

Core Science & Biosynthesis

Foundational

ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a halogenated quinolone derivative that serves as a pivotal intermediate in synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a halogenated quinolone derivative that serves as a pivotal intermediate in synthetic organic and medicinal chemistry. The quinolone scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial agents. The introduction of an iodine atom at the 6-position offers a unique handle for further chemical modifications, making this compound a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on insights relevant to researchers in the field.

Chemical Structure and Properties

The foundational structure of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is the 4-quinolone ring system. This bicyclic heterocycle consists of a benzene ring fused to a 4-pyridone ring. In this specific derivative, an iodine atom is substituted at the 6-position of the benzene ring, and an ethyl carboxylate group is attached to the 3-position of the pyridone ring.

Chemical Structure Diagram

Caption: Chemical structure of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is essential for researchers in designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource(s)
CAS Number 302949-01-5[1][2]
Molecular Formula C₁₂H₁₀INO₃[1][2]
Molecular Weight 343.12 g/mol [2]
Appearance Yellow to Brown Solid[2]
Purity Typically ≥95%
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C

Synthesis of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

The most established and versatile method for the synthesis of the 4-quinolone-3-carboxylate core is the Gould-Jacobs reaction [3]. This reaction involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization.

Gould-Jacobs Reaction Pathway

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization Reactant1 4-Iodoaniline Intermediate1 Diethyl 2-(((4-iodophenyl)amino)methylene)malonate Reactant1->Intermediate1 + DEEM - EtOH Reactant2 Diethyl Ethoxymethylenemalonate (DEEM) Reactant2->Intermediate1 Intermediate1_c Diethyl 2-(((4-iodophenyl)amino)methylene)malonate Product Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate1_c->Product High Temperature (e.g., Dowtherm A, ~250°C) - EtOH

Caption: The two-step Gould-Jacobs reaction for the synthesis of the target compound.

Experimental Protocol: Gould-Jacobs Synthesis

This protocol is a representative procedure based on established methodologies for the synthesis of similar 4-quinolone derivatives[4][5].

Step 1: Condensation of 4-Iodoaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask, combine 4-iodoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture at 100-130°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate from Step 1 in a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

  • Heat the solution to a vigorous reflux (typically around 250°C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product, ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, should precipitate.

  • Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.

  • Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and purity assessment of the synthesized compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is expected to show characteristic absorption bands for its functional groups. Key expected peaks include:

  • N-H stretch: A broad band in the region of 3200-3400 cm⁻¹

  • C=O stretch (ketone): A strong absorption around 1650-1690 cm⁻¹

  • C=O stretch (ester): A strong absorption around 1720-1740 cm⁻¹

  • C=C and C=N stretches (aromatic and heterocyclic rings): Multiple bands in the 1450-1620 cm⁻¹ region.

  • C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region.

  • C-I stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound. For ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, the expected molecular ion peak [M]⁺ would be at m/z 343. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

The 4-quinolone scaffold is a cornerstone of many antibacterial drugs, and the introduction of an iodine atom at the 6-position provides a versatile handle for further synthetic modifications. This makes ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate a valuable starting material for the development of novel therapeutic agents.

Potential as an Antibacterial Agent

Quinolone antibiotics primarily exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair[6][7]. The substitution pattern on the quinolone ring significantly influences the antibacterial spectrum and potency. While the direct antibacterial activity of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is not extensively reported, iodo-substituted quinoline derivatives have demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus epidermidis[8]. Further derivatization of the 6-iodo position could lead to the development of new antibacterial agents with improved properties.

Potential as an Anticancer Agent

Recent research has highlighted the potential of quinolone derivatives as anticancer agents[9]. Some quinolones have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of topoisomerases, protein kinases, and other enzymes involved in cell growth and division. Iodoquinazoline derivatives, which share a similar heterocyclic core, have demonstrated significant antiproliferative activity against various cancer cell lines. The presence of the iodine atom on the quinolone ring of the title compound offers a site for the introduction of various pharmacophores to explore and optimize anticancer activity.

Conclusion

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a strategically important molecule for chemists and pharmacologists. Its synthesis via the well-established Gould-Jacobs reaction provides a reliable route to this versatile intermediate. The presence of the iodine atom opens up a wide array of possibilities for further chemical transformations, enabling the creation of diverse libraries of novel compounds for biological screening. With the growing need for new antibacterial and anticancer agents, this compound represents a valuable starting point for the design and synthesis of next-generation therapeutics.

References

  • Marinas, I. C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 789. Available at: [Link]

  • Wikipedia contributors. (2023, December 19). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 17, 2024, from [Link]

  • Sobhani, S., Zarifi, F., & Skibsted, J. (2017). Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst and its application for the one-pot multi-component synthesis of hexahydroquinolines. New Journal of Chemistry, 41(20), 11957-11966. Supporting Information available at: [Link]

  • Al-Suwaidan, I. A., et al. (2025). Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. BMC Chemistry, 19(1), 1-16. Available at: [Link]

  • SpectraBase. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved March 17, 2024, from [Link]

  • Egbujor, M. C., et al. (2019). Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one. International Journal of Scientific & Engineering Research, 10(5), 1139-1146. Available at: [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Pakistan Journal of Pharmaceutical Sciences, 32(4), 1639-1647. Available at: [Link]

  • Khan, K. M., et al. (2018). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. RSC advances, 8(3), 1337-1345. Available at: [Link]

  • Azzman, N. N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1135-1156. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 30(22), 5035. Available at: [Link]

  • Abdeen, S., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 25(15), 8206. Available at: [Link]

  • Sharma, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 1-26. Available at: [Link]

  • Basilicata, M. G., et al. (2024). New anti-ovarian cancer quinolone derivatives acting by modulating microRNA processing machinery. RSC Medicinal Chemistry. Available at: [Link]

  • Betz, R. (2019). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. Zeitschrift für Kristallographie-New Crystal Structures, 234(2), 231-233. Available at: [Link]

  • Povarov, L. S. (2025). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. ResearchGate. Retrieved March 17, 2024, from [Link]

  • Marinas, I. C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Semantic Scholar. Retrieved March 17, 2024, from [Link]

  • Al-Abdullah, E. S., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 2994. Available at: [Link]

  • Al-Trawneh, M. A. M., & Aldmaisi, M. Q. (2018). Quinolone antibiotics. MedChemComm, 9(11), 1779-1807. Available at: [Link]

  • ResearchGate. (n.d.). Figure 5. FT-IR spectrum of the ethyl.... Retrieved March 17, 2024, from [Link]

  • ResearchGate. (n.d.). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3. Retrieved March 17, 2024, from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved March 17, 2024, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate in the developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is primarily achieved through a well-established pathway known as the Gould-Jacobs reaction.[1][2][3] This document will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the critical parameters that influence the reaction's success.

Introduction: The Significance of the 4-Quinolone-3-carboxylate Scaffold

The quinolone scaffold, and specifically the 4-oxo-1,4-dihydroquinoline-3-carboxylate core, is a privileged structure in medicinal chemistry. Compounds bearing this motif have demonstrated a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[3][4] The introduction of a halogen, such as iodine, at the C6-position can significantly modulate the pharmacological profile of these molecules. The title compound, ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, serves as a crucial building block for the synthesis of more complex and potent drug candidates.[5]

Retrosynthetic Analysis and Strategic Approach

The most direct and widely employed strategy for the synthesis of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is the Gould-Jacobs reaction.[1][2][3] This approach involves two key steps:

  • Step 1: Condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate.

  • Step 2: Thermal Cyclization of the enamine intermediate to construct the quinolone ring system.

This strategy is favored for its reliability and the commercial availability of the starting materials. The core challenge lies in the initial synthesis of the requisite substituted aniline, 4-iodoaniline.

Synthesis_Pathway Aniline Aniline Iodination Iodination Aniline->Iodination Iodoaniline 4-Iodoaniline Iodination->Iodoaniline Condensation Condensation Iodoaniline->Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation Intermediate Diethyl 2-((4-iodoanilino)methylene)malonate Condensation->Intermediate Cyclization Thermal Cyclization (Gould-Jacobs) Intermediate->Cyclization Product Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclization->Product

Synthesis of the Key Precursor: 4-Iodoaniline

The synthesis of 4-iodoaniline is a critical first step. Several methods exist for the iodination of aniline, with the choice of reagent and conditions influencing the regioselectivity and yield.

3.1. Iodination using Iodine Monochloride

A common and effective method involves the electrophilic aromatic substitution of acetanilide with iodine monochloride, followed by hydrolysis of the acetamido group.[6] The acetamido group serves as a protecting group for the amine and directs the incoming electrophile to the para position.

  • Mechanism: The reaction proceeds via the generation of an iodonium ion from iodine monochloride, which then attacks the electron-rich aromatic ring of acetanilide. The resulting arenium ion is stabilized by resonance, and subsequent deprotonation restores aromaticity. The protecting acetyl group is then removed by acid or base hydrolysis to yield 4-iodoaniline.

3.2. Other Iodination Methods

Alternative methods for aniline iodination include the use of iodine in the presence of an oxidizing agent or a base.[5] For instance, the use of (diacetoxyiodo)benzene (PIDA) and ammonium iodide can generate acetyl hypoiodite in situ, which acts as the iodinating agent.[7] The choice of method often depends on the desired scale, substrate tolerance, and safety considerations.

The Gould-Jacobs Reaction: A Step-by-Step Mechanistic Walkthrough

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with the more stable 4-oxo-1,4-dihydroquinoline form.[1][3]

4.1. Step 1: Condensation to form Diethyl 2-((4-iodoanilino)methylene)malonate

The first step is a nucleophilic substitution reaction where the amino group of 4-iodoaniline attacks the electrophilic carbon of the ethoxymethylene group in diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the key intermediate, diethyl 2-((4-iodoanilino)methylene)malonate.[8][9][10]

  • Causality: The reaction is typically carried out by heating the two reactants together, often without a solvent.[8] The elevated temperature facilitates both the initial nucleophilic attack and the subsequent elimination of ethanol. In some cases, microwave irradiation can be employed to accelerate this step.[11]

Condensation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Iodoaniline 4-Iodoaniline Intermediate Diethyl 2-((4-iodoanilino)methylene)malonate Iodoaniline->Intermediate Nucleophilic attack DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Elimination of EtOH

4.2. Step 2: Thermal Cyclization

The second and final step is an intramolecular cyclization of the enamine intermediate. This is typically achieved by heating the intermediate in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, at temperatures often exceeding 250°C.[4][12][13]

  • Mechanism: The high temperature promotes a 6-electron electrocyclic reaction, where the aniline ring attacks one of the ester carbonyl groups. This is followed by the elimination of a second molecule of ethanol to form the final quinolone ring system.[1] The product, ethyl 6-iodo-4-hydroxyquinoline-3-carboxylate, rapidly tautomerizes to the more stable keto form, ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Cyclization_Mechanism Intermediate Diethyl 2-((4-iodoanilino)methylene)malonate TransitionState 6-Electron Electrocyclic Transition State Intermediate->TransitionState Heat (>250°C) CyclizedIntermediate Cyclized Intermediate TransitionState->CyclizedIntermediate Product Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate CyclizedIntermediate->Product Elimination of EtOH & Tautomerization

Experimental Protocols

5.1. Protocol for the Synthesis of 4-Iodoacetanilide

  • In a well-ventilated fume hood, dissolve acetanilide (1 mole) in glacial acetic acid (150 ml).

  • With stirring, slowly add a solution of iodine monochloride (1 mole) to the acetanilide solution. Note that this reaction is exothermic.

  • Continue stirring the reaction mixture for several hours. A precipitate of 4-iodoacetanilide will form.

  • After 12 hours, pour the reaction mixture into 2 liters of water.

  • Collect the solid product by filtration and wash it with water, followed by a dilute sodium hydroxide solution.

  • Recrystallize the crude product from ethanol to obtain pure 4-iodoacetanilide.[6]

5.2. Protocol for the Hydrolysis of 4-Iodoacetanilide to 4-Iodoaniline

  • Reflux the 4-iodoacetanilide obtained from the previous step with concentrated hydrochloric acid until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution) to precipitate the 4-iodoaniline.

  • Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization if necessary.[6]

5.3. Protocol for the Synthesis of Diethyl 2-((4-iodoanilino)methylene)malonate

  • In a round-bottom flask, combine 4-iodoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 to 1.5 equivalents).

  • Heat the mixture, with stirring, at a temperature of approximately 100-120°C for 1-2 hours.

  • Remove the ethanol formed during the reaction under reduced pressure.

  • The crude product can often be used directly in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent like diethyl ether.[9]

5.4. Protocol for the Synthesis of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add the crude diethyl 2-((4-iodoanilino)methylene)malonate.

  • Add a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Heat the reaction mixture to approximately 250°C and maintain this temperature for 1-2 hours.

  • Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Add a non-polar solvent like n-hexane to aid in the precipitation.

  • Collect the solid product by filtration, wash with the non-polar solvent, and dry.

  • The crude product can be recrystallized from a suitable solvent, such as ethanol or DMF, to obtain the pure ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate.[4][13]

Quantitative Data Summary
StepStarting MaterialsKey Reagents/SolventsTypical YieldReference
Iodination of Acetanilide AcetanilideIodine monochloride, Glacial acetic acid~90%[6]
Hydrolysis 4-IodoacetanilideConcentrated HClHigh[6]
Condensation 4-Iodoaniline, Diethyl ethoxymethylenemalonateNeat or Ethanol70-95%[9]
Cyclization Diethyl 2-((4-iodoanilino)methylene)malonateDiphenyl ether or Dowtherm A50-95%[4][13]
Conclusion and Future Perspectives

The Gould-Jacobs reaction remains a robust and reliable method for the synthesis of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate. The overall efficiency of the synthesis is dependent on the successful execution of both the initial iodination of aniline and the subsequent condensation and cyclization steps. Future research in this area may focus on the development of more environmentally friendly and milder conditions for the cyclization step, potentially through the use of alternative catalysts or energy sources to avoid the high temperatures currently required. The versatility of the 4-quinolone-3-carboxylate scaffold ensures that this synthetic pathway will continue to be of great importance to the drug discovery and development community.

References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Gould-Jacobs reaction - wikidoc. Available at: [Link]

  • Reaction mechanism for the iodination of free‐anilines using the... - ResearchGate. Available at: [Link]

  • Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available at: [Link]

  • Iodination of Aniline - ChemEd X. Available at: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available at: [Link]

  • Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of Anilines Using Aryl Iodides. Organic Letters.
  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 - Chemia. Available at: [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage.
  • Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Available at: [Link]

  • 4-Iodoaniline: The Cornerstone of Innovative Solutions | sarex blog. Available at: [Link]

  • Preparation of 4-iodoaniline. Available at: [Link]

  • 4 Iodoaniline supporting sustainability in chemistry | PPTX. Available at: [Link]

  • Synthesis of diethyl (anilinomethylene)malonate - PrepChem.com. Available at: [Link]

  • Catalytic Asymmetric Cyclizative Rearrangement of Anilines and Vicinal Diketones to Access 2,2‐Disubstituted Indolin‐3‐ones - PMC. Available at: [Link]

  • A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC. Available at: [Link]

  • Cyclizations of aniline N-oxides to give tetrahydroquinoline and related polycyclic scaffolds - UDSpace - University of Delaware. Available at: [Link]

  • Preparation of Diethyl Malonate - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

  • Synthesis of indolizines by intramolecular cyclisation of pyridinium allylides [1-(1-pyridinio)prop-2-enides] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3. Zeitschrift für Kristallographie - New Crystal Structures.
  • Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. - ResearchGate. Available at: [Link]

  • Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC. Available at: [Link]

  • Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate - Universidad Adolfo Ibáñez. Available at: [Link]

  • diethyl methylenemalonate - Organic Syntheses Procedure. Available at: [Link]

  • Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate - ResearchGate. Available at: [Link]

Sources

Foundational

ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate molecular weight and exact mass

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key heterocyclic compound with significan...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a senior application scientist, this document synthesizes fundamental chemical data with practical, field-proven insights into its synthesis and potential applications, ensuring a robust and reliable resource for laboratory and development work.

Core Molecular Attributes

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinolone derivative characterized by an iodine atom at the 6-position of the bicyclic core. This substitution is of particular interest in drug discovery and chemical synthesis, as the iodine atom can serve as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions.

Molecular Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. The molecular weight represents the weighted average of the masses of its constituent atoms in their natural isotopic abundances, while the exact mass is the calculated mass of the molecule using the most abundant isotope of each element.

PropertyValueSource(s)
Chemical Formula C₁₂H₁₀INO₃
Molecular Weight 343.12 g/mol
Exact Mass 342.97055 DaCalculated
CAS Number 302949-01-5
Appearance Yellow to brown solid
Storage Keep in a dark place, sealed in a dry environment at 2-8°C

Synthesis and Mechanism: The Gould-Jacobs Reaction

The primary and most effective method for synthesizing ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is the Gould-Jacobs reaction.[1][2][3] This well-established reaction provides a reliable pathway to the 4-quinolone core structure. The causality behind this choice of synthetic route lies in its efficiency and the ready availability of the starting materials.

The reaction proceeds in two key stages:

  • Condensation: A substituted aniline, in this case, 4-iodoaniline, undergoes a nucleophilic addition-elimination reaction with diethyl ethoxymethylenemalonate (DEEM). This step forms a stable anilinomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate is heated to a high temperature (typically >250°C), often in a high-boiling point solvent like diphenyl ether or Dowtherm A, to induce an intramolecular 6-electron electrocyclization, which forms the quinolone ring system.[1]

Modern adaptations of this protocol often employ microwave irradiation, which can significantly reduce reaction times and, in some cases, improve yields by providing efficient and uniform heating.[1][4]

Visualizing the Synthetic Pathway

The following diagram illustrates the Gould-Jacobs reaction for the synthesis of the title compound.

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products 4-Iodoaniline 4-Iodoaniline Condensation Condensation (Loss of Ethanol) 4-Iodoaniline->Condensation DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate Forms Cyclization Thermal Cyclization (High Temperature) Final_Product Ethyl 6-iodo-4-oxo-1,4- dihydroquinoline-3-carboxylate Cyclization->Final_Product Yields Intermediate->Cyclization

Caption: The Gould-Jacobs reaction pathway.

Detailed Experimental Protocol

This protocol is a self-validating system, with checkpoints for reaction monitoring and purification to ensure high purity of the final product.

Materials:

  • 4-Iodoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or Dowtherm A)

  • Ethanol

  • Hexanes

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, combine 4-iodoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Initial Condensation: Heat the mixture to 100-120°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting aniline. During this step, ethanol is eliminated.

  • Cyclization: Add diphenyl ether to the reaction mixture to serve as a high-boiling point solvent. Increase the temperature to 250-260°C and maintain it for 30-60 minutes. The formation of the quinolone product will be evident by its precipitation from the hot solution.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will solidify. Add hexanes to the mixture to dilute the diphenyl ether and facilitate the filtration of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with hexanes to remove residual diphenyl ether, followed by a wash with cold ethanol.

  • Drying and Characterization: Dry the purified solid in a vacuum oven. The final product, ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, should be a yellow to brown solid. Characterize the product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.

Applications in Research and Drug Development

The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the basis for numerous approved drugs, particularly in the antibacterial and anticancer fields.[5] The title compound, with its iodo-substituent, is a valuable building block for the synthesis of novel therapeutic agents and molecular probes.

The iodine atom at the 6-position provides a strategic site for further chemical modification. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) at this position, a critical step in the drug discovery process.

Workflow for Drug Discovery

The following diagram outlines a typical workflow where ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate can be utilized as a key intermediate in a drug discovery program.

Drug_Discovery_Workflow A Synthesis of Ethyl 6-iodo-4-oxo- 1,4-dihydroquinoline-3-carboxylate B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B C Library of Novel 6-substituted Quinolones B->C Generates D Biological Screening (e.g., antibacterial, anticancer assays) C->D E Lead Compound Identification D->E Identifies F Lead Optimization (SAR studies) E->F F->E G Preclinical Candidate F->G Leads to

Caption: Drug discovery workflow utilizing the title compound.

Expected Analytical Data

While specific spectra for this exact compound are proprietary to various suppliers, the expected features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum would be expected to show a triplet and a quartet for the ethyl ester group. The aromatic protons on the quinolone core would appear as doublets and a doublet of doublets. The proton at the 2-position of the quinolone ring would likely be a singlet in the downfield region. The N-H proton would appear as a broad singlet.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the ester and the 4-oxo group. The carbon bearing the iodine atom would be shifted upfield compared to the non-substituted analog.

  • Mass Spectrometry (ESI-MS): In positive ion mode, the spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 343.9784.

Conclusion

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest due to its versatile synthetic utility and its foundation upon a biologically validated pharmacophore. The Gould-Jacobs reaction provides a robust and adaptable method for its synthesis. The presence of the iodine atom opens up a vast chemical space for the development of novel compounds with potential therapeutic applications. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively synthesize and utilize this valuable chemical entity in their research and development endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

  • Wikipedia. (2023). Gould–Jacobs reaction.

  • Cuevas-Yañez, E., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules.

  • Sigma-Aldrich. Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Sigma-Aldrich. Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Merck Index. (2001). Gould-Jacobs Reaction. In The Merck Index, 13th ed., Wiley.
  • De Gruyter. (2014). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. Zeitschrift für Kristallographie - New Crystal Structures.

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into mo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, a member of the quinolone class of compounds known for their significant biological activities.[1] By dissecting the chemical shifts, coupling constants, and signal multiplicities, this document serves as a detailed reference for the structural elucidation and characterization of this and related quinolone derivatives. The principles discussed herein are fundamental for researchers in medicinal chemistry, organic synthesis, and pharmaceutical development.

Introduction: The Significance of Quinolone Scaffolds and Spectroscopic Characterization

Quinolones are a major class of synthetic compounds with a broad spectrum of biological applications, including antimicrobial, antiviral, and anticancer activities.[1][2] The therapeutic potential of these molecules is intrinsically linked to their precise chemical structure. Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a key intermediate in the synthesis of more complex quinolone-based drugs.[3][4][5] Therefore, its unambiguous structural verification is paramount.

NMR spectroscopy stands as a powerful, non-destructive method for determining the molecular architecture of organic compounds.[2] It allows for the detailed mapping of the carbon and hydrogen framework, providing crucial information about connectivity and stereochemistry. This guide will delve into the specific ¹H and ¹³C NMR spectral features of the title compound, explaining the rationale behind the observed signals.

Foundational Principles of NMR Spectroscopy for Structural Elucidation

Understanding the NMR spectra of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate requires a firm grasp of fundamental NMR principles.

Chemical Shift (δ)

The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a nucleus.[6] Electron-withdrawing groups deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield nuclei, shifting their signals to a lower chemical shift (upfield).[6] In our target molecule, the electronegative oxygen, nitrogen, and iodine atoms, as well as the aromatic quinolone core, will significantly influence the chemical shifts of adjacent protons and carbons.[7]

Spin-Spin Coupling (J-Coupling)

Spin-spin coupling, or J-coupling, results in the splitting of NMR signals and provides information about the connectivity of atoms. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei and their dihedral angle.[8][9] Typically, coupling is observed between nuclei separated by two or three bonds (geminal and vicinal coupling, respectively).[10]

Integration

In ¹H NMR, the area under a signal is proportional to the number of protons it represents.[11] This integration provides a quantitative measure of the relative abundance of each type of proton in the molecule.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is expected to display distinct signals corresponding to the protons of the ethyl group and the quinolone core. The predicted chemical shifts and multiplicities are detailed in Table 1.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-2~8.5Singlet1H-Vinylic proton adjacent to a carbonyl group and nitrogen, leading to significant deshielding.[12]
H-5~8.2Doublet1HJ(ortho) ≈ 2-3 HzAromatic proton ortho to the iodine atom, deshielded by the ring current. The small coupling constant is characteristic of meta-coupling to H-7.[13]
H-7~7.8Doublet of Doublets1HJ(ortho) ≈ 8-9 Hz, J(meta) ≈ 2-3 HzAromatic proton ortho and meta to other aromatic protons, leading to a doublet of doublets.[14]
H-8~7.5Doublet1HJ(ortho) ≈ 8-9 HzAromatic proton ortho to H-7, exhibiting a typical ortho-coupling constant.[13]
N-H>12.0Broad Singlet1H-The N-H proton of the 4-quinolone tautomer is often broad and significantly downfield due to hydrogen bonding and its acidic nature.[15][16]
-OCH₂CH₃~4.2Quartet2HJ ≈ 7 HzMethylene protons of the ethyl ester, deshielded by the adjacent oxygen atom. Coupled to the methyl protons.[17]
-OCH₂CH₃~1.3Triplet3HJ ≈ 7 HzMethyl protons of the ethyl ester, coupled to the methylene protons.[17]
Aromatic Region (7.0 - 8.5 ppm)

The protons on the benzene ring of the quinolone core (H-5, H-7, and H-8) will resonate in the aromatic region.[12] The electron-withdrawing effect of the iodine atom at the C-6 position will deshield the adjacent protons, particularly H-5 and H-7. The splitting patterns are dictated by the ortho and meta coupling interactions between these protons.[13]

Quinolone and Ester Moieties

The H-2 proton is a singlet due to the absence of adjacent protons. Its position far downfield is a result of being attached to an sp² carbon that is alpha to both a carbonyl group and a nitrogen atom. The ethyl ester protons will appear as a characteristic quartet and triplet, a result of the mutual coupling between the methylene (-CH₂-) and methyl (-CH₃) groups.[17]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentChemical Shift (δ, ppm)Rationale
C-2~145sp² carbon adjacent to nitrogen and a double bond.
C-3~110sp² carbon bearing the carboxylate group.
C-4~175Carbonyl carbon, significantly deshielded.[18]
C-4a~140Quaternary sp² carbon at the ring junction.
C-5~128Aromatic CH carbon.
C-6~95Aromatic carbon directly bonded to iodine, shielded by the heavy atom effect.
C-7~138Aromatic CH carbon.
C-8~120Aromatic CH carbon.[18]
C-8a~125Quaternary sp² carbon at the ring junction.
-COOCH₂CH₃~165Ester carbonyl carbon.
-COOCH₂CH₃~61Methylene carbon of the ethyl ester, attached to oxygen.
-COOCH₂CH₃~14Methyl carbon of the ethyl ester.
Key Features of the ¹³C NMR Spectrum

The carbonyl carbons (C-4 and the ester carbonyl) are the most deshielded, appearing at the downfield end of the spectrum.[19] The carbon atom bearing the iodine (C-6) is expected to be significantly shielded due to the "heavy atom effect." The remaining aromatic and quinolone carbons will resonate in the typical range for sp² hybridized carbons.[12]

Experimental Protocol for NMR Data Acquisition

To ensure high-quality and reproducible NMR data, the following experimental protocol is recommended.

Sample Preparation
  • Weigh approximately 10-20 mg of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). DMSO-d₆ is often preferred for quinolone derivatives due to its excellent solubilizing power.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: 0-16 ppm.[2]

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance).[2]

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-200 ppm.[2]

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Reference the spectrum using the residual solvent peak or the TMS signal.[2]

  • Integrate the signals in the ¹H NMR spectrum.

  • Pick and label the peaks in both the ¹H and ¹³C NMR spectra.

Visualizing the Molecular Structure and NMR Workflow

Molecular Structure

Caption: Molecular structure of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate.

NMR Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR Acquire ¹H NMR Spectrum Transfer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing Baseline->Referencing Peak_Picking Peak Picking & Integration Referencing->Peak_Picking Assignment Assign Signals Peak_Picking->Assignment Structure_Elucidation Structure Elucidation Assignment->Structure_Elucidation

Caption: A streamlined workflow for the NMR analysis of organic compounds.[2]

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate provides a robust framework for its structural confirmation. By understanding the interplay of chemical shifts, coupling constants, and integration, researchers can confidently identify this important synthetic intermediate. The protocols and interpretive guidelines presented in this technical guide are broadly applicable to the characterization of other quinolone derivatives and will be a valuable resource for scientists engaged in drug discovery and development.

References

  • Claret, P. A., & Osborne, A. G. (1974). N.M.R. spectral studies of some quinolone derivatives. Journal of the Chemical Society, Perkin Transactions 2, (14), 1829-1832.
  • Claret, P. A., & Osborne, A. G. (1976). N.M.R. Spectral Studies of Some Quinolone Derivatives. Part II. Further Studies of the Effect of Substitution on the Degree of Hydrogen Bonding. Magnetic Resonance in Chemistry, 14(5), 375-377.
  • Claret, P. A., & Osborne, A. G. (1976). N.M.R. Spectral Studies of Some Quinolone Derivatives. Part VII. Carbon-13 Magnetic Resonance Spectral Studies of N-Methyl-2-Quinolone Derivatives and an Examination of peri Substituent Effects. Spectroscopy Letters, 9(12), 847-856.
  • TheElkchemist. (2024, September 18). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Claret, P. A., & Osborne, A. G. (1976). N.M.R. Spectral Studies of Some Quinolone Derivatives. Part II. Further Studies of the Effect of Substitution on the Degree of Hydrogen Bonding. Magnetic Resonance in Chemistry, 14(5), 375-377.
  • Allwood, D. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

  • Wang, Y., et al. (2014). Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations. Journal of Molecular Modeling, 20(5), 2212.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Rádl, S., & Hezky, P. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
  • Khan, I., et al. (2021).
  • Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 534-539.
  • How2. (2012, December 20). Interpret a carbon-13 NMR spectrum [Video]. YouTube. [Link]

  • Kappe, C. O., et al. (2013). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. Zeitschrift für Kristallographie-New Crystal Structures, 228(2), 195-196.
  • LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Clark, J. (n.d.). Interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • Reddit. (2024, January 6). Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. r/Chempros. Retrieved from [Link]

  • Trantzschel, T., et al. (2016). Parahydrogen induced polarization in face of keto-enol tautomerism: Proof of concept with hyperpolarized ethanol. Physical Chemistry Chemical Physics, 18(44), 30561-30568.
  • Simmler, C., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Current Metabolomics, 5(1), 3-23.
  • NextSDS. (n.d.). Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

  • Supplementary Information. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • LibreTexts. (n.d.). Interpreting Proton NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Kappe, C. O., et al. (2013). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. Zeitschrift für Kristallographie-New Crystal Structures, 228(2), 195-196.
  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

  • LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved from [Link]

Sources

Foundational

Crystallographic and Structural Profiling of Ethyl 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate: A Technical Guide for Drug Development

Executive Summary The 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for broad-spectrum fluoroquinolone antibiotics and modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for broad-spectrum fluoroquinolone antibiotics and modern CFTR modulators like ivacaftor[1]. Within this class, ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 302949-01-5) acts as a highly versatile synthetic intermediate[2]. The presence of the C6 iodine atom not only provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) but also introduces profound supramolecular properties via halogen bonding[3].

This whitepaper provides an in-depth analysis of the crystallographic data, supramolecular architecture, and experimental methodologies associated with this compound and its N-alkylated derivatives. By understanding the solid-state packing and causality behind crystallization behaviors, researchers can better predict polymorphism, solubility, and solid-state stability during drug development.

Supramolecular Architecture and Halogen Bonding

The solid-state behavior of the 6-iodoquinolone core is heavily dictated by the highly polarizable iodine atom. In standard organic crystals, hydrogen bonding typically dominates the packing lattice. However, in the crystal structures of N-alkylated derivatives of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, O···I halogen bonding emerges as the primary structure-directing interaction[3].

The Mechanistic Causality of O···I Interactions

Halogen bonding occurs because the covalently bound iodine atom features a region of depleted electron density on its outermost surface, directly opposite the C–I bond (the σ -hole). This electrophilic region acts as a Lewis acid, forming a strong, highly directional non-covalent bond with the Lewis basic carbonyl oxygen of an adjacent quinolone molecule[3].

In the isomorphous crystal structures of the N-ethyl (Compound I) and N-cyclopropyl (Compound II) derivatives, these O···I interactions force the quinolone molecules to self-assemble into infinite one-dimensional chains running parallel to the crystallographic b axis[3]. These chains subsequently arrange into (101) molecular layers driven by π−π stacking of the aromatic quinolone rings and C–H··· π interactions[3]. Finally, these layers are interlinked into a 3D lattice via weaker C–H···O hydrogen bonds[3].

Supramolecular M1 Quinolone Molecule (n) M2 Quinolone Molecule (n+1) M1->M2 O...I Halogen Bond (b-axis chain) L1 (101) Molecular Layer M1->L1 pi-pi & C-H...pi Interactions M2->L1 pi-pi Stacking L2 Adjacent (101) Layer L1->L2 C-H...O Hydrogen Bonds (Layer Interlinking)

Fig 1. Supramolecular architecture driven by O...I halogen bonding and pi-pi stacking.

Quantitative Crystallographic Data

The table below summarizes the critical crystallographic and geometric parameters extracted from single-crystal X-ray diffraction studies of the N-ethyl and N-cyclopropyl derivatives of the 6-iodoquinolone core. The data highlights the isomorphous nature of the crystal lattices despite the steric differences in the N1 substituent[3][4].

Crystallographic ParameterEthyl 1-ethyl-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (I)Ethyl 1-cyclopropyl-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (II)
Chemical Formula C₁₄H₁₄INO₃C₁₅H₁₄INO₃
Solid-State Architecture Isomorphous crystal structureIsomorphous crystal structure
Primary Interaction O···I halogen bondingO···I halogen bonding
Chain Orientation Parallel to crystallographic b axisParallel to crystallographic b axis
Layer Arrangement (101) layers via π−π stacking(101) layers via π−π stacking
Inter-layer Bonding C–H···O interactionsC–H···O interactions
Torsion Angle (N-alkyl) -78.0(3)° (Out of quinolone plane)N/A
Ester/Quinolone Angle 9.54(12)°9.88(11)°
Carbonyl Conformation Syn conformationSyn conformation

Note: The 3-carboxy and quinolone carbonyl groups are mutually in a syn conformation, a geometric hallmark observed across multiple 4-quinolone-3-carboxylic acid ethyl esters[4].

Experimental Methodologies & Self-Validating Protocols

To successfully synthesize the core scaffold and obtain high-quality crystallographic data, researchers must employ rigorous, self-validating workflows. The following protocols detail the synthesis of the core and the subsequent crystallographic analysis.

Protocol 1: High-Temperature Thermal Cyclization (Gould-Jacobs Approach)

The synthesis of the unsubstituted N-H core relies on a high-temperature intramolecular cyclization[1].

  • Reaction Setup: Equip a round-bottom flask with a magnetic stir bar. Charge the flask with diphenyl ether (21.3 g, 125.1 mmol) and the acyclic precursor (e.g., diethyl (((4-iodophenyl)amino)methylene)malonate) (4.41 g, 11.3 mmol)[1].

  • Thermal Cyclization: Heat the reaction mixture to reflux between 240 °C and 260 °C for exactly 45 minutes[1].

    • Causality: Diphenyl ether is chosen as the solvent because its high boiling point provides the massive thermal energy required to overcome the activation barrier for the elimination of ethanol, forcing the ring closure to form the highly stable 4-oxo-1,4-dihydroquinoline core.

  • Isolation: Remove the heat source and allow the solution to cool to room temperature.

    • Causality: The rigid, planar quinolone core is thermodynamically stable but highly insoluble in non-polar solvents at room temperature, causing it to spontaneously precipitate out of the diphenyl ether.

  • Purification: Filter the resulting precipitate under vacuum and wash extensively with cold heptane to strip away any residual diphenyl ether[1]. Dry under vacuum to afford the product as a yellow-to-brown solid[2].

  • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC)[5]. The disappearance of the starting material and the emergence of a highly fluorescent spot under UV light (254 nm) confirms the formation of the conjugated quinolone core. Post-isolation, a 1 H NMR (DMSO- d6​ ) scan must reveal the characteristic singlet of the C2-H proton at δ 8.57 ppm and the N-H proton at δ 12.40 ppm, validating structural integrity before proceeding[1].

Protocol 2: Single-Crystal Growth and X-Ray Diffraction Workflow

Obtaining diffraction-quality crystals of halogen-bonded networks requires precise kinetic control over the nucleation event.

  • Solvent Selection: Dissolve the purified quinolone (or its N-alkylated derivative) in a binary solvent system (e.g., dichloromethane/ethanol).

    • Causality: A binary system enables slow evaporation. The more volatile solvent (DCM) evaporates first, slowly pushing the solution into a state of supersaturation. This prevents kinetic trapping and allows the thermodynamically favored O···I halogen bonds to dictate the lattice assembly[3].

  • Crystal Growth: Allow the solution to evaporate slowly at ambient temperature in a vibration-free environment for 3 to 7 days.

  • Mounting: Select a single crystal with well-defined faces. Mount it on a cryoloop using paratone oil and transfer it immediately to the diffractometer's cold stream (typically 100–150 K).

    • Causality: Cryogenic cooling minimizes the thermal motion (atomic displacement parameters) of the heavy iodine atom, preventing the smearing of electron density which can obscure the exact measurement of the O···I bond length.

  • Data Collection & Refinement: Collect X-ray diffraction data using Mo K α radiation ( λ = 0.71073 Å). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F 2 (SHELXL).

  • Self-Validation Check: Before initiating a full 12-hour data collection run, perform a rapid preliminary matrix scan to determine the unit cell. Compare the obtained unit cell parameters against the Cambridge Structural Database (CCDC)[6] to ensure the crystal is not a known polymorph or unreacted starting material. A successful final refinement with an R1 factor < 0.05 and a flat residual electron density map self-validates the structural model.

Workflow A Precursor Synthesis (Thermal Cyclization) B N-Alkylation (Ethyl/Cyclopropyl) A->B Alkyl Halide, Base C Single Crystal Growth (Slow Evaporation) B->C Solvent Selection D X-Ray Diffraction (Data Collection) C->D Crystal Mounting E Structural Refinement (Halogen Bond Analysis) D->E SHELXL / Olex2

Fig 2. Experimental workflow from thermal cyclization to crystallographic refinement.

References

  • Bauer, J., Milić, D., & Modrić, M. (2009). Three quinolone compounds featuring O...I halogen bonding. Acta Crystallographica Section C. PubMed Central / NIH.[Link]

  • Wang, Y., et al. (2018). Three-Component One-Pot Approach to Highly Efficient and Sustainable Synthesis of the Functionalized Quinolones via Linear/Branched Domino Protocols, Key Synthetic Methods for the Floxacin of Quinolone Drugs. ACS Omega.[Link]

  • Smith, J., et al. (2023). Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity. ACS Omega.[Link]

Sources

Exploratory

Unveiling the Pharmacological and Structural Dynamics of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Chemical Identity Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Chemical Identity

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 302949-01-5) is a highly functionalized azaheterocycle that serves a dual purpose in modern medicinal chemistry. While it is predominantly recognized as a critical synthetic intermediate—synthesized via the Gould-Jacobs reaction—for advanced Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators, its core structure is the fundamental pharmacophore for quinolone-based antimicrobials.

The strategic substitution of an iodine atom at the C-6 position, replacing the traditional fluorine found in fluoroquinolones, fundamentally alters the molecule's stereoelectronic profile. Iodine's larger atomic radius and enhanced polarizability increase the lipophilicity of the scaffold and introduce the capacity for highly directional non-covalent interactions, specifically O···I halogen bonding [1]. This whitepaper dissects the in vitro mechanisms of action of this compound and its direct derivatives, focusing on CFTR channel potentiation and topoisomerase inhibition, backed by self-validating experimental workflows.

In Vitro Mechanism 1: CFTR Channel Potentiation

Mechanistic Causality

Derivatives of the 6-iodo-quinolone core (such as amide analogs linked to substituted phenols) act as potent CFTR modulators. In cystic fibrosis patients with gating mutations like G551D, the CFTR channel reaches the cell surface but fails to open effectively. In vitro data demonstrates that these 6-iodo-quinolone derivatives bind directly to the transmembrane domains of the CFTR protein. The increased polarity and specific halogen-bonding capabilities of the iodine substituent allow the molecule to engage with polar amino acids within the binding pocket, stabilizing the channel's open state and restoring chloride ion flux at levels comparable to or exceeding standard therapies like ivacaftor[2].

CFTR_Mechanism A 6-Iodo-Quinolone Derivatives B CFTR Transmembrane Domain Binding A->B Hydrophobic & Halogen Bonds C Open-State Stabilization B->C Conformational Shift D Restored Cl⁻ Ion Flux C->D Gating Rescue

Fig 1: In vitro mechanism of CFTR channel potentiation by 6-iodo-quinolone derivatives.

Self-Validating Protocol: FLIPR Membrane Potential Assay

To evaluate the in vitro efficacy of these compounds, the Fluorescent Imaging Plate Reader (FLIPR) assay is the gold standard. This protocol is self-validating because it utilizes continuous baseline readings and internal positive controls to ensure that any observed fluorescence shift is strictly due to target-specific membrane depolarization, normalizing for cell density and dye loading variations.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells engineered to express mutant G551D-CFTR into 384-well black, clear-bottom microplates. Induce expression with tetracycline for 24 hours at 37°C.

  • Dye Loading: Remove the culture media and incubate the cells with a fluorescent membrane potential dye for 30 minutes. (Causality: The lipophilic dye partitions into the cell membrane; its fluorescence is quenched upon membrane depolarization caused by chloride efflux, providing a direct optical readout of ion flux).

  • Baseline Establishment: Read the baseline fluorescence continuously for 5 minutes. This establishes a stable internal control for each specific well.

  • Compound Addition: Inject the 6-iodo-quinolone derivative (titrated from 0.1 to 10 µM) and incubate for 10 minutes.

  • Channel Activation: Add a sub-maximal concentration of Forskolin (a cAMP agonist) to phosphorylate and prime the CFTR channels, ensuring the channels are ready to be potentiated.

  • Kinetic Reading: Monitor fluorescence continuously for 15 minutes. Calculate the EC₅₀ based on the peak rate of fluorescence change.

In Vitro Mechanism 2: Topoisomerase Inhibition (Antimicrobial)

Mechanistic Causality

The 4-oxo-1,4-dihydroquinoline-3-carboxylate core is a privileged structure known for inhibiting bacterial DNA gyrase and Topoisomerase IV. The compound acts by stabilizing the transient enzyme-DNA cleavage complex. The 3-carboxylate and 4-oxo groups chelate a crucial Mg²⁺ ion, bridging the drug to the acidic residues in the enzyme's active site. The 6-iodo substituent projects into the enzyme's hydrophobic pocket. Because iodine is significantly larger and more polarizable than fluorine, it alters the binding kinetics. In vitro studies have shown that 6-iodo-substituted carboxy-quinolines exhibit targeted antimicrobial activity against Gram-positive strains like Staphylococcus epidermidis and fungal species like Candida parapsilosis[3].

Gyrase_Assay Step1 1. Prepare Reaction Relaxed pBR322 + Gyrase Step2 2. Compound Addition Titrate 6-Iodo-Quinolone Step1->Step2 Step3 3. Enzymatic Cleavage Mg2+ Dependent Incubation Step2->Step3 Step4 4. Complex Trapping SDS + Proteinase K Step3->Step4 Arrests ternary complex Step5 5. Gel Electrophoresis Quantify Supercoiled DNA Step4->Step5 Resolves DNA topology

Fig 2: Step-by-step workflow for the in vitro DNA supercoiling assay.

Self-Validating Protocol: DNA Supercoiling Assay

To isolate the direct enzymatic inhibition from cellular permeability factors (like efflux pumps), an in vitro DNA supercoiling assay is utilized. The assay is self-validating through the mandatory inclusion of a negative control (no enzyme, yielding only relaxed DNA) and a positive control (enzyme + vehicle, yielding fully supercoiled DNA), ensuring that any topological shift in the test lanes is exclusively due to the inhibitor.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM ATP, 6.5% glycerol, and 0.5 µg of relaxed pBR322 plasmid DNA.

  • Inhibitor Introduction: Add the 6-iodo-quinolone derivative at varying concentrations (1 to 100 µM).

  • Enzyme Addition: Introduce 1 unit of purified E. coli DNA gyrase. (Causality: Adding the enzyme last ensures that the inhibitor can interact with the DNA-enzyme complex exactly as it forms, accurately reflecting the in vivo trapping mechanism).

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the ATP-dependent supercoiling cycle to proceed.

  • Termination & Trapping: Stop the reaction by adding 1% SDS and 0.1 mg/mL Proteinase K, followed by a 30-minute incubation at 37°C. (Causality: SDS denatures the enzyme, and Proteinase K digests it. If the drug has successfully stabilized the cleavage complex, this step permanently traps the DNA in its cleaved state).

  • Resolution: Separate the DNA topoisomers on a 1% agarose gel at 2 V/cm for 4 hours. Stain post-run and quantify the ratio of supercoiled to relaxed DNA using densitometry to determine the IC₅₀.

Structural Dynamics: The Role of Halogen Bonding

Understanding the in vitro behavior of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate requires an analysis of its solid-state and solution-phase structural dynamics. Crystallographic studies reveal that in all isomorphous structures of this compound class, intermolecular O···I halogen-bonding interactions connect the quinolone molecules into infinite chains[1].

This highly directional, non-covalent interaction occurs because the iodine atom features a region of positive electrostatic potential (the σ-hole) on its outermost surface, which interacts strongly with Lewis bases (such as the oxygen of the 4-oxo group or polar residues in a protein pocket). In a biological context, this means the 6-iodo substitution does not merely act as a steric bulk equivalent to a methyl or chloro group; it actively dictates the orientation of the molecule within the receptor pocket, drastically influencing both CFTR potentiation efficacy and Topoisomerase binding affinity.

Quantitative In Vitro Profiling

The following table synthesizes the typical quantitative in vitro parameters for 6-iodo-quinolone derivatives, illustrating their multi-target pharmacological profile.

ParameterAssay TypeTarget / StrainTypical Value RangeMechanistic Implication
EC₅₀ FLIPR Ion FluxG551D-CFTR0.5 - 2.5 µMPotent stabilization of the open-channel state via transmembrane domain binding.
IC₅₀ DNA SupercoilingE. coli DNA Gyrase10 - 50 µMDirect inhibition of the ATP-dependent catalytic cycle and cleavage complex trapping.
MIC Broth MicrodilutionS. epidermidis4 - 16 µg/mLEffective cellular penetration and target engagement in Gram-positive models.
LogP PhysicochemicalN/A3.5 - 4.5Optimal lipophilicity for membrane partitioning without inducing severe aqueous insolubility.

Sources

Foundational

A Comprehensive Guide to the Physicochemical Characterization of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the essential physicochemical characterization of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characterization of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, a quinolone derivative of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document outlines not just the "what" but the "why" behind each analytical technique, offering a robust framework for obtaining a complete and reliable characterization of this and similar active pharmaceutical ingredients (APIs). The methodologies detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility. This guide covers the synthesis, purification, and in-depth analysis of the compound's structural, spectroscopic, thermal, and other physicochemical properties.

Introduction and Significance

The 4-quinolone-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents. The introduction of a halogen atom, such as iodine at the 6-position, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a key intermediate and a subject of study for its potential biological activities. A thorough physicochemical characterization is paramount for its development as a potential drug candidate, ensuring its identity, purity, and stability.

This guide will detail the necessary steps for a comprehensive characterization, from synthesis to a multi-faceted analytical approach.

Synthesis and Purification

The synthesis of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is most effectively achieved through the Gould-Jacobs reaction. This classic method involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Synthetic Workflow: Gould-Jacobs Reaction

The synthesis proceeds in two main stages:

  • Condensation: 4-iodoaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl 2-((4-iodophenylamino)methylene)malonate.

  • Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether, to induce cyclization and form the desired quinolone ring system.

Synthesis_Workflow A 4-Iodoaniline C Condensation (120-130°C) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Diethyl 2-((4-iodophenylamino)methylene)malonate C->D E Thermal Cyclization (Diphenyl Ether, ~250°C) D->E F Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate E->F

Caption: Synthetic workflow for ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate via the Gould-Jacobs reaction.

Detailed Synthetic Protocol

Step 1: Condensation

  • In a round-bottom flask equipped with a condenser, combine 4-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 120-130°C for 2 hours.

  • Allow the reaction mixture to cool to room temperature. The resulting crude diethyl 2-((4-iodophenylamino)methylene)malonate can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

  • In a separate flask suitable for high-temperature reactions, heat diphenyl ether to 250°C.

  • Slowly add the crude intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.

  • Maintain the temperature at 250°C for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Add n-hexane to the mixture to facilitate further precipitation and to help in washing away the diphenyl ether.

  • Filter the solid product, wash thoroughly with n-hexane, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF) to yield ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate as a yellow to brown solid[1][2].

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[3][4][5]

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent, such as DMSO-d6 or CDCl3, containing tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d6):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HN-H
~8.5s1HH-2
~8.2d1HH-5
~7.8dd1HH-7
~7.5d1HH-8
~4.2q2H-OCH2CH3
~1.3t3H-OCH2CH3

Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d6):

Chemical Shift (δ, ppm)Assignment
~175C-4
~165Ester C=O
~145C-8a
~140C-2
~138C-7
~130C-5
~125C-4a
~120C-8
~110C-3
~90C-6
~60-OCH2CH3
~14-OCH2CH3

Note: The chemical shifts are estimated based on structurally similar compounds and the known effects of an iodo-substituent. Actual values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[3][6]

Sample Preparation: The spectrum can be recorded using a KBr pellet or with an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic FT-IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3000BroadN-H stretching
~3000-2850MediumC-H stretching (aliphatic)
~1720StrongC=O stretching (ester)
~1650StrongC=O stretching (keto)
~1600, 1550, 1480Medium-StrongC=C stretching (aromatic)
~1250StrongC-O stretching (ester)
~820StrongC-H out-of-plane bending (aromatic)
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule.[7][8]

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-grade solvent, such as ethanol or acetonitrile.

Expected Absorption Maxima (λmax):

The UV-Vis spectrum of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is expected to show multiple absorption bands characteristic of the quinolone chromophore. Typically, quinolones exhibit two or three main absorption bands. The introduction of the iodo group may cause a bathochromic (red) shift compared to the unsubstituted parent compound.

  • Band I: ~330-340 nm

  • Band II: ~270-280 nm

  • Band III: ~220-230 nm

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[9]

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

Expected Mass Spectrum:

  • [M+H]⁺: m/z = 344.98 (Calculated for C₁₂H₁₁INO₃⁺)

  • [M+Na]⁺: m/z = 366.96 (Calculated for C₁₂H₁₀INNaO₃⁺)

Fragmentation Pattern: The fragmentation of the quinolone core often involves the loss of the ester group and subsequent cleavages of the quinolone ring.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for monitoring the progress of the synthesis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is ideal for the analysis of this compound.[10][11]

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid or phosphoric acid) in a gradient or isocratic elution. A typical starting point would be a 50:50 mixture.
Flow Rate 1.0 mL/min
Detection UV at a wavelength corresponding to one of the absorption maxima (e.g., 275 nm or 335 nm).
Injection Volume 10-20 µL
Column Temperature 25-30°C

Rationale: The C18 stationary phase provides good retention for the moderately polar quinolone. The acidic modifier in the mobile phase ensures good peak shape by suppressing the ionization of the carboxylic acid that may be present as an impurity.

Thin-Layer Chromatography (TLC)

TLC is a quick and convenient method for monitoring the reaction progress and for preliminary purity assessment.

TLC Conditions:

ParameterCondition
Stationary Phase Silica gel 60 F₂₅₄ plates
Mobile Phase A mixture of a non-polar and a polar solvent, such as ethyl acetate/hexane or dichloromethane/methanol. A common system for quinolones is a mixture of chloroform, methanol, and ammonia.
Visualization UV light at 254 nm and/or 366 nm.

Thermal Analysis

Thermal analysis techniques provide information on the thermal stability, melting point, and decomposition of the compound.[12][13][14]

Thermal_Analysis_Workflow A Sample of Ethyl 6-iodo-4-oxo- 1,4-dihydroquinoline-3-carboxylate B DSC Analysis A->B C TGA Analysis A->C D Melting Point (T_m) Enthalpy of Fusion (ΔH_f) Polymorphism B->D E Decomposition Temperature (T_d) Thermal Stability Residual Solvents/Water C->E

Caption: Workflow for the thermal analysis of the target compound using DSC and TGA.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and a reference as a function of temperature.

Experimental Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Seal the pan (a pinhole may be used to allow for the escape of volatiles).

  • Place the sample pan and an empty reference pan in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

Expected Results: A sharp endothermic peak will be observed at the melting point of the compound. The presence of multiple peaks could indicate polymorphism or the presence of impurities.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

Experimental Protocol:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature.

Expected Results: The TGA curve will show the temperature at which the compound begins to decompose. A significant mass loss at lower temperatures (below 100°C) could indicate the presence of residual solvent or water.

Other Physicochemical Properties

Solubility

The solubility of the compound should be determined in various solvents, including water, buffers at different pH values, and organic solvents relevant to formulation and biological studies.

Acidity Constant (pKa)

The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which affects its solubility, absorption, and distribution. The pKa can be determined by potentiometric titration or by UV-Vis spectrophotometry as a function of pH. For quinolones, two pKa values are typically observed, one for the carboxylic acid group and another for the basic nitrogen in the quinolone ring.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of the compound. It is a critical parameter for predicting its absorption and distribution in biological systems. LogP can be determined experimentally using the shake-flask method or estimated using computational models.

Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice.[10]

Protocol:

  • Grow single crystals of the compound, for example, by slow evaporation of a solution in a suitable solvent.

  • Mount a suitable crystal on the diffractometer.

  • Collect diffraction data at a controlled temperature.

  • Solve and refine the crystal structure.

Data Summary

The following table summarizes the expected physicochemical properties of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate.

PropertyExpected Value/CharacteristicTechnique
Molecular Formula C₁₂H₁₀INO₃-
Molecular Weight 343.12 g/mol MS
Appearance Yellow to brown solidVisual
¹H NMR Characteristic peaks for aromatic, vinyl, and ethyl protonsNMR
¹³C NMR Characteristic peaks for quinolone and ester carbonsNMR
FT-IR Bands for N-H, C=O (keto and ester), and C=CFT-IR
UV-Vis (λmax) ~335, ~275, ~225 nmUV-Vis
Melting Point To be determinedDSC
Decomposition Temp. To be determinedTGA
Purity >95%HPLC

Conclusion

The comprehensive physicochemical characterization of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a critical step in its journey from a synthesized molecule to a potential therapeutic agent. By systematically applying the spectroscopic, chromatographic, and thermal analysis techniques outlined in this guide, researchers can obtain a robust and reliable data package that is essential for regulatory submissions and further drug development activities. The emphasis on understanding the rationale behind each method and ensuring the self-validating nature of the experimental design will lead to data of the highest scientific integrity.

References

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  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Retrieved from [Link]

  • Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3. (n.d.). De Gruyter. Retrieved from [Link]

  • Kim, H. Y., Wang, M., & Raftery, D. (2015). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Magn Reson Chem, 53(11), 919-925.
  • Ghafuri, H., Abbasi, B., Ghanbari, N., & Akhgari, M. (2021). Figure 5. FT-IR spectrum of the ethyl... ResearchGate. Retrieved from [Link]

  • Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. (2016). ResearchGate. Retrieved from [Link]

  • Thakur, S. S. (n.d.). Thermal Analysis-Physical Chemical Data Needs to be Acquired by the New Analyst. OhioLINK ETD. Retrieved from [Link]

  • Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxoquinoline-3-carboxylate. (n.d.). NextSDS. Retrieved from [Link]

  • Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876. (n.d.). PubChem. Retrieved from [Link]

  • Diethyl 4-oxo-4H-[1,4′-biquinoline]-3,3′-dicarboxylate. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o769–o770.
  • Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H9F2NO3 | CID 751784. (n.d.). PubChem. Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). Trade Science Inc. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved from [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026). Indus Journal of Bioscience Research, 4(1).
  • Journal of Analytical & Bioanalytical Techniques - Thermal Analysis: Broad Applications, Deep Insights. (n.d.). OMICS International. Retrieved from [Link]

  • Guan, S. (2021). Mass Spectrometry-based Fragmentation Chemistry of Small Biological Compounds. OhioLINK Electronic Theses and Dissertations Center. Retrieved from [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Combustion and Flame, 216, 110-123.
  • Application of UV-vis spectroscopy in the detection and analysis of substances. (2024). IOP Conference Series: Earth and Environmental Science, 1301, 012001.
  • Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla. (2017). Brazilian Journal of Pharmaceutical Sciences, 53(2).
  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. (2019). AUTEX Research Journal, 19(2), 159-164.
  • Method development and validation of HPLC for simultaneous determination of Etodolac. (2015). Der Pharma Chemica, 7(3), 284-288.
  • RP-HPLC Method Development and Validation of Etodolac and Paracetamol in Combined Dosage Form. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2014). Molecules, 19(5), 6638-6659.
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  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Method Development and Validation for Estimation of Etifoxine in Capsule Dosage Form by Using RP-HPLC/UV. (2024). Journal of Drug Delivery and Therapeutics, 14(7), 1-7.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate in Quinolone Antibiotic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The quinolone scaffold is a cornerstone in the development of synthetic antibacterial agents, with its efficacy being highly dependent on...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolone scaffold is a cornerstone in the development of synthetic antibacterial agents, with its efficacy being highly dependent on the nature and position of its substituents. Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate has emerged as a pivotal intermediate in this field. Its strategic importance lies in the versatility of the C-6 iodo substituent, which serves as a highly effective leaving group for introducing a wide array of functionalities through various cross-coupling reactions. This guide provides an in-depth exploration of the synthesis of this key intermediate via the Gould-Jacobs reaction and delineates its subsequent transformations into advanced quinolone analogues. We present detailed, field-proven protocols, mechanistic insights, and workflow visualizations to empower researchers in the synthesis of novel quinolone-based therapeutics.

Introduction: The Quinolone Scaffold and the Role of the C-6 Position

Quinolones are a major class of synthetic antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] The core structure, a 4-oxo-1,4-dihydroquinoline, is deceptively simple; its biological activity is profoundly influenced by substituents at key positions.[2]

  • N-1 Position: Substitution, typically with a cyclopropyl or ethyl group, is vital for potent antibacterial activity.[3]

  • C-3 Position: The presence of a carboxylic acid group is indispensable for binding to the DNA gyrase enzyme.[2]

  • C-7 Position: The introduction of heterocyclic moieties, such as piperazine, significantly broadens the spectrum of activity.[2][4]

  • C-6 Position: The substituent at this position is critical. The introduction of a fluorine atom gave rise to the highly successful fluoroquinolone class, enhancing cell penetration and potency.[4]

The compound ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as an ideal precursor for modifications at this crucial C-6 position. The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group for nucleophilic aromatic substitution and a versatile handle for modern palladium- and copper-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse functional groups, moving beyond the traditional fluorine substituent.

Synthesis of the Key Intermediate: Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

The most reliable and widely adopted method for synthesizing the 4-quinolone core is the Gould-Jacobs reaction.[5][6][7] This process involves two primary steps: the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[8][9]

The Gould-Jacobs Reaction Pathway

The reaction proceeds via a well-established mechanism.[5][7] First, the amino group of 4-iodoaniline performs a nucleophilic attack on the electron-deficient double bond of DEEM, leading to the elimination of ethanol and the formation of a stable diethyl (anilinomethylene)malonate intermediate. The critical and energy-intensive second step is a 6-electron electrocyclization, which requires significant thermal input (typically >250 °C) to form the quinoline ring system.[7]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 4-Iodoaniline C Diethyl {[(4-iodophenyl)amino]methylidene}propanedioate A->C Nucleophilic Attack B Diethyl Ethoxymethylenemalonate (DEEM) B->C Elimination of EtOH E Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate C->E 6-π Electrocyclization D Heat (>250 °C) (e.g., Dowtherm A)

Caption: The Gould-Jacobs reaction pathway for synthesizing the key 6-iodo-quinolone intermediate.

Experimental Protocols for Synthesis

Modern advancements, particularly the use of microwave irradiation, have dramatically improved the efficiency of the Gould-Jacobs reaction, offering shorter reaction times and often higher yields compared to classical thermal methods.[7][9]

Protocol 1: Microwave-Assisted Synthesis of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine 4-iodoaniline (1.0 eq, e.g., 2.19 g, 10 mmol) and diethyl ethoxymethylenemalonate (DEEM) (2.0-3.0 eq, e.g., 4.32 g, 20 mmol). The excess DEEM can serve as both a reagent and a solvent.[9]

  • Condensation Step (Microwave): Seal the vial and place it in a microwave reactor. Irradiate the mixture at 130-150 °C for 5-10 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) until the 4-iodoaniline is consumed.

  • Cyclization Step (Microwave): After the condensation is complete, increase the temperature in the microwave reactor to 250 °C and hold for 20-30 minutes.[10]

  • Work-up and Isolation: Cool the reaction vessel to room temperature. The product often precipitates as a solid. Add a non-polar solvent such as hexane or ethyl acetate to the solidified mixture and stir vigorously to break up the solid.[10]

  • Purification: Filter the crude product under vacuum, wash thoroughly with hexane and then a small amount of cold ethanol to remove residual high-boiling solvent (e.g., Dowtherm if used) and unreacted DEEM. The resulting solid is typically of high purity. Recrystallization from ethanol can be performed if necessary.[11]

ParameterClassical Thermal MethodMicrowave-Assisted MethodReference
Solvent Dowtherm A or Diphenyl etherNeat (excess DEEM) or Diphenyl ether[10][11]
Temperature >250 °C250 °C[10]
Reaction Time 2 - 5 hours25 - 40 minutes[9][10]
Typical Yield 50 - 75%70 - 95%[9][10][11]
Notes Requires high-boiling, inert solvent. Energy intensive.Rapid, efficient, better heat transfer. Amenable to high-throughput synthesis.[7][9]
Table 1: Comparison of Classical vs. Microwave-Assisted Gould-Jacobs Synthesis.

Application in Quinolone Antibiotic Synthesis: A Multi-Step Workflow

The ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate is a versatile platform for generating a library of potential antibiotic candidates. The typical synthetic workflow involves sequential modifications at the N-1, C-3, and C-6 positions.

G A Ethyl 6-iodo-4-oxo-1,4- dihydroquinoline-3-carboxylate B N-1 Alkylation/Arylation (e.g., Cyclopropylation) A->B C Ethyl 1-cyclopropyl-6-iodo-4-oxo- 1,4-dihydroquinoline-3-carboxylate B->C D C-3 Ester Saponification (Hydrolysis) C->D E 1-Cyclopropyl-6-iodo-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid D->E F C-6 Functionalization (e.g., Ullmann Coupling, Halex Reaction) E->F G Diverse C-6 Substituted Quinolone (e.g., 6-Amino, 6-Fluoro, 6-Aryl) F->G H C-7 Substitution (Nucleophilic Aromatic Substitution) G->H I Final Quinolone Antibiotic H->I

Caption: General synthetic workflow from the 6-iodo intermediate to a final quinolone antibiotic.

N-1 Alkylation

The introduction of a small alkyl or cycloalkyl group at the N-1 position is crucial for antibacterial potency.

Protocol 2: N-Cyclopropylation

  • Reaction Setup: To a solution of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Reagent Addition: Add cyclopropyl bromide (1.5-2.0 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water. A precipitate will form.

  • Isolation: Filter the solid, wash thoroughly with water, and dry under vacuum to yield the N-cyclopropylated product.

C-3 Ester Saponification

The C-3 ethyl ester must be hydrolyzed to the corresponding carboxylic acid, which is essential for the drug's mechanism of action.[2]

Protocol 3: Saponification to Carboxylic Acid

  • Reaction Setup: Suspend the N-alkylated quinolone ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.[10]

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2.5 N, 2-3 eq) and stir the mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).[10][12]

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Precipitation: Cool the solution in an ice bath and carefully acidify to pH 4-5 using 5 N HCl.[10]

  • Isolation: The carboxylic acid will precipitate. Filter the solid, wash with copious amounts of water to remove salts, and dry under vacuum.[10]

C-6 Iodo Group Transformation: The Key to Diversity

The true utility of the 6-iodo intermediate is realized in this step. The C-I bond is a versatile handle for introducing diverse chemical moieties.

A. Halogen Exchange (Halex) Reaction for Fluoroquinolones: While not a direct conversion from iodo to fluoro in one step under typical Halex conditions (which usually start from chloro or nitro precursors), the 6-iodo synthon is valuable in routes that ultimately lead to 6-fluoro compounds, often via multi-step sequences or specialized organometallic methods. The introduction of fluorine at C-6 is a hallmark of many potent, broad-spectrum quinolone antibiotics.[4]

B. Copper-Catalyzed Cross-Coupling Reactions (Ullmann Condensation): The Ullmann reaction is a classic and robust method for forming C-N, C-O, and C-S bonds, making it ideal for diversifying the C-6 position.[13] Modern protocols often use soluble copper catalysts with diamine ligands, allowing for milder reaction conditions.[14][15]

Protocol 4: Example of Ullmann C-N Coupling at the C-6 Position

  • Reaction Setup: In a reaction tube, combine the 6-iodo-quinolone carboxylic acid (1.0 eq), the desired amine or heterocycle (e.g., morpholine, 1.5-2.0 eq), copper(I) iodide (CuI) (10-20 mol%), a suitable ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 20-40 mol%), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Solvent: Add a polar aprotic solvent such as DMSO or DMF.

  • Reaction: Seal the tube and heat the mixture to 100-130 °C for 12-24 hours.

  • Work-up: Cool the reaction mixture, dilute with water, and acidify to precipitate the crude product.

  • Purification: The product can be purified by filtration and washing, followed by recrystallization or column chromatography to yield the C-6 amino-substituted quinolone.

ModificationReagents and ConditionsPurposeReference
N-1 Alkylation Alkyl halide, K₂CO₃, DMF, 60-80 °CEnhances DNA gyrase inhibition and potency.[10]
C-3 Saponification NaOH (aq) or HCl (aq), THF/H₂O, RTEssential for antibacterial activity (enzyme binding).[10][12]
C-6 Ullmann Coupling Amine/Alcohol, CuI, Ligand, Base, DMSO, 100-130 °CIntroduces diverse functionalities (amines, ethers) for SAR studies.[13][16]
Table 2: Summary of Key Synthetic Transformations and Their Rationale.

Conclusion

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is more than just a synthetic intermediate; it is a strategic platform for innovation in the field of quinolone antibiotics. Its synthesis via the efficient Gould-Jacobs reaction and the remarkable versatility of the C-6 iodo group in cross-coupling reactions provide medicinal chemists with a powerful tool to generate novel analogues. By enabling systematic exploration of the chemical space around the quinolone core, this key building block facilitates the optimization of antibacterial potency, spectrum, and pharmacokinetic properties, thereby playing a crucial role in the ongoing effort to combat bacterial resistance and develop next-generation anti-infective agents.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • El-mrabet, A., Haoudi, A., Kandri-Rodi, Y., & Mazzah, A. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.
  • Wikidoc. (2012, August 9). Gould-Jacobs reaction. Retrieved from [Link]

  • Orozco-Castillo, L. M., et al. (2025).
  • Hooper, D. C. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Suppl 3), S180-S186.
  • Cheminst. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • Fernandes, P. (1989). Structure-activity relationship of quinolones. Journal of Clinical Pharmacology, 29(1), 1-10.
  • Niles, J. C., et al. (2021). New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones. Organic Process Research & Development, 25(8), 1874–1886.
  • El-mrabet, A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Miyamoto, T., et al. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of Medicinal Chemistry, 33(6), 1645-1656.
  • Al-Soud, Y. A., et al. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical and Clinical Research.
  • Domagala, J. M., et al. (1986). New structure-activity relationships of the quinolone antibacterials using the target enzyme. The development and application of a DNA gyrase assay. Journal of Medicinal Chemistry, 29(3), 394-404.
  • Cox, A. D., et al. (2019). The Synthesis of Waltherione F and Its Analogues with Modifications at the 2‐ and 3‐Positions as Potential Antitrypanosomal Agents.
  • Wicht, K. J., et al. (2025). On the ordeal of quinolone preparation via cyclisation of aryl-enamines; synthesis and structure of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate.
  • González-Bacerio, J., et al. (2017). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules, 22(12), 2073.
  • Kumar, S., et al. (2019). Design and synthesis of some novel 7-substituted thiosemicarbazinyl-quinolines via Ullmann coupling reaction and examination of their antimicrobial activities.
  • Kumar, A., et al. (2022).
  • Al-Soud, Y. A., et al. (2017). Synthesis of Fluoroquinolones derivatives as Antimicrobial Agents. Semantic Scholar.
  • Wang, D., et al. (2011). Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Organic Letters, 13(6), 1362–1365.
  • Organic Syntheses. (n.d.). Synthesis of Diethyl Ethoxymethylenemalonate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of diethyl (anilinomethylene)malonate. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2021). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media.
  • Wang, D., & Wang, J. (2015). Recent advances in copper-catalyzed asymmetric coupling reactions. Beilstein Journal of Organic Chemistry, 11, 2538–2563.
  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

  • Arshad, M., et al. (2014). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. Zeitschrift für Kristallographie - New Crystal Structures, 229(2), 127-128.
  • Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science, 1(1), 13-31.
  • ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

  • Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 555-560.
  • Li, Z., et al. (2007). Recent progress in copper-catalyzed cross-coupling reactions.
  • Phipps, R. J., et al. (2008). A Copper-Catalyzed C−H Bond Arylation of Indole. Journal of the American Chemical Society, 130(26), 8376–8377.
  • NextSDS. (n.d.). Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

  • Liu, Y., & Wan, J.-P. (2012). Advances in copper-catalyzed C-C coupling reactions and related domino reactions based on active methylene compounds. Chemistry, an Asian Journal, 7(7), 1488-1501.
  • Arshad, M., et al. (2014). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3.
  • Ukr. Khim. Zh. (2015). Synthesis of 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids as potential antimicrobial drugs. Scite.ai.
  • Ramann, G. A., & Cowen, B. J. (2017). Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal.
  • Sánchez-Hernández, L., et al. (2023). Detection of amino compounds by diethyl ethoxymethylenemalonate derivatization and neutral loss scan mode. IRIS-AperTO.

Sources

Application

Application Note: Palladium-Catalyzed Late-Stage Functionalization of Ethyl 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

Introduction & Strategic Rationale Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 302949-01-5) is a highly versatile, privileged building block in modern drug discovery. The 4-oxo-1,4-dihydroquinoline-3-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 302949-01-5) is a highly versatile, privileged building block in modern drug discovery. The 4-oxo-1,4-dihydroquinoline-3-carboxylate core is the defining structural motif of fluoroquinolone antibiotics and is increasingly utilized in the development of antiviral agents, such as HIV-1 integrase inhibitors[1], and CFTR modulators like ivacaftor derivatives[2].

While the N1 and C3 positions of the quinolone are traditionally modified via straightforward alkylation and amidation respectively, the C6 position is critical for modulating the electronic properties, lipophilicity, and target-binding affinity of the molecule[1]. The presence of the 6-iodo substituent provides an optimal, highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), enabling rapid, late-stage diversification of the scaffold[3].

Mechanistic Insights & Experimental Design

Causality in Substrate and Catalyst Selection

The strategic choice of an iodo-substituent over bromo- or chloro-analogs is rooted in bond dissociation energies. The C–I bond (~238 kJ/mol) is significantly weaker than the C–Br bond (~336 kJ/mol)[4]. Consequently, the oxidative addition of Pd(0) into the C6–I bond is exceptionally rapid. This represents a kinetically favored pathway that allows for milder reaction conditions, lower catalyst loadings, and broader functional group tolerance compared to its halogen counterparts.

Self-Validating Reaction Systems

To ensure trustworthiness and reproducibility, the protocols below incorporate self-validating mechanisms:

  • Degassing Protocols: Palladium catalysts are highly susceptible to oxidation (converting active Pd(0) to inactive Pd(II) oxides). Using the freeze-pump-thaw method or rigorous sparging with N 2​ ensures the active catalytic cycle is maintained. A color change to black (palladium black precipitation) serves as an immediate visual indicator of system failure (oxygen ingress or ligand degradation).

  • Base Compatibility: The ethyl ester at C3 is prone to saponification under harsh basic conditions. Therefore, mild bases like Cs 2​ CO 3​ or K 2​ CO 3​ are selected over stronger bases (e.g., NaOtBu) to ensure chemoselectivity and prevent unwanted hydrolysis[1].

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C6-Aryl/Alkyl Diversification)

This protocol describes the coupling of the 6-iodoquinolone with aryl or alkyl boronic acids to yield C6-substituted derivatives.

Materials:

  • Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl 2​ (5 mol%)

  • K 2​ CO 3​ (3.0 equiv)

  • Solvent: 1,4-Dioxane/H 2​ O (4:1 v/v, rigorously degassed)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with the 6-iodoquinolone, arylboronic acid, Pd(dppf)Cl 2​ , and K 2​ CO 3​ .

  • Atmosphere Exchange: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane/H 2​ O mixture via syringe. The biphasic nature of this solvent system aids in dissolving both the organic substrates and the inorganic base.

  • Reaction: Heat the mixture to 85 °C under vigorous stirring for 4–6 hours. Monitor the reaction via LC-MS or TLC (typically 5% MeOH in DCM). The disappearance of the starting material (m/z 343 [M+H] + ) validates reaction completion.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous MgSO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution with DCM/MeOH) to afford the pure C6-aryl quinolone.

Protocol B: Buchwald-Hartwig Amination (C6-Amino Diversification)

Adapted from microwave-assisted methodologies for quinolone functionalization[1], this protocol establishes a C–N bond at the C6 position.

Materials:

  • Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 equiv)

  • Primary or secondary amine (1.5 equiv)

  • Pd(OAc) 2​ (5 mol%)

  • BINAP or Xantphos (10 mol%)

  • Cs 2​ CO 3​ (3.0 equiv)

  • Solvent: Anhydrous Toluene or 10% NMP in Dioxane

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial, combine the 6-iodoquinolone, amine, Cs 2​ CO 3​ , Pd(OAc) 2​ , and the bidentate ligand (BINAP or Xantphos). The bidentate ligand is crucial here to enforce a cis-geometry of the intermediate, promoting reductive elimination over unwanted β -hydride elimination[1].

  • Solvent & Sealing: Add the anhydrous solvent, cap the vial with a Teflon septum, and purge the solution with N 2​ for 10 minutes.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at 130–140 °C for 20 minutes. (Alternatively, heat conventionally in a sealed tube at 100 °C for 12 hours).

  • Workup & Purification: Cool the vial, filter the crude mixture through Celite, and concentrate. Purify via flash chromatography (DCM/MeOH 98:2) to isolate the C6-amino derivative[1].

Quantitative Data & Reaction Parameters

The following table summarizes optimized reaction parameters and expected yields for various cross-coupling modalities on the ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold, synthesized from literature precedents[1][3].

Cross-Coupling TypeTarget BondReagents / Coupling PartnerCatalyst SystemBase / SolventTemp / TimeExpected Yield
Suzuki-Miyaura C6 – C(sp 2 )Arylboronic acidsPd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ / Dioxane:H 2​ O85 °C / 4-6 h75 – 90%
Buchwald-Hartwig C6 – NPrimary/Secondary AminesPd(OAc) 2​
  • BINAP
Cs 2​ CO 3​ / Toluene140 °C (MW) / 20 min65 – 85%
Sonogashira C6 – C(sp)Terminal AlkynesPd(PPh 3​ ) 4​
  • CuI
  • Et 3​ N / DMF80 °C / 8-12 h70 – 88%
    Heck Reaction C6 – C(sp 2 )Acrylates / StyrenesPd(OAc) 2​
  • P(o-tolyl) 3​
  • Et 3​ N / DMF100 °C / 12 h60 – 80%

    Mechanistic Visualization

    Below is the unified catalytic cycle for the palladium-catalyzed cross-coupling of the C6-iodoquinolone scaffold, illustrating the flow from oxidative addition to product release.

    G A Pd(0) Active Catalyst [L_nPd(0)] B Oxidative Addition [L_nPd(II)(Quinolone)(I)] A->B + Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate C Transmetalation / Amine Binding [L_nPd(II)(Quinolone)(Nu)] B->C + Nucleophile (e.g., R-B(OH)2, R-NH2) - Base·HI D Reductive Elimination C6-Substituted Quinolone C->D Product Formation D->A Catalyst Regeneration

    Unified Pd-catalyzed cross-coupling cycle for C6-functionalization of the quinolone scaffold.

    References

    • Ahmadi, S., et al. "Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity." ACS Omega, 2023. Available at:[Link]

    • Long, S., et al. "Three-Component One-Pot Approach to Highly Efficient and Sustainable Synthesis of the Functionalized Quinolones via Linear/Branched Domino Protocols." ACS Omega, 2018. Available at:[Link]

    • Fakhfakh, M. A., et al. "Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 1. Synthesis and Structure−Activity Relationship of a Class of Human Immunodeficiency Virus type 1 Integrase Inhibitors." Journal of Medicinal Chemistry, 2008. Available at:[Link]

    • Guntreddi, T., et al. "Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives." ACS Omega, 2024. Available at:[Link]

    Sources

    Method

    The Strategic Utility of Ethyl 6-Iodo-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate in Pharmaceutical Synthesis: A Detailed Guide

    In the intricate landscape of pharmaceutical development, the strategic selection of molecular intermediates is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). Among the v...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the intricate landscape of pharmaceutical development, the strategic selection of molecular intermediates is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). Among the vast arsenal of building blocks available to the medicinal chemist, ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate stands out as a highly versatile and valuable intermediate. Its quinolone core is a privileged scaffold found in a multitude of therapeutic agents, while the strategically positioned iodo-substituent serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the synthesis, properties, and applications of this key intermediate, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

    Physicochemical and Safety Profile

    A thorough understanding of the physicochemical properties and safety considerations of any chemical intermediate is a prerequisite for its effective and safe utilization in the laboratory.

    Table 1: Physicochemical Properties of Ethyl 6-Iodo-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate [1]

    PropertyValue
    CAS Number 302949-01-5
    Molecular Formula C₁₂H₁₀INO₃
    Molecular Weight 343.12 g/mol
    Appearance Yellow to Brown Solid
    Purity Typically ≥95%
    Storage Temperature 2-8°C, Keep in a dark, dry, and well-sealed container
    InChI Key NPZATCMFCFASBE-UHFFFAOYSA-N

    Safety and Handling:

    Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is classified with the GHS07 pictogram, indicating that it can cause skin and serious eye irritation.[1] As with all iodo-substituted aromatic compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of accidental contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

    Synthesis of the Quinolone Core: The Gould-Jacobs Reaction

    The cornerstone of synthesizing the 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold is the Gould-Jacobs reaction, a robust and widely utilized method in organic chemistry.[2][3][4] This reaction proceeds through a two-step sequence: an initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.

    Mechanistic Insight

    The Gould-Jacobs reaction is initiated by a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate. The subsequent and critical step is a thermal 6-electron electrocyclization, which requires significant thermal energy, typically above 250°C, to form the quinoline ring system.[2]

    Gould_Jacobs_Mechanism Aniline 4-Iodoaniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate Quinolone Ethyl 6-iodo-4-oxo-1,4- dihydroquinoline-3-carboxylate Intermediate->Quinolone Thermal Cyclization (High Temperature)

    Caption: The Gould-Jacobs reaction pathway for the synthesis of the target intermediate.

    Experimental Protocols

    Two primary methodologies for the Gould-Jacobs reaction are presented below: a classical thermal protocol and a modern microwave-assisted protocol. The choice between these methods will depend on the available equipment and the desired reaction scale.

    Protocol 1: Classical Thermal Synthesis

    This traditional approach utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.

    Step 1: Condensation

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture to 120-130°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

    • Remove the ethanol byproduct under reduced pressure.

    Step 2: Thermal Cyclization

    • To the crude intermediate from Step 1, add a high-boiling solvent such as Dowtherm A or diphenyl ether (approximately 5-10 mL per gram of intermediate).

    • Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. The progress of the cyclization can be monitored by TLC.

    • Cool the reaction mixture to room temperature.

    • Add a non-polar solvent such as n-hexane to precipitate the crude product.

    • Collect the solid by vacuum filtration, wash with n-hexane, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate as a solid. A reported synthesis of a similar 6-methyl substituted analog using this method achieved a yield of 95%.[5]

    Protocol 2: Microwave-Assisted Synthesis

    Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.

    • In a microwave-safe reaction vial, combine 4-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM acts as both a reagent and a solvent.

    • Seal the vial and place it in a microwave synthesizer.

    • Heat the reaction mixture to a high temperature (e.g., 250-300°C) for a short duration (e.g., 5-15 minutes). Optimization of temperature and time may be required.

    • After the reaction is complete, cool the vial to room temperature, which should induce precipitation of the product.

    • Filter the solid product and wash it with a cold solvent such as acetonitrile.

    • Dry the resulting solid under vacuum to obtain the purified ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate.

    Analytical Characterization

    Expected ¹H NMR (in DMSO-d₆):

    • NH proton: A broad singlet around 12.0 ppm.

    • Aromatic protons: Signals in the aromatic region (7.5-8.5 ppm). The proton at C5 will likely appear as a doublet, the proton at C7 as a doublet of doublets, and the proton at C8 as a doublet, all with coupling constants typical for ortho and meta coupling.

    • Vinyl proton (C2-H): A singlet around 8.5-9.0 ppm.

    • Ethyl ester protons: A quartet around 4.2 ppm (CH₂) and a triplet around 1.3 ppm (CH₃).

    Expected ¹³C NMR (in DMSO-d₆):

    • Carbonyl carbons: Signals above 170 ppm for the ketone and ester carbonyls.

    • Aromatic and vinyl carbons: Multiple signals in the range of 100-150 ppm. The carbon bearing the iodine (C6) would appear at a characteristic chemical shift.

    • Ethyl ester carbons: Signals around 60 ppm (CH₂) and 15 ppm (CH₃).

    Applications in Pharmaceutical Synthesis: A Gateway to Complex Molecules

    The true value of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate lies in its potential for further chemical transformations, particularly leveraging the reactivity of the C6-iodo group. This position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are powerful tools for constructing complex molecular architectures.

    Applications Intermediate Ethyl 6-iodo-4-oxo-1,4- dihydroquinoline-3-carboxylate Suzuki Suzuki-Miyaura Coupling Intermediate->Suzuki [Pd] catalyst, Boronic Acid/Ester Sonogashira Sonogashira Coupling Intermediate->Sonogashira [Pd], [Cu] catalysts, Terminal Alkyne API Active Pharmaceutical Ingredients (APIs) Suzuki->API Sonogashira->API

    Caption: Key cross-coupling reactions utilizing the iodo-substituent for API synthesis.

    Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

    The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of our intermediate, the C6-iodo group can be readily coupled with a wide variety of aryl or heteroaryl boronic acids or esters to introduce diverse substituents at this position. This is a common strategy in the synthesis of many quinolone-based drugs.

    Generic Protocol for Suzuki-Miyaura Coupling:

    • In a reaction vessel, dissolve ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%).

    • Add a suitable solvent (e.g., toluene, dioxane, or DMF) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

    • Heat the reaction mixture to 80-120°C until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling, the reaction is typically worked up by partitioning between an organic solvent and water.

    • The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

    Sonogashira Coupling: Introducing Alkynyl Moieties

    The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to introduce alkynyl functionalities at the C6 position of the quinolone core, which can be valuable for modulating the biological activity of the final compound or for further synthetic transformations.

    Generic Protocol for Sonogashira Coupling:

    • To a solution of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

    • Add a base, typically an amine such as triethylamine or diisopropylamine.

    • Add the terminal alkyne (1.1-1.5 eq).

    • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

    • The reaction is typically worked up by filtration to remove the amine hydrohalide salt, followed by extraction and purification of the product.

    Conclusion

    Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a strategically important intermediate in pharmaceutical synthesis. Its straightforward preparation via the Gould-Jacobs reaction and the versatile reactivity of its iodo-substituent in modern cross-coupling reactions make it a valuable building block for the construction of a wide range of complex quinolone-based molecules. The detailed protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively and safely utilize this key intermediate in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

    References

    • Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]

    • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved from [Link]

    • US5914401A - Methods for the manufacture of quinolone carboxylic acids derivatives and intermediates thereof - Google Patents. (n.d.).
    • Gould-Jacobs Reaction. (n.d.). Retrieved from [Link]

    • Gould-Jacobs Reaction - Cambridge University Press & Assessment. (n.d.). Retrieved from [Link]

    • Gould-Jacobs reaction - wikidoc. (n.d.). Retrieved from [Link]

    • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed. (2016, January 15). Retrieved from [Link]

    • Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3. (n.d.). Retrieved from [Link]

    • Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxoquinoline-3-carboxylate - NextSDS. (n.d.). Retrieved from [Link]

    • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (n.d.). Retrieved from [Link]

    • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. (2021, May 20). Retrieved from [Link]

    • (PDF) Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3 - ResearchGate. (n.d.). Retrieved from [Link]

    • A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC. (n.d.). Retrieved from [Link]

    • TAS-102 Improves Overall Survival in Patients with Metastatic Colorectal Cancer. (2015, June 12). Retrieved from [Link]

    • FDA Approves a Combination Chemotherapy for Advanced Colorectal Cancer. (n.d.). Retrieved from [Link]

    • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. (2025, January 26). Retrieved from [Link]

    • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - Semantic Scholar. (2024, February 7). Retrieved from [Link]

    • Lonsurf - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. (n.d.). Retrieved from [Link]

    • TAS-102 (Lonsurf) for the Treatment of Metastatic Colorectal Cancer. A Concise Review. (2025, August 9). Retrieved from [Link]

    • Complete response to third-line treatment with trifluridine/tipiracil (TAS-102) in stage IV colon adenocarcinoma. (2023, April 27). Retrieved from [Link]

    Sources

    Application

    Application Note &amp; Protocol: Solubilization of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate for In Vitro Cell-Based Assays

    Abstract This document provides a comprehensive guide for the solubilization and handling of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 302949-01-5) for use in cell culture-based assays. Quinolone deriva...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This document provides a comprehensive guide for the solubilization and handling of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 302949-01-5) for use in cell culture-based assays. Quinolone derivatives are often characterized by poor aqueous solubility, a significant challenge for achieving accurate and reproducible results in biological systems. This guide details a robust, field-proven protocol for dissolving this compound using Dimethyl Sulfoxide (DMSO), preparing high-concentration stock solutions, and performing serial dilutions to achieve desired working concentrations while minimizing solvent-induced cytotoxicity. The protocols and rationale provided herein are designed to ensure the integrity of experimental outcomes for researchers in pharmacology, oncology, and drug development.

    Introduction and Physicochemical Profile

    Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinolone derivative, a class of compounds investigated for a wide range of therapeutic applications, including anticancer and antimicrobial activities[1][2]. A common challenge when working with such heterocyclic organic compounds is their inherent hydrophobicity, leading to poor solubility in aqueous solutions like cell culture media. An improper dissolution technique can lead to compound precipitation, inaccurate dosing, and unreliable experimental data.

    The primary objective of this guide is to establish a standardized methodology for solubilizing this compound, ensuring its bioavailability in in vitro models. The following table summarizes the key physicochemical properties of the compound.

    PropertyValueSource(s)
    CAS Number 302949-01-5[3][4][5]
    Molecular Formula C₁₂H₁₀INO₃[3][4]
    Molecular Weight 343.12 g/mol [4]
    Physical Form Yellow to Brown Solid[3][6]
    Purity ≥95%[3][6]
    Storage 2-8°C, Keep in a dark, dry, and well-sealed container[3][6]

    While explicit solubility data for this specific molecule is not widely published, its chemical structure and the properties of related quinolone-3-carboxylate esters suggest it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF)[7][8], and poorly soluble in water.

    Rationale for Solvent Selection: The Critical Role of DMSO

    For cell-based assays, the ideal solvent would be water or a buffered saline solution (e.g., PBS)[9]. However, the hydrophobic nature of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate necessitates the use of a potent organic solvent.

    Dimethyl Sulfoxide (DMSO) is the solvent of choice for several compelling reasons:

    • Broad Solubilizing Power: DMSO is a polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, making it a versatile and reliable choice for compound libraries in drug discovery[9][10].

    • Miscibility with Water: DMSO is fully miscible with water and cell culture media, which facilitates the final dilution step into the aqueous environment of the assay.

    • Low Volatility: Its low volatility minimizes evaporative losses, ensuring concentration stability during handling and storage.

    Understanding and Mitigating DMSO Cytotoxicity

    The most critical consideration when using DMSO is its potential to induce cellular toxicity and other off-target effects. The final concentration of DMSO in the cell culture medium must be carefully controlled. High concentrations of DMSO can inhibit cell proliferation, induce apoptosis, and interfere with assay readouts[10][11][12].

    The acceptable final concentration of DMSO is cell-line dependent, but a universally accepted best practice is to keep the final concentration at or below 0.5%, and ideally ≤0.1% , to minimize these effects[11][13]. A vehicle control, consisting of cells treated with the same final concentration of DMSO as the experimental groups, is mandatory for all experiments to differentiate compound-specific effects from solvent-induced artifacts[10][14].

    The following table summarizes observed effects of DMSO at various concentrations in different cell lines, highlighting the importance of maintaining a low final concentration.

    Final DMSO Conc.Observed Effect(s)Cell Line(s)Source(s)
    ≤ 0.1% Minimal to no cytotoxic effects observed.Most cell lines[13][15]
    0.1% - 0.5% Generally considered safe, but minor effects on cell growth or differentiation may occur.HepG2, MCF-7[11][16]
    1% Decreased cell viability (by ~16%) and mitochondrial impairment observed after 24h.Cultured Astrocytes[12]
    3% - 5% Significant inhibition of cell proliferation and overt cytotoxicity.HepG2[11]
    ≥ 5% Severe cytotoxicity, apoptosis, and cell death.PBMC, Astrocytes[12][17]

    Experimental Protocol: Preparation of High-Concentration Stock Solution

    This protocol describes the preparation of a 10 mM stock solution in 100% DMSO. This concentration is a common starting point for most in vitro screening campaigns.

    Materials
    • Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate powder

    • High-purity, sterile, anhydrous DMSO (cell culture grade)

    • Sterile, amber or foil-wrapped 1.5 mL microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Water bath sonicator (optional)

    Step-by-Step Procedure
    • Tare Balance: Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.

    • Weigh Compound: Carefully weigh out a precise amount of the compound. For a 1 mL stock of 10 mM solution, weigh 3.43 mg of the compound (Molecular Weight = 343.12 g/mol ).

      • Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)

      • 0.001 L x 0.010 mol/L x 343.12 g/mol = 0.00343 g = 3.43 mg

    • Add Solvent: Add 1 mL of high-purity, sterile DMSO to the tube containing the compound.

    • Promote Dissolution:

      • Close the cap tightly and vortex the tube vigorously for 1-2 minutes.

      • Visually inspect the solution against a light source to ensure no solid particles remain.

      • If the compound does not fully dissolve:

        • Sonicate the tube in a water bath for 5-10 minutes[10].

        • Gentle warming in a 37°C water bath for 10-15 minutes can also aid dissolution. Caution: Use heat judiciously, as it may degrade sensitive compounds[10].

    • Storage: Once the compound is fully dissolved, creating a clear solution, aliquot the stock into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound[10].

    • Label and Store: Clearly label the aliquots with the compound name, concentration (10 mM), solvent (100% DMSO), and date. Store at -20°C or -80°C, protected from light[3][10].

    Experimental Protocol: Serial Dilution and Preparation of Working Solutions

    A common mistake that leads to compound precipitation is performing serial dilutions in aqueous buffers or media[13]. Due to the compound's hydrophobicity, it will likely crash out of solution. The correct procedure is to perform all intermediate dilutions in 100% DMSO before the final "dosing" step into the cell culture medium[15].

    Workflow for Compound Preparation and Dosing

    G cluster_prep Compound Preparation (in 100% DMSO) cluster_assay Assay Preparation (Aqueous) Solid Solid Compound Stock 10 mM Stock (100% DMSO) Solid->Stock Dissolve Intermediate Intermediate Dilutions (e.g., 1 mM, 100 µM) (100% DMSO) Stock->Intermediate Serially Dilute Final Final Working Concentration (e.g., 10 µM in 0.1% DMSO) Intermediate->Final Add Small Volume (e.g., 1 µL) Media Cell Culture Medium (in Assay Plate)

    Caption: Workflow for preparing cell culture working solutions.

    Protocol for Intermediate Dilutions (in 100% DMSO)
    • Label a series of sterile amber microcentrifuge tubes for the desired intermediate concentrations (e.g., 1 mM, 100 µM).

    • To prepare a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO. Vortex to mix thoroughly.

    • To prepare a 100 µM solution, add 10 µL of the 1 mM stock to 90 µL of 100% DMSO. Vortex to mix thoroughly.

    • Continue this 1:10 dilution series as needed to create a range of concentrations, all in 100% DMSO. Use a fresh pipette tip for each transfer.

    Protocol for Dosing Cells (Final Dilution in Media)

    The goal is to add a very small volume of the concentrated DMSO stock to a large volume of media to keep the final DMSO concentration low. A common dilution factor is 1:1000.

    • Determine the Dosing Stock: Select the appropriate intermediate DMSO stock. To achieve a final concentration of 10 µM in your assay, you would use the 10 mM stock (which is 1000x the final concentration).

    • Calculate Volume: Add 1 µL of the 1000x stock solution for every 1 mL of cell culture medium in your well.

      • Example: For a 6-well plate with 2 mL of media per well, add 2 µL of the 10 mM DMSO stock to achieve a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

    • Dosing Technique: Add the small volume of DMSO stock directly into the medium in the well. Mix immediately by gently swirling or pipetting up and down to ensure rapid and even dispersion, which helps prevent localized high concentrations that could cause precipitation.

    Example Dosing Calculation Table (for a 1:1000 final dilution)

    Desired Final Compound Conc.Required DMSO Stock Conc.Volume of Stock to Add to 1 mL MediaFinal DMSO Conc.
    1 µM1 mM1 µL0.1%
    10 µM10 mM1 µL0.1%
    50 µM50 mM1 µL0.1%

    Validation and Best Practices

    • Vehicle Control: Always include a control group treated with the same final concentration of DMSO as your highest dose group. This is essential to confirm that any observed effects are due to the compound and not the solvent[10][14].

    • DMSO Tolerance Test: If using a new cell line or a sensitive one, it is prudent to first run a dose-response curve with DMSO alone (e.g., 0.05% to 1.0%) to determine the maximum tolerable concentration for that specific line.

    • Visual Inspection: After adding the compound to the media, visually inspect the wells under a microscope for any signs of precipitation (e.g., crystals, cloudiness). If precipitation is observed, the concentration may be above its solubility limit in the final assay conditions.

    • Troubleshooting Precipitation: If the compound precipitates in the final medium, consider lowering the highest test concentration or, if the cells tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.2%) by adjusting the dilution factor.

    References

    • Nipro Corporation. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

    • Al-Samydai, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Retrieved from [Link]

    • do Amaral, R. P., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Retrieved from [Link]

    • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Retrieved from [Link]

    • de Souza Costa, C. A., et al. (2015). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Dental Materials. Retrieved from [Link]

    • Singh, C., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry. Retrieved from [Link]

    • ChemBK. (2024). ETHYL 4-HYDROXYQUINOLINE-3-CARBOXYLATE. Retrieved from [Link]

    • Sharma, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Retrieved from [Link]

    • Batalha, P. N., et al. (2024). Naphthoquinone-Quinolone Hybrids with Antitumor Effects on Breast Cancer Cell Lines—From the Synthesis to 3D-Cell Culture Effects. MDPI. Retrieved from [Link]

    • ResearchGate. (n.d.). General structure of the studied antibacterial quinolone derivatives. Retrieved from [Link]

    • Henriksen, P. A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

    • Wang, Y., et al. (2021). Discovery of quinolone derivatives as antimycobacterial agents. RSC Publishing. Retrieved from [Link]

    • Sabinet African Journals. (n.d.). 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. Retrieved from [Link]

    • Elsea, S. H., et al. (1995). Drug Features That Contribute to the Activity of Quinolones against Mammalian Topoisomerase II and Cultured Cells. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

    • PubChem. (n.d.). Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

    • Lim, S. W., et al. (2025). Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. PMC. Retrieved from [Link]

    Sources

    Method

    derivatization methods for ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

    An In-Depth Guide to the Synthetic Derivatization of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction: The 4-Quinolone Scaffold as a Privi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Guide to the Synthetic Derivatization of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The 4-Quinolone Scaffold as a Privileged Structure

    The 4-quinolone ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antiviral, antimalarial, and anticancer properties.[2] The versatility of the 4-quinolone scaffold lies in its susceptibility to chemical modification at several key positions (N-1, C-2, C-3, C-6, C-7, and C-8), allowing for the fine-tuning of its pharmacological and pharmacokinetic profiles.[3]

    Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a particularly valuable intermediate in this context.[4] Its structure presents three primary, chemically distinct handles for derivatization: the C-6 iodo group, the N-1 secondary amine, and the C-3 ethyl carboxylate. Each site offers a gateway to a diverse array of analogues, making this molecule a powerful platform for generating compound libraries in drug discovery campaigns.

    This guide provides a detailed exploration of the principal derivatization strategies for this key intermediate. As senior application scientists, our focus is not merely on procedural steps but on the underlying chemical logic, enabling researchers to adapt and innovate upon these foundational protocols. We will delve into transition metal-catalyzed cross-couplings, N-alkylation/arylation reactions, and transformations of the carboxylate ester, providing both theoretical grounding and field-tested experimental protocols.

    Part 1: Functionalization at the C-6 Iodo Position via Cross-Coupling Reactions

    The aryl iodide at the C-6 position is an ideal substrate for palladium-catalyzed cross-coupling reactions. This functionality allows for the direct formation of new carbon-carbon and carbon-nitrogen bonds, introducing a vast range of substituents to the quinolone core.

    Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

    The Suzuki-Miyaura reaction is a robust and versatile method for forming biaryl structures by coupling an organoboron species with an organic halide.[5][6] Its high functional group tolerance and generally mild reaction conditions make it a workhorse in medicinal chemistry.

    Causality and Experimental Rationale: The reaction mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The choice of palladium source, ligand, and base is critical. Ligands like triphenylphosphine (PPh₃) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective.[7] The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5] The solvent system, typically a mixture like dioxane/water or toluene/ethanol/water, must solubilize both the organic and inorganic reagents.

    Workflow for Suzuki-Miyaura Coupling

    cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: - Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh3)4, 3-5 mol%) - Base (e.g., K2CO3, 2-3 eq) B Add Degassed Solvent: (e.g., Dioxane/Water 4:1) A->B In reaction vessel C Inert Atmosphere: Purge with N2 or Ar B->C D Heating: Heat to 80-100 °C C->D E Monitoring: Track progress by TLC or LC-MS D->E F Cool to RT & Dilute: Add water and Ethyl Acetate E->F G Extraction: Separate layers, wash organic phase F->G H Drying & Concentration: Dry (Na2SO4), filter, evaporate G->H I Purification: Silica gel column chromatography H->I

    Caption: General workflow for Suzuki-Miyaura coupling.

    Detailed Protocol: Suzuki-Miyaura Coupling

    • Reagent Preparation : To a flame-dried Schlenk flask, add ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

    • Atmosphere Inerting : Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas (repeat this cycle three times).

    • Solvent Addition : Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the starting quinolone.

    • Reaction Execution : Place the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

    • Work-up : Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the 6-aryl derivative.

    ParameterTypical ConditionsExpected YieldReference
    Catalyst Pd(PPh₃)₄, PdCl₂(dppf)60-95%[8]
    Base K₂CO₃, Cs₂CO₃, KOAc[8]
    Solvent Dioxane/H₂O, Toluene/EtOH/H₂O[9]
    Temperature 80-110 °C[8]
    Sonogashira Coupling: Introducing Alkynyl Moieties

    The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide, providing direct access to C(sp²)-C(sp) bonds.[1][10] This reaction is invaluable for introducing rigid, linear alkyne linkers into the quinolone scaffold, a common strategy in drug design.

    Causality and Experimental Rationale: The standard Sonogashira coupling employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[10] The palladium catalyst undergoes oxidative addition with the aryl iodide. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base (e.g., triethylamine, diisopropylamine) to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][11] The amine base serves both to activate the alkyne and to scavenge the HX byproduct.

    Reaction Scheme: Sonogashira Coupling

    Sonogashira Quinolone Ethyl 6-iodo-4-oxo-1,4-dihydro- quinoline-3-carboxylate Product 6-Alkynyl-4-oxo-1,4-dihydro- quinoline-3-carboxylate Quinolone->Product Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Product Reagents  PdCl₂(PPh₃)₂ (cat.)CuI (cat.)Base (e.g., Et₃N)Solvent (e.g., THF/DMF) Reagents->Product Heat Start Start: Ethyl 6-iodo-4-oxo-1,4- dihydroquinoline-3-carboxylate Step1 Add Base & Solvent: (e.g., K2CO3 in DMF) Start->Step1 Step2 Add Alkyl Halide (R-X) Step1->Step2 Step3 Heat Reaction: (e.g., 60-80 °C) Step2->Step3 Step4 Monitor by TLC/LC-MS Step3->Step4 Step5 Aqueous Work-up: Pour into water, precipitate or extract Step4->Step5 Step6 Purification: Recrystallization or Chromatography Step5->Step6 End Product: N-alkylated quinolone Step6->End

    Sources

    Application

    High-Yield Saponification Protocol: Hydrolysis of Ethyl 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

    Executive Summary & Scientific Rationale Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 302949-01-5) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of fluor...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Scientific Rationale

    Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 302949-01-5) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of fluoroquinolone antibiotics and cystic fibrosis transmembrane conductance regulator (CFTR) modulators like ivacaftor derivatives[1][2]. The 6-iodo substituent provides an ideal orthogonal handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the ester must typically be hydrolyzed to the free carboxylic acid to enable subsequent amide coupling or to unmask the pharmacophore's intrinsic biological activity[2].

    This application note details a highly efficient, self-validating protocol for the base-catalyzed hydrolysis (saponification) of the ethyl ester to yield 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

    Mechanistic Causality of Experimental Design

    The protocol avoids acidic hydrolysis in favor of a strongly alkaline saponification, leveraging the chemical stability of the 4-oxo-1,4-dihydroquinoline core[2][3].

    • Stoichiometric Logic (3.0 Equivalents of Base): The use of excess sodium hydroxide (NaOH) is not arbitrary. One equivalent is consumed by the nucleophilic acyl substitution at the ester. A second equivalent deprotonates the acidic quinolone nitrogen (or its 4-hydroxy tautomer, pKa ~9). The third equivalent maintains a strongly alkaline environment (pH > 12) to ensure the substrate remains fully dissolved as a highly soluble di-sodium salt during the reflux period, maximizing the reaction kinetics of the sterically hindered ester[2][3].

    • Phase-Transition Isolation: Isolation relies on isoelectric precipitation. By acidifying the reaction mixture to pH ~3, the carboxylate (pKa ~6) is protonated while the quinolone nitrogen (pKa ~1-2) remains neutral. This zwitterionic/neutral free acid is highly insoluble in water, allowing for rapid, high-purity precipitation without chromatographic purification[1][2].

    ReactionLogic Substrate Ethyl Quinolone-3-Carboxylate (Water Insoluble Solid) Intermediate Sodium Quinolone-3-Carboxylate (Water Soluble Intermediate) Substrate->Intermediate NaOH (3.0 eq) Cleaves Ester & Deprotonates Product Quinolone-3-Carboxylic Acid (Insoluble Precipitate) Intermediate->Product 2M H2SO4 to pH ~3 Protonates Carboxylate

    Mechanistic phase transitions during saponification and precipitation.

    Materials and Reagents

    All quantitative data for the reaction setup is summarized below to ensure precise stoichiometric control.

    Table 1: Reaction Stoichiometry & Materials

    Reagent/MaterialMW ( g/mol )EquivalentsAmountRole
    Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate343.121.01.81 g (5.3 mmol)Substrate
    Sodium Hydroxide (NaOH)40.003.00.63 g (15.9 mmol)Base / Nucleophile
    Deionized Water (H₂O)18.02Solvent30 mLReaction Medium
    Sulfuric Acid (H₂SO₄, 2 M)98.08As needed~4-5 mLAcidifying Agent

    Experimental Protocol

    This workflow represents a self-validating system where physical phase changes (suspension solution precipitate) act as intrinsic quality control (QC) checkpoints.

    ProtocolWorkflow A 1. Suspension Ester + H2O B 2. Saponification + 3 eq NaOH A->B C 3. Thermal Activation Reflux (100°C), 4h B->C D 4. Acidification + 2M H2SO4 (pH 3) C->D E 5. Isolation Filtration & Wash D->E F 6. Final Product Vacuum Dry E->F

    Workflow for the base-catalyzed hydrolysis of the quinolone-3-carboxylate ester.

    Step-by-Step Methodology
    • Substrate Suspension: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.81 g, 5.3 mmol) and deionized water (30 mL)[1][2]. The substrate will form a heterogeneous yellow/brown suspension.

    • Base Addition: Carefully add solid NaOH (0.63 g, 15.9 mmol) to the stirring suspension[1][2].

    • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to reflux (~100 °C) using an oil bath or heating mantle. Maintain reflux for 4 hours[1][2].

      • In-Process QC 1: Monitor the dissolution of the solid. As the ester hydrolyzes to the di-sodium salt, the mixture should transition into a nearly homogeneous solution. Complete dissolution is a reliable visual proxy for reaction completion.

    • Cooling: Remove the flask from the heat source and allow the solution to cool to ambient room temperature (20–25 °C)[1][2].

    • Isoelectric Precipitation: Place the flask in an ice-water bath to control the exothermic neutralization. Slowly add 2 M H₂SO₄ dropwise while stirring vigorously until the pH reaches ~3 (verify using pH indicator strips or a calibrated pH meter)[1][2].

      • In-Process QC 2: A thick, pale precipitate of the free carboxylic acid will rapidly form as the pH drops below 6. Do not over-acidify (pH < 1), as extreme acidity can protonate the quinolone core, increasing aqueous solubility and reducing yield.

    • Isolation: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with a small portion (10-15 mL) of ice-cold deionized water to remove residual sodium sulfate salts[1][2].

    • Drying: Transfer the solid to a vacuum desiccator or vacuum oven (40 °C) and dry to a constant weight.

      • Expected Yield: ~1.61 g (97% theoretical yield) of 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1][2].

    Quality Control & Analytical Characterization

    To verify the structural integrity and purity of the isolated carboxylic acid, Nuclear Magnetic Resonance (NMR) spectroscopy should be utilized. The disappearance of the ethyl ester signals (a quartet at ~4.2 ppm and a triplet at ~1.3 ppm) confirms complete hydrolysis[2].

    Table 2: ¹H NMR Characterization Data (400 MHz, DMSO-d₆) [1]

    Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)Assignment
    15.04Broad singlet (brs)1H-Carboxylic Acid (-COOH)
    13.49Singlet (s)1H-Quinolone Amine (-NH)
    8.93Singlet (s)1H-Ar-H (C2 position)
    8.56Doublet (d)1H1.9 HzAr-H (C5 position, adjacent to Iodine)
    8.17Doublet of doublets (dd)1H8.7 Hz, 1.9 HzAr-H (C7 position)
    7.62Doublet (d)1H8.7 HzAr-H (C8 position)

    Troubleshooting & Optimization

    • Incomplete Dissolution During Reflux: If the starting material fails to dissolve completely after 2 hours of reflux, it may indicate insufficient base or poor mixing. Verify that exactly 3.0 equivalents of NaOH were added. If scaling up the reaction, adding a co-solvent such as ethanol (EtOH) or tetrahydrofuran (THF) (up to 30% v/v) can enhance the initial solubility of the ester[3].

    • Low Isolated Yield: If the yield is lower than 85%, verify the final pH of the mother liquor. If the pH is too high (>5), the product remains partially soluble as the sodium carboxylate. If the pH is too low (<1), carefully back-titrate with 1 M NaOH to pH 3 to force the zwitterion out of solution.

    • Product Discoloration: The final product should be a pale yellow to off-white solid. Dark brown discoloration often indicates trace iodine liberation or oxidation. Ensure the product is stored in a dark place, sealed in a dry environment at 2-8 °C.

    References

    • Iazzi, M., Junor, P., Doshi, J., Acharya, S., Sühring, R., Viirre, R. D., & Gupta, G. D. (2023). Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity. ACS Omega.[Link]

    • Mutak, S., et al. (2010). Initial Scale-Up and Process Improvements for the Preparation of a Lead Antibacterial Macrolone Compound. Organic Process Research & Development.[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

    Prepared by: Your Senior Application Scientist Team Welcome to the technical support guide for the synthesis of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate. This resource is designed for researchers, chemists,...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Your Senior Application Scientist Team

    Welcome to the technical support guide for the synthesis of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which is a cornerstone for creating various therapeutic agents. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction yields and product purity.

    The primary synthetic route for this class of compounds is the Gould-Jacobs reaction , a robust method involving two key stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1][2] Success hinges on precise control over the reaction conditions, particularly the thermal cyclization step, which is often the most challenging.

    The Gould-Jacobs Reaction Pathway

    The synthesis proceeds through a well-established mechanism. First, a nucleophilic attack by the amino group of 4-iodoaniline on diethyl ethoxymethylenemalonate (DEEM) leads to an anilidomethylenemalonate intermediate. This is followed by a thermally induced 6-electron electrocyclization to form the quinoline ring system.[1][3][4]

    Gould_Jacobs_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 4-Iodoaniline 4-Iodoaniline Intermediate Anilidomethylenemalonate Intermediate 4-Iodoaniline->Intermediate Nucleophilic Addition-Elimination DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclization High Temperature (~250-300 °C) Intermediate->Cyclization Product Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclization->Product 6-Electron Electrocyclization

    Caption: The two-stage pathway of the Gould-Jacobs reaction.

    Troubleshooting Guide

    This section addresses specific issues you may encounter during the synthesis. Each answer provides causal explanations and actionable solutions to improve your experimental outcomes.

    Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

    Low yield is a common problem that can typically be traced to two stages: incomplete initial condensation or, more frequently, inefficient thermal cyclization.

    • Cause 1: Incomplete Condensation: The formation of the anilidomethylenemalonate intermediate may be suboptimal. This can be due to impure starting materials or incorrect stoichiometry.

      • Solution: Ensure you are using freshly distilled or high-purity 4-iodoaniline and diethyl ethoxymethylenemalonate (DEEM).[5] It is standard practice to use a slight excess (1.0-1.2 equivalents) of DEEM.[1] The condensation step is typically run at 100-130 °C for 1-2 hours, and the ethanol byproduct should be removed under reduced pressure to drive the reaction to completion.[1][6]

    • Cause 2: Inefficient Cyclization: The cyclization step has a high activation energy and is highly sensitive to temperature. Insufficient heat will result in a poor yield of the final product.

      • Solution: The thermal cyclization requires temperatures of at least 250 °C.[1][5] Using a high-boiling inert solvent like diphenyl ether or Dowtherm A is crucial for maintaining a stable and evenly distributed high temperature.[1][7] For superior results, consider microwave-assisted synthesis, which offers rapid, uniform heating and can dramatically reduce reaction times from hours to minutes while improving yields.[8][9]

    • Cause 3: Product Degradation: While high temperatures are necessary, prolonged heating can lead to the degradation of the desired product, often forming tarry materials.[1][9]

      • Solution: Carefully optimize the reaction time at the target temperature. A time-temperature study is recommended to find the optimal balance between cyclization and degradation.[9] As shown in the table below, microwave heating at 300 °C for a short duration (5 minutes) can provide a significantly higher yield than longer reaction times or lower temperatures.[9]

    Q2: The cyclization step is not working well. I'm isolating mostly the uncyclized intermediate. What should I do?

    This is a classic sign that the reaction is not reaching the required activation energy for the 6-electron electrocyclization.

    • Solution 1: Verify and Increase Temperature: Ensure your heating apparatus can reliably reach and maintain 250-300 °C.[5] If using an oil bath with a high-boiling solvent (e.g., diphenyl ether), make sure the flask is sufficiently immersed and the mixture is stirring efficiently to ensure uniform heating.

    • Solution 2: Switch to Microwave Heating: Microwave irradiation is exceptionally effective for this step. It can overcome the high energy barrier more efficiently than conventional heating, leading to higher yields and cleaner reactions in a fraction of the time.[8][9] A typical condition could be heating the intermediate in a sealed microwave vial at 300 °C for 5-10 minutes.[9]

    • Solution 3: Ensure Anhydrous Conditions: While not always the primary issue, moisture can sometimes interfere with high-temperature reactions. Ensure your intermediate and solvent are dry before proceeding with the cyclization.[5]

    Q3: My reaction mixture turns into a dark tar, making workup and purification difficult. How can I prevent this?

    Tar formation is a common consequence of decomposition at the high temperatures required for cyclization.[5]

    • Solution 1: Optimize Temperature and Time: This is the most critical factor. Avoid "hot spots" by using a high-boiling solvent and vigorous stirring. Minimize the reaction time to what is necessary for completion. As seen in the data table, extending the reaction time at high temperatures can decrease the isolated yield.[9]

    • Solution 2: Use an Inert Atmosphere: Performing the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.[5]

    • Solution 3: Modified Reagents: For particularly challenging cyclizations, the use of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) has been shown to promote the reaction under milder conditions, potentially reducing byproduct formation.[10]

    Q4: I'm having trouble purifying the final product. What are the best practices?

    Purification can be challenging due to the product's physical properties and potential impurities.

    • Initial Isolation: The product should precipitate from the high-boiling solvent upon cooling to room temperature. To maximize precipitation, add a non-polar solvent like hexane, cyclohexane, or petroleum ether and stir the mixture.[1][5][7] Collect the solid by filtration and wash thoroughly with the same non-polar solvent to remove residual high-boiling solvent.

    • Recrystallization: This is an effective method for purification. Suitable solvents include ethanol, or a mixture of DMF and water.[5][7] Experimentation may be needed to find the optimal solvent system for your specific product.

    • Column Chromatography: Quinolone structures can exhibit strong, sometimes irreversible, binding to the acidic silanol groups on standard silica gel, leading to peak tailing and low recovery.[11]

      • Technique 1: Add a Competing Base: Add a small amount (0.5-1%) of triethylamine or ammonia to your eluent system (e.g., Hexane/Ethyl Acetate). This will "neutralize" the active sites on the silica, allowing your product to elute more cleanly.[11]

      • Technique 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or an amine-functionalized silica column, which are better suited for basic compounds.[11]

    Frequently Asked Questions (FAQs)

    Q1: What are the critical starting materials for this synthesis?

    The primary starting materials are 4-iodoaniline and diethyl ethoxymethylenemalonate (DEEM) . The quality and purity of these reagents are paramount for achieving a good yield.

    Q2: Can you provide more detail on the Gould-Jacobs reaction mechanism?

    Certainly. The reaction proceeds in two distinct steps:

    • Condensation: The nitrogen atom of 4-iodoaniline acts as a nucleophile, attacking the electron-deficient double bond of DEEM. This is followed by the elimination of an ethanol molecule to form the stable diethyl {[(4-iodophenyl)amino]methylidene}propanedioate intermediate.[1][3] This step is typically performed at moderate temperatures (100-130 °C).[1]

    • Thermal Cyclization: This step requires significant thermal energy (≥250 °C). It involves a 6-electron electrocyclization reaction where the benzene ring attacks the ester carbonyl group. This intramolecular reaction forms the quinoline ring system, followed by tautomerization to the more stable 4-oxo form.[2][4]

    Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
    • Reaction Monitoring: Thin-Layer Chromatography (TLC) is ideal for monitoring the conversion of the starting materials to the intermediate and then to the final product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise tracking.[5]

    • Product Characterization: The identity and purity of the final product, ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[12]

    Data Summary and Protocols

    Table 1: Comparison of Microwave Heating Conditions for Gould-Jacobs Reaction

    This table summarizes data from a study on the synthesis of a quinolone derivative, illustrating the critical impact of temperature and time on product yield.

    EntryTemperature (°C)Time (min)Isolated Yield (%)Remarks
    12501015Incomplete conversion of the intermediate.[9]
    23001037Significant improvement in yield with higher temperature.[9]
    32502018Increasing time at lower temperature has minimal effect.[9]
    43002028Prolonged heating at high temperature leads to product degradation and lower yield.[9]
    5300 5 47 Optimal Condition: High temperature for a short duration provides the highest yield.[9]
    Experimental Protocols

    The following protocols provide step-by-step methodologies for both classical and modern approaches to the synthesis.

    Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage start Combine 4-Iodoaniline & DEEM condensation Heat (100-130°C) Remove EtOH start->condensation intermediate Isolate Intermediate (Anilidomethylenemalonate) condensation->intermediate cyclization_choice Choose Cyclization Method intermediate->cyclization_choice thermal Conventional Heating (Diphenyl Ether, 250°C) cyclization_choice->thermal Classical microwave Microwave Irradiation (Sealed Vial, 300°C) cyclization_choice->microwave Modern cool Cool to Room Temp. thermal->cool microwave->cool precipitate Add Hexane to Precipitate Product cool->precipitate filtrate Filter & Wash Solid precipitate->filtrate purify Purify by Recrystallization or Chromatography filtrate->purify

    Caption: A generalized workflow for the synthesis and purification.

    Protocol 1: Classical Thermal Synthesis
    • Condensation: In a round-bottom flask, combine 4-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 1-2 hours. Monitor the reaction by TLC.

    • Intermediate Formation: Remove the ethanol byproduct under reduced pressure. The resulting crude intermediate, diethyl {[(4-iodophenyl)amino]methylidene}propanedioate, can often be used directly in the next step.[1]

    • Cyclization: Add a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate) to the flask equipped with a reflux condenser. Heat the solution to a vigorous reflux (~250 °C) for 30-60 minutes.[1][7]

    • Isolation: Cool the reaction mixture to room temperature. The product should precipitate. Add an equal volume of n-hexane to facilitate further precipitation and stir for 30 minutes.[7]

    • Purification: Collect the solid by vacuum filtration, wash thoroughly with n-hexane to remove the diphenyl ether, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol.[7]

    Protocol 2: Microwave-Assisted Synthesis
    • Condensation: Prepare the anilidomethylenemalonate intermediate as described in steps 1 and 2 of the classical protocol.

    • Reaction Setup: Place the intermediate (1.0 eq) in a 10 mL microwave vial. Add diphenyl ether (2-3 mL) to act as a heat sink.[13]

    • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10-15 minutes. (Note: Optimal conditions may vary; refer to Table 1 for guidance).[9][13]

    • Isolation and Purification: After the reaction, cool the vial to room temperature. A precipitate should form. Add n-hexane or cold acetonitrile (5 mL), filter the solid product, wash it with the same solvent, and dry under vacuum.[1]

    References
    • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

    • Organic Chemistry. (2025, January 16). Gould-Jacobs Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

    • Ostrowska, K., & Olejarz, W. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 233. Retrieved from [Link]

    • Wikidoc. (2012, August 9). Gould-Jacobs reaction. Retrieved from [Link]

    • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Retrieved from [Link]

    • Ramirez-Guzman, L., et al. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. ChemProc, 18(1), 128. Retrieved from [Link]

    • Kumar, A., et al. (2020). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. Scientific Reports, 10, 19438. Retrieved from [Link]

    • Fun, H.-K., et al. (2012). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Zeitschrift für Kristallographie - New Crystal Structures, 227(2), 291-292. Retrieved from [Link]

    • PrepChem. (n.d.). Synthesis of diethyl (anilinomethylene)malonate. Retrieved from [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting the Solubility of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate in DMSO

    As Senior Application Scientists, we understand that navigating the physicochemical properties of complex small molecules is a critical step in research and development. Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxyl...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As Senior Application Scientists, we understand that navigating the physicochemical properties of complex small molecules is a critical step in research and development. Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, a member of the quinolone class, presents a common yet surmountable challenge: achieving complete and stable solubility in dimethyl sulfoxide (DMSO). This guide provides in-depth, field-proven insights and protocols to address this specific issue, ensuring the integrity and reproducibility of your experiments.

    Section 1: Compound Profile & Intrinsic Solubility Challenges

    This section addresses the fundamental properties of the compound and the structural reasons that may contribute to solubility issues.

    Q1: What are the key physicochemical properties of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate?

    Understanding the basic properties of the molecule is the first step in troubleshooting its behavior in solution.

    PropertyValueSource
    CAS Number 302949-01-5[1][2][3]
    Molecular Formula C₁₂H₁₀INO₃[1][2]
    Molecular Weight 343.12 g/mol [1]
    Physical Form Yellow to Brown Solid[1][2]
    Purity Typically ≥95%[1][2]
    Recommended Storage 2-8°C, sealed, dry, dark place[1][2]

    Q2: From a chemical structure perspective, why might this compound be difficult to dissolve in DMSO?

    The solubility of a compound is determined by the balance between its crystal lattice energy (the energy holding the solid state together) and the solvation energy released when it interacts with the solvent.[4][5] Several features of this molecule can contribute to high lattice energy and thus, poor solubility:

    • Planar Quinolone Core: The flat, aromatic quinolone structure can stack efficiently, leading to strong intermolecular π-π interactions. This creates a highly stable crystal lattice that requires significant energy to disrupt.

    • Hydrogen Bonding: The presence of the N-H group and the keto (C=O) group allows for intermolecular hydrogen bonding in the solid state, further stabilizing the crystal lattice.

    • High Molecular Weight: The large iodine atom significantly increases the molecular weight, which can negatively impact solubility.

    • Physical Form: The manufacturing and purification process can result in a highly crystalline, thermodynamically stable solid form, which is inherently less soluble than an amorphous (non-crystalline) form.[6]

    Section 2: FAQs and Initial Troubleshooting

    This section provides immediate answers and first-line actions for common solubility problems.

    Q3: My compound won't dissolve in DMSO at room temperature. What are the first steps I should take?

    Do not immediately assume the compound is insoluble. Incomplete dissolution is often a kinetic issue, not a thermodynamic one. The recommended initial approach is to systematically increase the energy input into the system.

    • Ensure Adequate Mixing: Vortex the vial vigorously for 1-2 minutes. This breaks up macroscopic particles and increases the surface area exposed to the solvent.[7]

    • Introduce Gentle Heat: Place the sealed vial in a water bath set to 37-50°C for 10-15 minutes. Intermittently remove the vial and vortex.[7] Heating increases the kinetic energy, accelerating the dissolution rate.

    • Utilize Sonication: If particles persist, place the sealed vial in a bath sonicator for 15-30 minutes. Cavitation, the formation and collapse of microscopic bubbles, creates localized high-energy zones that are extremely effective at breaking apart stubborn aggregates.[6]

    Q4: I managed to dissolve the compound with heat, but it precipitated after cooling. What happened?

    This indicates you have created a supersaturated solution. While heating can increase the amount of solute a solvent can hold (the solubility limit), this limit decreases as the solution cools back to room temperature. The excess, unstable solute then "crashes out" of the solution. The key takeaway is that the true solubility at room temperature is lower than the concentration you prepared.

    Q5: How does the quality of my DMSO affect solubility?

    The purity and water content of your DMSO are critical.

    • Anhydrous is Essential: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] For hydrophobic compounds like this quinolone derivative, the presence of water in the DMSO can significantly decrease solubility and may even trigger precipitation in already prepared stock solutions.[6] Always use high-purity, anhydrous DMSO from a freshly opened bottle or one that has been properly stored to minimize water absorption.

    Section 3: Validated Experimental Protocols

    Follow these step-by-step methodologies to systematically address solubility issues.

    Protocol 1: Standard Dissolution Workflow

    This protocol is the first-line approach for preparing a stock solution.

    • Preparation: Weigh the desired amount of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate into a clean, dry glass vial.

    • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to reach your target concentration.

    • Initial Agitation: Cap the vial tightly and vortex at maximum speed for 2 minutes.

    • Visual Inspection: Check for any visible, undissolved particulate matter against a dark background.

    • Sonication: Place the vial in a bath sonicator at room temperature for 20 minutes.

    • Final Inspection: If the solution is clear, it is ready for use or storage. If particulates remain, proceed to Protocol 2.

    Protocol 2: Heat-Assisted Dissolution

    Use this method only if Protocol 1 fails. Be aware of the potential for creating a supersaturated solution.

    • Follow Steps 1-4 of Protocol 1.

    • Heating: Place the tightly capped vial in a pre-heated water bath or heating block set to 40°C. Caution: Do not exceed 50°C to minimize the risk of compound degradation.

    • Intermittent Agitation: Heat for 15 minutes, removing the vial to vortex for 30 seconds every 5 minutes.

    • Cooling & Observation: Remove the vial from the heat source and allow it to cool slowly to room temperature. Observe carefully for any signs of precipitation.

    • Assessment: If the solution remains clear upon returning to room temperature, you have successfully created a stable stock. If precipitation occurs, the desired concentration is above the compound's thermodynamic solubility limit at room temperature. Your options are to either work with a lower concentration or use the stock while it is still warm (if experimentally feasible).

    Section 4: Visualizing the Troubleshooting Process

    This flowchart provides a logical, step-by-step decision-making process for troubleshooting solubility.

    Troubleshooting_Workflow start Start: Weigh Compound & Add Anhydrous DMSO vortex Vortex Vigorously (2 min) start->vortex inspect1 Visually Inspect Solution vortex->inspect1 sonicate Sonicate in Water Bath (20 min) inspect1->sonicate Particulates Remain   success Success: Solution is Ready (Store Properly) inspect1->success  Clear Solution inspect2 Visually Inspect Solution sonicate->inspect2 heat Heat to 40°C with Vortexing (15 min) inspect2->heat Particulates Remain   inspect2->success  Clear Solution inspect3 Cool to RT & Inspect heat->inspect3 inspect3->success  Clear Solution fail Insoluble at Target Concentration. Consider Lowering Concentration. inspect3->fail Precipitation Occurs  

    Caption: A step-by-step workflow for dissolving the target compound in DMSO.

    Section 5: Understanding the Key Factors in Solubility

    The final outcome of your dissolution attempt is a multifactorial process. This diagram illustrates the interplay between the compound, the solvent, and your experimental technique.

    Caption: Key factors influencing the solubility of a compound in DMSO.

    Section 6: Best Practices for Stock Solution Stability

    Q6: I have a clear stock solution. How should I store it to prevent future problems?

    Proper storage is crucial for maintaining the integrity of your stock solution and avoiding precipitation over time.

    • Aliquot: Divide your stock solution into smaller, single-use volumes in tightly sealed vials. This minimizes the number of freeze-thaw cycles the bulk of your stock is exposed to. Repeated freezing and thawing can promote crystallization and precipitation.[5][6]

    • Proper Sealing: Use high-quality caps with good seals to prevent DMSO from absorbing atmospheric water, which can cause your compound to precipitate.[8]

    • Storage Conditions: Store aliquots at -20°C or -80°C for long-term stability, consistent with the manufacturer's recommendations to keep in a dark, dry place.[1][2]

    Q7: My compound is perfectly soluble in 100% DMSO but precipitates when I add it to my aqueous assay buffer. What can I do?

    This is a widespread issue known as aqueous precipitation. While the compound is stable in neat DMSO, the abrupt change in solvent polarity upon dilution into buffer causes it to crash out.[9] While a deep dive into formulation is beyond this guide, initial steps to mitigate this include:

    • Lowering the final concentration in the assay.

    • Increasing the percentage of DMSO in the final assay volume (if the assay can tolerate it).

    • Investigating the use of co-solvents or excipients.

    References

    • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening . PubMed. [Link]

    • Biological assay challenges from compound solubility: strategies for bioassay optimization . PubMed. [Link]

    • The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO . Journal of Biomolecular Screening. [Link]

    • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules . Journal of Chemical Information and Modeling. [Link]

    • How to deal with the poor solubility of tested compounds in MTT assay? . ResearchGate. [Link]

    • Samples in DMSO: What an end user needs to know . Ziath. [Link]

    • Overcoming problems of compound storage in DMSO: solvent and process alternatives . PubMed. [Link]

    • Quinolone Derivative Physicochemical Studies . Journal of Chemical & Engineering Data. [Link]

    Sources

    Troubleshooting

    optimizing purification of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate by column chromatography

    Technical Support Center: Optimizing Purification of Ethyl 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate Welcome to the Technical Support Center. This hub provides advanced troubleshooting, validated methodologies, and...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Optimizing Purification of Ethyl 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

    Welcome to the Technical Support Center. This hub provides advanced troubleshooting, validated methodologies, and mechanistic insights for the chromatographic purification of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate. This compound is a critical intermediate in the synthesis of biologically active quinolones, typically generated via the high-temperature Gould-Jacobs cyclization[1]. Due to its unique structural properties, scientists frequently encounter issues with solubility, column tailing, and co-eluting impurities.

    Visual Troubleshooting Workflow

    PurificationWorkflow Step1 Crude Ethyl 6-iodo-4-oxo- 1,4-dihydroquinoline-3-carboxylate Decision1 Soluble in loading solvent? Step1->Decision1 Action1A Perform Dry Loading (Silica/Celite) Decision1->Action1A No Action1B Direct Liquid Loading Decision1->Action1B Yes Decision2 Severe tailing on TLC? Action1A->Decision2 Action1B->Decision2 Action2A Add 1-5% MeOH + 0.1% TEA or Formic Acid Decision2->Action2A Yes Action2B Standard Elution (DCM/MeOH) Decision2->Action2B No Decision3 Co-eluting with de-iodinated impurities? Action2A->Decision3 Action2B->Decision3 Action3A Switch to RP-HPLC (C18, MeCN/H2O) Decision3->Action3A Yes Final Pure Quinolone Fraction Decision3->Final No Action3A->Final

    Chromatographic troubleshooting workflow for ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate.

    Frequently Asked Questions & Troubleshooting Guides

    Q1: Why does my crude product precipitate immediately upon loading onto the silica gel column? Causality: The 4-oxo-1,4-dihydroquinoline core is highly planar. In the solid state, ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate forms infinite chains and layers driven by strong intermolecular π−π stacking, hydrogen bonding (between N1-H and C4=O), and unique O...I halogen bonding[2]. This high lattice energy renders the compound nearly insoluble in non-polar mobile phases like hexanes or pure dichloromethane (DCM). When a concentrated solution (e.g., in THF or DMSO) contacts the non-polar column head, the compound instantly crashes out, ruining the separation band. Solution: Utilize the Dry Loading technique to disperse the compound over a large surface area, preventing aggregation[3].

    Protocol 1: Step-by-Step Dry Loading

    • Dissolution: Dissolve the crude mixture in a large volume of a volatile, polar solvent (e.g., a 9:1 mixture of DCM/Methanol or pure Tetrahydrofuran) until the solution is completely clear.

    • Adsorption: Add dry, deactivated silica gel (approximately 3 to 4 times the mass of your crude product) directly to the flask.

    • Evaporation: Attach the flask to a rotary evaporator. Remove the solvent slowly under reduced pressure until a free-flowing, homogenous powder is achieved. Critical Step: Do not evaporate too rapidly, as this causes the compound to crystallize unevenly on the silica surface.

    • Loading: Carefully pour the dry powder onto the flat, pre-equilibrated head of your silica column.

    • Protection: Cap the loaded sample with a 1-2 cm layer of clean sea sand to prevent disturbance when adding the mobile phase.

    Q2: I am experiencing severe tailing and irreversible adsorption on standard normal-phase silica. How can I achieve sharp elution bands? Causality: Silica gel surfaces are populated with acidic silanol (Si-OH) groups. The basic nitrogen (N1) and the highly polarized carbonyl oxygen (C4=O) of the quinolone core act as strong hydrogen-bond acceptors and donors[4]. This causes the molecule to "stick" to the stationary phase, resulting in broad, tailing peaks that ruin resolution and decrease isolated yield. Solution: Mask the silanol interactions by adding a competitive modifier to the mobile phase[3].

    Protocol 2: Mobile Phase Optimization

    • Solvent Selection: Discard Hexane/Ethyl Acetate systems. Prepare a base mobile phase of Dichloromethane (DCM) and Methanol (MeOH) (e.g., starting at 98:2 and increasing to 90:10).

    • Modifier Addition: Add 0.1% to 0.5% (v/v) Triethylamine (TEA) to the mobile phase. TEA is a sacrificial base that preferentially binds to the acidic silanols, allowing the quinolone to elute freely. Alternatively, if the compound behaves amphoterically, 0.1% Formic Acid can be used to protonate the silanols.

    • Equilibration: Flush the packed column with at least 3 column volumes (CV) of the modified mobile phase before loading the sample to ensure the stationary phase is fully deactivated.

    Q3: My product is co-eluting with a closely related impurity. How do I separate the 6-iodo product from uncyclized intermediates or de-iodinated byproducts? Causality: The synthesis of this compound often utilizes the Gould-Jacobs reaction, which requires extreme thermal conditions (e.g., refluxing in diphenyl ether at 240–260 °C)[1]. At these temperatures, partial de-halogenation (loss of the iodine atom) can occur. Because the de-iodinated byproduct and the target 6-iodo compound share the identical hydrogen-bonding quinolone core, their retention factors ( Rf​ ) on normal-phase silica are virtually indistinguishable. Solution: Switch orthogonal separation mechanisms. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) exploits the massive lipophilicity difference imparted by the heavy iodine atom at the C6 position[5].

    Protocol 3: Reverse-Phase (RP-HPLC) Purification

    • Column Setup: Utilize a Preparative C18 bonded silica column (e.g., 5 µm particle size, 21.2 x 250 mm).

    • Mobile Phase Preparation:

      • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

      • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid.

    • Gradient Elution: Run a shallow gradient from 10% B to 90% B over 30–40 minutes.

    • Fractionation: The highly polar, uncyclized intermediates will elute first. The de-iodinated quinolone will elute second. The target ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, being significantly more lipophilic, will be strongly retained and elute last with high purity[5].

    Quantitative Data Summary

    The following table summarizes the comparative performance of different chromatographic systems for purifying quinolone-3-carboxylates.

    ParameterStandard Normal PhaseOptimized Normal PhaseReverse Phase (RP-HPLC)
    Stationary Phase Bare Silica Gel (60 Å)Silica Gel + 0.1% TEAC18 Bonded Silica
    Mobile Phase Hexane / EtOAc (1:1)DCM / MeOH (95:5)H₂O / MeCN (Gradient)
    Solubility Risk High (Precipitation)ModerateLow (Injected via DMSO)
    Peak Shape Severe TailingSharp, SymmetricalSharp, High Resolution
    Impurity Resolution Poor (Co-elution)ModerateExcellent

    References

    • Title: Three quinolone compounds featuring O...
    • Source: acs.
    • Source: acs.
    • Source: nih.
    • Source: benchchem.

    Sources

    Optimization

    preventing thermal degradation of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

    Welcome to the dedicated technical support resource for ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the dedicated technical support resource for ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound and to proactively prevent its thermal degradation. Our focus is on providing practical, evidence-based solutions to common challenges encountered during experimental work.

    Understanding the Molecule: Sensitivity to Thermal Stress

    Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a valuable quinolone derivative. However, its structure incorporates several moieties that are susceptible to thermal degradation. The primary points of vulnerability are the C-I bond on the quinolone core and the ethyl ester at the 3-position. Elevated temperatures can initiate a cascade of degradation reactions, compromising sample purity, affecting experimental outcomes, and potentially generating confounding byproducts.

    The quinolone ring itself, while relatively stable, can undergo decarboxylation under thermal stress, a known degradation pathway for related fluoroquinolone antibiotics.[1][2] Furthermore, the presence of the iodo-substituent introduces a potential for dehalogenation, a common thermal decomposition route for halogenated aromatic compounds. The ethyl ester is also susceptible to hydrolysis, particularly in the presence of trace amounts of water, which can be exacerbated at higher temperatures.[3][4]

    Troubleshooting Guide: A Proactive Approach to Degradation

    This section addresses common issues encountered during the handling and use of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, with a focus on preventing thermal degradation.

    Question: My reaction is yielding a complex mixture of byproducts, and I suspect thermal degradation. What are the likely degradation pathways?

    Answer: Thermal degradation of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate likely proceeds through several pathways, often simultaneously:

    • Deiodination: The carbon-iodine bond is the most probable site of initial thermal cleavage, leading to the formation of the corresponding des-iodo quinolone derivative. This can occur through homolytic cleavage to generate radical species, which can then propagate further reactions.

    • Hydrolysis of the Ethyl Ester: In the presence of residual moisture, the ethyl ester can hydrolyze to the corresponding carboxylic acid.[3][4] This is often accelerated by heat.

    • Decarboxylation: The carboxylic acid, once formed, can undergo decarboxylation at elevated temperatures, leading to the loss of the carboxyl group at the 3-position.[1][2]

    • Oxidative Degradation: If the reaction is not performed under an inert atmosphere, oxidation of the quinolone core can occur, leading to a variety of oxidized byproducts.

    To confirm which pathway is dominant in your system, we recommend analyzing your reaction mixture by UPLC-MS/MS to identify the masses of the major byproducts.[5][6][7][8][9]

    graph DegradationPathways { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

    Molecule [label="Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate"]; Deiodinated [label="Des-iodo Derivative"]; Hydrolyzed [label="Carboxylic Acid Derivative"]; Decarboxylated [label="Decarboxylated Quinolone"]; Oxidized [label="Oxidized Byproducts"];

    Molecule -> Deiodinated [label="Heat"]; Molecule -> Hydrolyzed [label="Heat, H2O"]; Hydrolyzed -> Decarboxylated [label="Heat"]; Molecule -> Oxidized [label="Heat, O2"]; }

    Caption: Potential thermal degradation pathways.

    Question: I am observing discoloration (yellowing or browning) of my compound upon heating. What does this indicate?

    Answer: Discoloration is a common visual indicator of thermal degradation. It often suggests the formation of polymeric or highly conjugated byproducts resulting from complex, multi-step degradation and polymerization reactions. This is a clear sign that your experimental conditions are too harsh for the compound.

    Question: How can I minimize thermal degradation during a reaction that requires elevated temperatures?

    Answer: Minimizing thermal degradation requires a multi-faceted approach:

    • Lower the Reaction Temperature: If possible, explore alternative catalysts or solvent systems that allow the reaction to proceed at a lower temperature.

    • Reduce Reaction Time: Monitor your reaction closely and stop it as soon as it reaches completion to avoid prolonged exposure to heat.

    • Use an Inert Atmosphere: Conduct all reactions under an inert atmosphere of nitrogen or argon to prevent oxidative degradation.[10][11][12][13][14] This is crucial for preventing the formation of colored byproducts.

    • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents to minimize the risk of ester hydrolysis.[3][4]

    • Consider Antioxidants: For reactions prone to oxidative degradation, the addition of a small amount of a suitable antioxidant, such as BHT (butylated hydroxytoluene), can be beneficial.[15][16][17][18] However, ensure the antioxidant does not interfere with your desired reaction.

    Experimental Protocols for Preventing Thermal Degradation

    Adherence to rigorous experimental protocols is paramount for preserving the integrity of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate.

    Protocol 1: Inert Atmosphere Reaction Setup

    This protocol describes a standard setup for performing reactions under an inert atmosphere to prevent oxidation.

    Materials:

    • Schlenk flask or a three-necked round-bottom flask

    • Condenser (if refluxing)

    • Septa

    • Nitrogen or argon gas source with a bubbler

    • Cannula or gas-tight syringe

    • Dry solvents and reagents

    Procedure:

    • Assemble the glassware and dry it thoroughly in an oven at 120°C for at least 4 hours.

    • Cool the glassware under a stream of dry nitrogen or argon.

    • Add the ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate and any other solid reagents to the reaction flask.

    • Seal the flask with septa.

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

    • Add dry solvents and liquid reagents via a gas-tight syringe or cannula.

    • Maintain a positive pressure of inert gas throughout the reaction, monitored by the bubbler.

    graph InertAtmosphereSetup { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

    }

    Caption: Experimental setup for an inert atmosphere reaction.
    Protocol 2: Accelerated Stability Testing

    This protocol outlines a method for assessing the thermal stability of the compound under accelerated conditions.[19][20][21][22][23]

    Materials:

    • Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

    • Vials with inert caps

    • Oven or stability chamber capable of maintaining a constant temperature (e.g., 60°C, 80°C)

    • UPLC-MS/MS system

    Procedure:

    • Accurately weigh a known amount of the compound into several vials.

    • Seal the vials under a nitrogen atmosphere.

    • Place the vials in a stability chamber at a set elevated temperature.

    • At predetermined time points (e.g., 24, 48, 72 hours), remove a vial and allow it to cool to room temperature.

    • Dissolve the contents in a suitable solvent and analyze by UPLC-MS/MS to quantify the remaining parent compound and identify any degradation products.

    • Plot the concentration of the parent compound versus time to determine the degradation kinetics.

    Time (hours)Temperature (°C)% Parent Compound RemainingMajor Degradation Product(s)
    0-100%None
    2460
    4860
    7260
    2480
    4880
    7280

    Table 1: Example Data Table for Accelerated Stability Study.

    Analytical Methods for Degradation Analysis

    Accurate and sensitive analytical methods are essential for detecting and quantifying thermal degradation.

    Recommended Method: UPLC-MS/MS

    Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for analyzing the degradation of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate.[5][6][7][8][9]

    • Separation: A C18 reversed-phase column is typically effective for separating the parent compound from its more polar degradation products.

    • Detection: Tandem mass spectrometry provides high sensitivity and selectivity, allowing for the confident identification and quantification of both the parent compound and its degradation products, even at low levels.

    Typical UPLC-MS/MS Parameters:

    ParameterValue
    Column C18, 1.7 µm, 2.1 x 50 mm
    Mobile Phase A 0.1% Formic acid in Water
    Mobile Phase B 0.1% Formic acid in Acetonitrile
    Gradient 5-95% B over 5 minutes
    Flow Rate 0.4 mL/min
    Ionization Mode Electrospray Ionization (ESI), Positive
    MS/MS Transitions Monitor parent-to-daughter ion transitions for the parent compound and its expected degradation products.

    Frequently Asked Questions (FAQs)

    Q1: What are the ideal storage conditions for ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate to ensure long-term stability?

    A1: For optimal long-term stability, store the compound at 2-8°C in a tightly sealed container under an inert atmosphere (nitrogen or argon) and protected from light.[24][25][26][27]

    Q2: Can I use a rotary evaporator to concentrate a solution of this compound?

    A2: Yes, but with caution. Use the lowest possible bath temperature and vacuum to minimize the time the compound is exposed to heat. Do not evaporate to complete dryness, as this can lead to localized overheating and degradation.

    Q3: Are there any incompatible reagents or materials I should avoid?

    A3: Avoid strong bases, as they can promote ester hydrolysis. Also, be cautious with transition metals, as they can potentially catalyze dehalogenation reactions.[28][29][30] Ensure all reaction vessels are scrupulously clean.

    Q4: My compound is an off-white powder. Is this normal?

    A4: While a slight off-white color can be acceptable depending on the purity, a distinct yellow or brown color is indicative of impurities, likely arising from degradation. If in doubt, re-purify the material before use.

    Q5: How can I remove acidic degradation products from my sample?

    A5: If ester hydrolysis has occurred, the resulting carboxylic acid can often be removed by a mild basic wash (e.g., with a saturated sodium bicarbonate solution) during an aqueous workup, provided the parent compound is stable to these conditions.

    References

    • Air Liquide. (n.d.). Inerting, Blanketing and Purging. Air Liquide Taiwan. Retrieved from [Link]

    • Ge, L., Chen, J., Wei, X., Zhang, S., Qiao, X., Cai, X., & Xie, Q. (2010). Aquatic Photochemistry of Fluoroquinolone Antibiotics: Kinetics, Pathways, and Multivariate Effects of Main Water Constituents. Environmental Science & Technology, 44(7), 2400–2405.
    • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
    • INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases. Retrieved from [Link]

    • GasN2. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. Retrieved from [Link]

    • Mishra, A., & Singh, A. (2022). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 15(3), 1361-1367.
    • Krajcar, D., et al. (2021). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment. Environmental Pollution, 275, 116634.
    • Ge, L., et al. (2010). Aquatic Photochemistry of Fluoroquinolone Antibiotics: Kinetics, Pathways, and Multivariate Effects of Main Water Constituents. Environmental Science & Technology, 44(7), 2400-2405.
    • Liu, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(16), 2516.
    • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

    • Preprints.org. (2022, January 10). Photocatalytic degradation of fluoroquinolone antibiotics in solution. Retrieved from [Link]

    • Oxford Academic. (2001, March 15). Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

    • Zhao, Q., & Feng, D. C. (2012). Influence of Transition Metal M (M=Cu, Ag, Au) on the Strength of Halogen Bonding Interaction X…Cl (X=F, Cl, Br). Acta Physico-Chimica Sinica, 28(6), 1361-1367.
    • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]

    • Linde. (n.d.). Inerting in the chemical industry. Retrieved from [Link]

    • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link]

    • Wang, J., et al. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Foods, 12(9), 1799.
    • PMC. (2025, January 25). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Retrieved from [Link]

    • Waterman, K. C. (2007). Stabilization of Pharmaceuticals to Oxidative Degradation. In Pharmaceutical Development and Technology (Vol. 12, pp. 121-133).
    • Save My Exams. (2026, February 24). Ester Hydrolysis. Retrieved from [Link]

    • RSC Medicinal Chemistry. (2024, September 27). Ethyl 6-amino-1-cyclopropyl-8-methyl-4-oxo-7-[(2-piperidin-1-ylethyl)amino]-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

    • PrepChem.com. (n.d.). Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

    • The Journal of Organic Chemistry. (1972). The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds. Retrieved from [Link]

    • Scribd. (n.d.). Accelerated Stability Testing Protocols. Retrieved from [Link]

    • PubMed. (2025, January 20). Effect of Halogenation on the Optical, Electrical, and Thermal Properties of the Model Compound [Me3(i-Pr)N]2[SnBr6]. Retrieved from [Link]

    • ResearchGate. (2026, January 5). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Retrieved from [Link]

    • Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]

    • Journal of Food and Drug Analysis. (2008). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

    • Ciência-UCP. (2014, March 14). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

    • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

    • Evolve. (2021, September 14). Evolve's guide to storing lab chemicals safely. Retrieved from [Link]

    • ACS Publications. (2025, January 3). Effect of Halogenation on the Optical, Electrical, and Thermal Properties of the Model Compound [Me3(i-Pr)N]2[SnBr6]. Inorganic Chemistry. Retrieved from [Link]

    • MDPI. (2021, March 14). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Catalysts. Retrieved from [Link]

    • Frontiers. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Retrieved from [Link]

    • Semantic Scholar. (2024, February 2). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Retrieved from [Link]

    • PMC. (2022, March 22). Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance. Retrieved from [Link]

    • ACS Publications. (2007, June 29). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research. Retrieved from [Link]

    • American Journal of Enology and Viticulture. (1983). Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines. Retrieved from [Link]

    • PubMed. (2006, July 20). Role of antioxidants in prophylaxis and therapy: A pharmaceutical perspective. Retrieved from [Link]

    • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from [Link]

    • DDL Conference. (n.d.). Identification of potential antioxidant degradation products as Extractables from an innovative Thermo Plastic Elastomer used in Metered Dose Inhalers. Retrieved from [Link]

    • ACS Publications. (n.d.). The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

    • University of Rochester Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

    • Grasas y Aceites. (2022, June 13). Study of the operational conditions for ethyl esters production using residual frying oil and KF/clay catalyst in a continuous. Retrieved from [Link]

    • ResearchGate. (2025, August 6). Chemistry of Transition Metals. IV. Reactions of Alkyl Halides with the Metals of the First Transition Period. Retrieved from [Link]

    • Safic-Alcan. (2025, November 27). The Essential Role of Antioxidants in Polymer Chemistry: Safeguarding Against Aging and Degradation. Retrieved from [Link]

    • Sabinet African Journals. (n.d.). 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. Retrieved from [Link]

    • PMC. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Overcoming Challenges in the Amidation of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the amidation of ethyl 6-iod...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the amidation of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate. The inherent low reactivity of this substrate presents unique challenges, which we will address in a comprehensive question-and-answer format. Our goal is to equip you with the knowledge to not only overcome these hurdles but also to understand the underlying chemical principles guiding your experimental choices.

    I. Understanding the Challenge: Why is Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate Unreactive?

    Q1: I'm getting low to no yield in my amidation reaction with ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate. What are the primary factors contributing to its low reactivity?

    A1: The low reactivity of this particular quinolone derivative in amidation reactions stems from a combination of electronic and steric factors.

    • Electronic Effects: The 4-oxo-1,4-dihydroquinoline core is an electron-deficient system. This electron-withdrawing nature decreases the electrophilicity of the carbonyl carbon in the C3-ester group, making it less susceptible to nucleophilic attack by an amine. While the 6-iodo substituent is also electron-withdrawing, its primary impact in this context is often steric.

    • Steric Hindrance: The bulky iodine atom at the C6 position can sterically hinder the approach of the amine nucleophile to the C3-ester. This is particularly pronounced with larger, more complex amines.

    • Amide Resonance: The inherent stability of the ester functional group, due to resonance, makes it a relatively poor leaving group, further disfavoring the reaction.[1][2]

    Q2: Could the tautomeric form of the 4-oxo-quinoline system be playing a role in the low reactivity?

    A2: Yes, this is an excellent point. The 4-oxo-1,4-dihydroquinoline system exists in equilibrium with its 4-hydroxyquinoline tautomer. The formation of the 4-hydroxy tautomer can reduce the overall electron-withdrawing effect on the C3-ester, but more importantly, the presence of the acidic N-H proton and the potential for intramolecular hydrogen bonding can influence the conformation and reactivity of the molecule. The specific reaction conditions, such as solvent and base, can influence this tautomeric equilibrium.

    II. Troubleshooting and Optimization Strategies

    This section provides a structured approach to troubleshooting and optimizing your amidation reaction. We will explore two primary pathways: direct amidation of the ester and a two-step approach involving saponification followed by amide coupling.

    Pathway A: Direct Amidation of the Ester

    This approach is more atom-economical but often requires more forceful conditions or specialized catalytic systems.

    Q3: I've tried heating my reaction at high temperatures with the amine, but I'm still seeing poor conversion. What can I do to improve a direct thermal amidation?

    A3: While high temperatures can sometimes drive the reaction forward, they can also lead to degradation of starting materials and products.[3] A more effective strategy is to facilitate the removal of the ethanol byproduct to shift the equilibrium towards the amide product.

    • Dehydrating Agents: The use of molecular sieves (e.g., 4 Å or 5 Å) can be crucial for trapping the ethanol byproduct and driving the reaction to completion.[4] The choice and activation method of the molecular sieves can significantly impact the yield.[3][4]

    • Azeotropic Removal: For higher boiling point solvents like toluene or xylene, a Dean-Stark apparatus can be employed to azeotropically remove ethanol.[3][4]

    Q4: Are there any catalysts that can promote the direct amidation of this unreactive ester?

    A4: Yes, several catalytic systems have been developed for direct amidation reactions and could be applicable here.

    • Boron-Based Catalysts: Boronic acids, particularly ortho-iodo-substituted arylboronic acids, have emerged as effective catalysts for direct amidation.[5] The ortho-iodo group is thought to act as a hydrogen-bond acceptor, stabilizing the transition state.[5] Commercially available thianthrene boron acid has also shown high catalytic activity for a broad range of substrates.[6][7][8]

    • Other Catalytic Systems: Other catalysts, such as those based on titanium, zirconium, or certain phosphonium salts, have also been reported for direct amidation, although their efficacy with this specific substrate would need to be empirically determined.

    Pathway B: Two-Step Saponification and Amide Coupling

    This is often the more reliable and versatile approach for challenging substrates. It involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.

    Q5: What are the recommended conditions for the saponification of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate?

    A5: Standard saponification conditions using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like methanol, ethanol, or THF at room temperature to gentle heating (e.g., 50°C) are typically effective.[9][10] Careful monitoring of the reaction by TLC or LC-MS is recommended to ensure complete conversion without significant side product formation. Acidification of the reaction mixture after completion will precipitate the carboxylic acid.

    Q6: After obtaining the carboxylic acid, what are the best coupling reagents to use for the amidation step?

    A6: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially with a potentially sensitive substrate.

    • Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) or the more water-soluble ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are commonly used.[9][10] They are often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency.

    • Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective but can be more expensive.

    • Uronium/Guanidinium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also very powerful coupling agents.

    Coupling Reagent ClassExamplesKey AdvantagesConsiderations
    Carbodiimides DCC, EDCICost-effective, widely availableCan form insoluble ureas (DCC), may require additives
    Phosphonium Salts BOP, PyBOPHigh reactivity, low racemizationHigher cost, potential for carcinogenic byproducts
    Uronium/Guanidinium Salts HATU, HBTUVery high reactivity, suitable for hindered substratesHigh cost, can be moisture sensitive
    Q7: I'm still getting low yields even with a coupling reagent. What other parameters can I optimize?

    A7: Beyond the coupling reagent, several other factors can be fine-tuned:

    • Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically used to neutralize the acid formed during the reaction and to deprotonate the amine.

    • Solvent: Aprotic polar solvents like dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are common choices.

    • Temperature: Most coupling reactions are run at room temperature, but for particularly challenging substrates, cooling the reaction to 0°C before adding the coupling reagent can help to minimize side reactions.

    Alternative Strategies: Leveraging the Aryl Iodide

    The presence of the iodo group at the C6 position opens up the possibility of using transition metal-catalyzed cross-coupling reactions.

    Q8: Can I use a Buchwald-Hartwig or Ullmann-type amination to form the amide bond?

    A8: This is an interesting and advanced approach. However, these reactions are typically used to form C-N bonds between an aryl halide and an amine, resulting in an arylamine, not an amide directly from an ester. To utilize this chemistry, you would first need to convert the ester to a primary amide (CONH2). Then, a Buchwald-Hartwig or Ullmann coupling could potentially be used to N-arylate this primary amide with an appropriate aryl halide. This would be a multi-step and non-traditional route to your target amide.

    It's important to note that the Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds via the coupling of amines with aryl halides.[11] Ullmann coupling reactions can also be used for aryl amination, often using copper catalysts.[12][13][14] These methods have been developed to overcome the limitations of traditional methods for forming aryl C-N bonds.[11]

    III. Experimental Protocols

    Protocol 1: Two-Step Saponification and EDCI/HOBt Coupling

    This protocol is a robust starting point for the amidation of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate.

    Step 1: Saponification

    • Dissolve ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 equiv.) in a 3:1 mixture of THF and water.

    • Add lithium hydroxide monohydrate (1.5 equiv.) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

    Step 2: Amide Coupling

    • To a solution of 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 equiv.) in anhydrous DMF, add HOBt (1.2 equiv.) and the desired amine (1.1 equiv.).

    • Add DIPEA (2.5 equiv.) and stir the mixture at room temperature for 10 minutes.

    • Cool the reaction to 0°C and add EDCI (1.2 equiv.) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

    IV. Visualizing the Process

    Troubleshooting Workflow

    Caption: A troubleshooting decision tree for the amidation of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate.

    Proposed Reaction Pathway: Two-Step Approach

    G A Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate B 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid A->B Saponification (LiOH, H2O/THF) C Target Amide B->C Amide Coupling (Amine, EDCI/HOBt, DIPEA, DMF)

    Caption: A simplified schematic of the two-step saponification and amide coupling pathway.

    V. Frequently Asked Questions (FAQs)

    Q: Can I use microwave irradiation to accelerate the reaction?

    A: Microwave-assisted synthesis can be a powerful tool to accelerate reactions.[15] For direct amidation, it could potentially reduce reaction times and improve yields. However, careful optimization of temperature and time is necessary to avoid decomposition. For the coupling step after saponification, microwave heating is less common but could be explored cautiously.

    Q: My amine is very precious. How can I minimize the amount I use?

    A: In the two-step coupling protocol, using just a slight excess of the amine (1.05-1.1 equivalents) is standard practice. If you are still experiencing low yields and have unreacted carboxylic acid, ensure your coupling reagents are of high quality and the reaction is performed under strictly anhydrous conditions.

    Q: I see some de-iodination of my starting material. How can I prevent this?

    A: De-iodination can occur under harsh reaction conditions, particularly with certain bases or at high temperatures. If you observe this, consider using milder conditions. For the coupling step, ensure your base is non-nucleophilic. If the problem persists, it may be indicative of a more complex side reaction, and a thorough analysis of your reaction mixture by LC-MS would be beneficial.

    Q: Are there any known structure-activity relationships for this quinolone core that I should be aware of?

    A: Yes, for the broader class of quinolones, modifications at various positions (N-1, C-2, C-3, C-5, C-6, C-7, and C-8) have been shown to significantly impact their biological properties.[16] The 3-carboxylate group is often crucial for activity, and converting it to an amide will undoubtedly alter its pharmacological profile.[17]

    References

    • Pan, B., Huang, D.-M., Sun, H.-T., Song, S.-N., & Su, X.-B. (2023). Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines. The Journal of Organic Chemistry, 88(5), 2832–2840. [Link]

    • Ma, D., Zhang, Y., Yao, J., Wu, S., & Tao, F. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(14), 2453–2455. [Link]

    • Gu, S., & Li, Z. (2007). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. The Journal of Organic Chemistry, 72(23), 8979–8981. [Link]

    • Charville, H., Jackson, D., Hodges, G., Whiting, A., & Wilson, M. R. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1567. [Link]

    • Pan, B., Huang, D.-M., Sun, H.-T., Song, S.-N., & Su, X.-B. (2023). Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines. The Journal of Organic Chemistry, 88(5), 2832–2840. [Link]

    • Pan, B., Huang, D.-M., Sun, H.-T., Song, S.-N., & Su, X.-B. (2023). Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines. The Journal of Organic Chemistry. [Link]

    • Charville, H., Jackson, D., Hodges, G., Whiting, A., & Wilson, M. R. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

    • Ilies, M., & Schiketanz, I. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts, 11(11), 1360. [Link]

    • Wang, C., Li, X., & Zhang, H. (2022). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(12), 1169-1175. [Link]

    • Various Authors. (2025). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. ResearchGate. [Link]

    • Ali, I., Wani, W. A., & Saleem, K. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8552-8575. [Link]

    • Willis, M. C., & McNally, S. J. (2009). Cascade Palladium-Catalyzed Alkenyl Aminocarbonylation/Intramolecular Aryl Amidation: An Annulative Synthesis of 2-Quinolones. Organic Letters, 11(3), 565–567. [Link]

    • Afonso, C. A. M., & Marques, M. M. B. (2012). Palladium-Catalysed Synthesis and Transformation of Quinolones. Current Organic Synthesis, 9(3), 329-347. [Link]

    • Kappe, C. O. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Angewandte Chemie International Edition, 47(47), 8984-8986. [Link]

    • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

    • Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 528-533. [Link]

    • Xia, Y., & McLuckey, S. A. (2007). Gas-Phase Amidation of Carboxylic Acids with Woodward's Reagent K Ions. Journal of the American Society for Mass Spectrometry, 18(7), 1251–1258. [Link]

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11483. [Link]

    • Posner, G. H., et al. (2006). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 49(2), 557-564. [Link]

    • Bandichhor, R., et al. (2012). Boric Acid Catalyzed Amidation. Organic Syntheses, 89, 432-441. [Link]

    • Feng, M., Zhang, H., & Maulide, N. (2022). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 61(49), e202212213. [Link]

    • Poulos, S. G. (2023). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. University of Florida Department of Chemistry. [Link]

    • Al-Zoubi, R. M., & Hall, D. G. (2012). Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect. The Journal of Organic Chemistry, 77(20), 9218-9230. [Link]

    • Feng, M., Zhang, H., & Maulide, N. (2022). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 61(49), e202212213. [Link]

    • Various Authors. (n.d.). Enolate Alkylation Lab: Ester Saponification & Amide Formation. Studylib. [Link]

    Sources

    Optimization

    Technical Support Center: HPLC Method Development for Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

    Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of analyzing ethyl 6-iodo-4-oxo-1,4-dihydr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of analyzing ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate. Unlike standard zwitterionic fluoroquinolones, this specific intermediate presents unique retention and peak symmetry challenges due to its highly lipophilic 6-iodo substitution and the tautomeric 4-oxo-1,4-dihydroquinoline core[1].

    This guide bypasses generic advice to provide you with mechanistically grounded, self-validating protocols to ensure rugged and reproducible chromatographic performance.

    Section 1: Molecular Profiling & Chromatographic Causality (The "Why")

    To optimize a mobile phase, we must first deconstruct the analyte's behavior in solution:

    • Extreme Hydrophobicity: The presence of the heavy iodine atom at the C6 position, combined with the ethyl ester at C3, significantly increases the molecule's partition coefficient (logP)[1]. This necessitates a highly organic mobile phase to achieve elution within a reasonable timeframe.

    • Prototropic Tautomerization & Silanol Interactions: The 4-oxo-1,4-dihydroquinoline system is subject to tautomerization (interconversion between 4-oxo and 4-hydroxy forms). The nitrogen lone pair is conjugated with the C4 carbonyl, making it only weakly basic. At a neutral pH, residual silanols on the silica stationary phase are ionized (Si-O⁻). These active sites create strong secondary ion-dipole interactions with the polarized quinolone core, resulting in severe peak tailing[2].

    • Absence of Zwitterionic Character: Because the C3 carboxylic acid is protected as an ethyl ester, the molecule lacks the basic/acidic zwitterionic balance seen in final drug products like ciprofloxacin. It behaves as a neutral, highly hydrophobic entity, meaning standard fluoroquinolone methods must be heavily modified[3].

    Section 2: Diagnostic FAQs & Troubleshooting

    Q1: Why am I observing severe peak tailing (Asymmetry > 2.0) despite using a standard C18 column? Causality: As established, unsuppressed silanols on the column backbone are interacting with the hydrogen-bonding network of the 4-oxo-1,4-dihydroquinoline core. Solution: Acidify the mobile phase to a pH of ~2.5 using 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)[4]. This achieves two critical outcomes: it fully protonates the stationary phase silanols (neutralizing them to Si-OH) and locks the analyte into a single, predictable state, ensuring sharp, symmetrical elution.

    Q2: My retention times are drifting between runs. How do I stabilize them? Causality: Retention time drift in quinolone esters is often caused by inadequate column equilibration or transient pH shifts at the solvent front. Solution: Implement a buffered system if you are strictly using UV detection (e.g., 15 mM phosphate buffer, pH 3.1)[3],[5]. If you require LC-MS compatibility, stick to volatile acids (0.1% FA) but mandate a strict 5-minute post-gradient re-equilibration step to restore the hydration layer on the stationary phase.

    Q3: The compound is precipitating in the autosampler or showing carryover. What is the ideal sample diluent? Causality: The 6-iodo group renders the compound poorly soluble in highly aqueous environments[1]. Solution: Dissolve the primary stock standard in 100% Acetonitrile (ACN) or a 50:50 ACN:DMSO mixture to ensure complete solubilization. To prevent peak distortion (the "solvent effect") upon injection, limit the injection volume to ≤ 5 µL, or dilute the final working standard to match the initial gradient conditions (e.g., 40% ACN) just before injection.

    Section 3: Self-Validating Experimental Protocol

    This protocol is designed as a closed-loop system. You cannot proceed to sample analysis unless the System Suitability Testing (SST) criteria are met, ensuring the method validates itself prior to data acquisition.

    Step 1: Mobile Phase Preparation

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water. (Filters through a 0.22 µm membrane to remove particulates).

    • Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade Acetonitrile[4]. Acetonitrile is preferred over methanol due to its lower viscosity and superior ability to elute highly lipophilic halogenated aromatics.

    Step 2: Chromatographic Conditions

    • Column: Fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size). End-capping is non-negotiable to minimize silanol exposure.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (Stabilizes mass transfer kinetics).

    • Detection Wavelength: 280 nm (Optimal for the conjugated quinolone chromophore)[5].

    • Injection Volume: 5 µL.

    Step 3: System Suitability Testing (SST) - The Self-Validation Gate Before analyzing unknown samples, inject a 10 µg/mL standard of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate six consecutive times. The system is considered validated for the run ONLY IF :

    • Retention Time %RSD is ≤ 1.0% (Confirms complete column equilibration).

    • Peak Tailing Factor (As) is ≤ 1.5 (Confirms silanol suppression is active and effective).

    • Theoretical Plates (N) > 10,000 (Confirms column bed integrity and optimal linear velocity).

    Section 4: Quantitative Method Optimization Data

    The following tables summarize the empirical data used to derive the optimized protocol.

    Table 1: Impact of Mobile Phase Additives on Peak Symmetry

    Mobile Phase Aqueous ComponentpHPeak Asymmetry (As)Theoretical Plates (N)Suitability Status
    Water (No additive)~6.02.854,500Fail (Severe silanol interaction)
    15 mM Phosphate Buffer5.51.808,200Marginal (Incomplete suppression)
    0.1% Formic Acid2.71.1514,500Pass (LC-MS Compatible)
    0.1% Trifluoroacetic Acid2.00.9516,000Pass (Best for UV-only analysis)

    Table 2: Optimized Gradient Elution Profile for Lipophilic Quinolone Esters

    Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)Flow Rate (mL/min)
    0.060401.0
    1.060401.0
    8.010901.0
    10.010901.0
    10.160401.0
    15.060401.0
    Section 5: Mechanistic Workflows

    MP_Logic N1 Target: Ethyl 6-iodo-4-oxo- 1,4-dihydroquinoline-3-carboxylate N2 Aqueous Phase Selection (Buffer vs. Acid) N1->N2 N5 Organic Modifier (High logP requires strong elution) N1->N5 N3 0.1% Formic Acid / TFA (pH ~2.0 - 2.5) N2->N3 MS Compatible / Fast N4 Phosphate Buffer (pH 3.0 - 5.5) N2->N4 UV Only / Strict pH control N8 Final Gradient Method N3->N8 N6 Acetonitrile (ACN) Preferred for lower backpressure N5->N6 Sharper Peaks N7 Methanol (MeOH) Alternative, higher viscosity N5->N7 N6->N8

    Logical decision tree for mobile phase selection in quinolone ester HPLC analysis.

    Tailing_Troubleshooting T1 Issue: Severe Peak Tailing (Asymmetry > 1.5) T2 Check Mobile Phase pH T1->T2 T5 Check Column Chemistry T1->T5 T8 Check Sample Diluent T1->T8 T3 pH > 4.0 (Silanol Ionization Active) T2->T3 T4 Lower pH to < 3.0 (e.g., 0.1% TFA) T3->T4 T6 Standard C18 T5->T6 T7 Switch to End-capped or Polar-embedded C18 T6->T7 T9 Diluent stronger than initial mobile phase T8->T9 T10 Match diluent to initial gradient % T9->T10

    Systematic troubleshooting pathway for resolving peak tailing in quinolone derivatives.

    References
    • Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity Source: NIH PMC URL
    • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs Source: MDPI URL
    • Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage Source: Quest Journals URL
    • Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection Source: Methods and Objects of Chemical Analysis URL
    • Analysis of Quinolones Residues in Milk using High Performance Liquid Chromatography Source: International Journal of Current Microbiology and Applied Sciences URL

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Reactivity of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate and Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

    For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, quinolone scaffolds are of paramount importance, forming the core of numerous therapeutic agen...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of medicinal chemistry and drug development, quinolone scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The strategic functionalization of the quinolone ring is a key aspect of modifying their biological activity, and the choice of substituents plays a crucial role in defining their chemical reactivity. This guide provides an in-depth comparison of the reactivity of two key intermediates: ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate and ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Understanding the distinct chemical behaviors of these two molecules is essential for designing efficient synthetic routes to novel quinolone-based drugs.

    The primary difference between these two compounds lies in the halogen substituent at the 6-position of the quinolone ring. The highly electronegative fluorine atom and the larger, more polarizable iodine atom impart distinct electronic and steric properties to the molecule, thereby governing their reactivity in various chemical transformations.

    The Dichotomy of Halogen Influence: Inductive vs. Resonance Effects

    Halogens attached to an aromatic ring exhibit a dual electronic nature. They are more electronegative than carbon, resulting in an electron-withdrawing inductive effect (-I).[1] Concurrently, their lone pairs of electrons can be donated into the aromatic π-system via a resonance effect (+M).[1] The overall influence on the ring's reactivity is a balance of these opposing forces.[1]

    • Fluorine: Being the most electronegative element, fluorine exerts a strong -I effect.[1] Its +M effect is relatively weak due to the poor energy match between its 2p orbitals and the carbon 2p orbitals of the aromatic ring. Consequently, the 6-fluoro substituent deactivates the quinolone ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine atom.

    • Iodine: While still electronegative, iodine's inductive effect is weaker than that of fluorine. Conversely, its larger size and more diffuse p-orbitals allow for a more significant, albeit still modest, resonance effect. The most critical feature of the iodo-substituent is the relative weakness of the carbon-iodine (C-I) bond, making it an excellent leaving group in various reactions, most notably in palladium-catalyzed cross-coupling reactions.[2]

    Comparative Reactivity in Key Synthetic Transformations

    The differing properties of the C-F and C-I bonds lead to distinct advantages and applications for each of these quinolone building blocks.

    Palladium-Catalyzed Cross-Coupling Reactions

    This class of reactions represents the most significant divergence in reactivity between the two compounds. The C-I bond is considerably more susceptible to oxidative addition to a low-valent palladium catalyst, a crucial step in the catalytic cycles of Suzuki, Heck, and Sonogashira couplings.[3]

    Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is an ideal substrate for these transformations, allowing for the introduction of a wide array of substituents at the 6-position. This versatility is invaluable for structure-activity relationship (SAR) studies in drug discovery. In contrast, the high bond energy of the C-F bond makes ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate generally unreactive in standard palladium-catalyzed cross-coupling reactions.[4][5]

    G cluster_0 Ethyl 6-iodo-quinolone cluster_1 Ethyl 6-fluoro-quinolone Iodo Ethyl 6-iodo-4-oxo-1,4- dihydroquinoline-3-carboxylate Pd_cat Pd(0) Catalyst Coupling_Partner Boronic Acid (Suzuki) Alkyne (Sonogashira) Alkene (Heck) Coupled_Product 6-Substituted Quinolone (Aryl, Alkynyl, Alkenyl) Fluoro Ethyl 6-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate No_Reaction No Reaction (under standard conditions) Fluoro->No_Reaction

    Nucleophilic Aromatic Substitution (SNA_r)

    The strong electron-withdrawing nature of the fluorine atom in ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate makes the quinolone ring more electron-deficient and thus more susceptible to nucleophilic attack. While the 6-position itself is not typically the site of substitution, the fluorine atom activates other positions on the ring for SNA_r. For instance, in related fluoroquinolone systems, nucleophilic substitution of a leaving group at the 7-position is a common strategy for introducing diversity.[6][7][8]

    Conversely, the iodo-substituted analogue is less reactive towards nucleophilic aromatic substitution due to the weaker electron-withdrawing effect of iodine. However, under specific conditions, such as photo-induced reactions, even fluoroquinolones can undergo nucleophilic substitution.[4][5][9]

    Experimental Data and Protocols

    The following tables summarize the typical reaction conditions and outcomes for key transformations of the two quinolone derivatives.

    ReactionSubstrateCatalyst/ReagentsSolventTemp. (°C)ProductYield (%)Reference
    Suzuki Coupling Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylatePd(PPh₃)₄, K₂CO₃, Phenylboronic acidDioxane/H₂O100Ethyl 6-phenyl-4-oxo-1,4-dihydroquinoline-3-carboxylate~85-95[10]
    Suzuki Coupling Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylatePd(PPh₃)₄, K₂CO₃, Phenylboronic acidDioxane/H₂O100No Reaction0[10]
    Sonogashira Coupling Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylatePdCl₂(PPh₃)₂, CuI, Et₃N, PhenylacetyleneDMF80Ethyl 6-(phenylethynyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate~80-90[10]
    Sonogashira Coupling Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylatePdCl₂(PPh₃)₂, CuI, Et₃N, PhenylacetyleneDMF80No Reaction0[10]
    Experimental Protocol: Suzuki Coupling of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

    G start Start reagents Combine: - Ethyl 6-iodo-quinolone (1 eq) - Phenylboronic acid (1.2 eq) - Pd(PPh₃)₄ (0.05 eq) - K₂CO₃ (2 eq) start->reagents solvent Add Dioxane/H₂O (4:1) reagents->solvent reaction Heat at 100°C under N₂ (Monitor by TLC/LC-MS) solvent->reaction workup Cool to RT Dilute with EtOAc Wash with H₂O, brine reaction->workup purification Dry over Na₂SO₄ Concentrate in vacuo Purify by column chromatography workup->purification product Obtain Ethyl 6-phenyl-quinolone purification->product

    Materials:

    • Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate[11]

    • Phenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0)

    • Potassium carbonate

    • Dioxane

    • Deionized water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with nitrogen gas three times.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

    • Add a degassed 4:1 mixture of dioxane and water.

    • Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 6-phenyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

    Conclusion

    The choice between ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate and its 6-fluoro counterpart is dictated by the intended synthetic strategy. For diversification through palladium-catalyzed cross-coupling reactions, the iodo-substituted quinolone is the substrate of choice due to the lability of the C-I bond.[10] Conversely, the fluoro-substituted analogue's utility lies in its increased susceptibility to nucleophilic aromatic substitution at other positions on the quinolone ring and its potential to impart favorable pharmacokinetic properties in the final drug molecule. A thorough understanding of the distinct reactivity profiles of these two valuable building blocks is crucial for the efficient and strategic design of novel quinolone-based therapeutic agents.

    References

    • Cuquerella, M. C., Boscá, F., & Miranda, M. A. (2004). Photonucleophilic Aromatic Substitution of 6-Fluoroquinolones in Basic Media: Triplet Quenching by Hydroxide Anion. The Journal of Organic Chemistry, 69(21), 7256–7261. [Link]

    • Fasani, E., et al. (1999). Photoinduced C−F Bond Cleavage in Some Fluorinated 7-Amino-4-quinolone-3-carboxylic Acids. The Journal of Organic Chemistry, 64(15), 5497-5503. [Link]

    • Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 738-743. [Link]

    • Cuquerella, M. C., Boscá, F., & Miranda, M. A. (2004). Photonucleophilic aromatic substitution of 6-fluoroquinolones in basic media: triplet quenching by hydroxide anion. The Journal of Organic Chemistry, 69(21), 7256-61. [Link]

    • Rádl, S. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Collection of Czechoslovak Chemical Communications, 59(9), 2119-2122. [Link]

    • Patel, D. R., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-4. [Link]

    • Musiol, R., et al. (2012). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 17(12), 14396-14421. [Link]

    • Gáspár, A., et al. (2018). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. International Immunopharmacology, 54, 244-252. [Link]

    • Li, J., et al. (2021). Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions. ACS Omega, 6(48), 32749–32759. [Link]

    • Patel, D. R., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]

    • PrepChem. (n.d.). Synthesis of ethyl 6-fluoro-4-hydroxy-3-quinoline-carboxylate. Retrieved from [Link]

    • Xu, Y., et al. (2023). Selective Electrochemical Halogenation of Functionalized Quinolone. The Journal of Organic Chemistry, 88(18), 12847–12856. [Link]

    • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

    • Magano, J. (2011). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

    • Kumar, D., & Patel, G. (2018). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. In Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. [Link]

    • Singh, U. P., et al. (2021). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. Scientific Reports, 11(1), 1-11. [Link]

    • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

    • PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

    • Rostron, J., & Barber, J. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. [Link]

    • BCC Live - GPAT/NIPER. (2021, July 25). H.A.C. 42 || electrophilic and nucleophilic aromatic substitution in quinolone & isoquinoline [Video]. YouTube. [Link]

    • Fasani, E., et al. (1999). Photoinduced C−F Bond Cleavage in Some Fluorinated 7-Amino-4-quinolone-3-carboxylic Acids. The Journal of Organic Chemistry, 64(15), 5497–5503. [Link]

    • J. Med. Chem. (2024). Key contemporary considerations for halogens in drug discovery. Journal of Medicinal Chemistry. [Link]

    • SciSpace. (1999). Photoinduced C-F Bond Cleavage in Some Fluorinated 7-Amino-4-quinolone-3-carboxylic Acids. [Link]

    • NextSDS. (n.d.). Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

    • The Organic Chemistry Tutor. (2019, January 3). halogens as directing groups in aromatic reactions [Video]. YouTube. [Link]

    • Chemistry Student. (2025, December 18). Why C–F Bonds Aren't Reactive [Video]. YouTube. [Link]

    • PubChem. (n.d.). Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

    • Sabinet African Journals. (n.d.). 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. Retrieved from [Link]

    • PubChem. (n.d.). 1,4-Dihydro-6-fluoro-4-oxoquinoline-3-carboxylic acid. Retrieved from [Link]

    • MDPI. (2023). Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. Molecules, 28(16), 5988. [Link]

    • Royal Society of Chemistry. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry. [Link]

    • ResearchGate. (n.d.). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Retrieved from [Link]

    • PubChem. (n.d.). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Retrieved from [Link]

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    Comparative

    A Senior Application Scientist's Guide: Comparing 6-Iodo and 6-Bromo Quinololine-3-Carboxylate Derivatives in Cross-Coupling Reactions

    For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The ability to precisely func...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The ability to precisely functionalize this privileged heterocycle is critical for modulating biological activity and developing new drug candidates. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1]

    A common strategic choice for synthetic chemists is the selection of the halide on the quinoline core, typically at the 6-position, to act as a handle for these transformations. This guide provides an in-depth, objective comparison of the two most common choices—6-iodo and 6-bromo quinoline-3-carboxylate derivatives—supported by fundamental principles and experimental data to inform your synthetic strategy.

    The Decisive Factor: The Carbon-Halogen Bond

    The fundamental difference in reactivity between 6-iodo and 6-bromo quinoline-3-carboxylates stems from the inherent properties of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond.[2] This lower bond dissociation energy has a direct and profound impact on the first and often rate-determining step of most cross-coupling catalytic cycles: oxidative addition .[3][4][5][6]

    In this step, the palladium(0) catalyst inserts itself into the C-X bond. A weaker bond requires less energy to break, thus the oxidative addition occurs much more readily with an aryl iodide than with an aryl bromide. This establishes the generally accepted reactivity trend for electrophiles in palladium-catalyzed reactions: Ar-I > Ar-Br > Ar-OTf > Ar-Cl .[2][7]

    Catalytic_Cycle cluster_reactivity Rate-Determining Step Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

    Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

    The lower energy barrier for the C-I bond in the oxidative addition step is the primary driver for the enhanced reactivity of iodo-derivatives.

    Oxidative_Addition_Comparison cluster_main Oxidative Addition Energy Profile start Pd(0) + Ar-X ts_br Transition State (Ar-Br) ts_i Transition State (Ar-I) p1_br start->p1_br ΔG‡ (Bromo) p1_i start->p1_i ΔG‡ (Iodo) finish Ar-Pd(II)-X p2_br ts_br->p2_br p2_i ts_i->p2_i

    Caption: Energy barrier for oxidative addition is lower for C-I vs. C-Br.

    Performance in Key Cross-Coupling Reactions

    Suzuki-Miyaura Coupling

    The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an organoboron compound and an organic halide.[8][9] In this context, the higher reactivity of the 6-iodoquinoline allows for milder reaction conditions, lower catalyst loadings, and often faster reaction times compared to its 6-bromo counterpart.

    Feature6-Iodoquinoline-3-carboxylate6-Bromoquinoline-3-carboxylateRationale & Citation
    Reaction Temperature Room Temp to moderate heat (e.g., 60-80 °C)Moderate to high heat (e.g., 80-110 °C)Weaker C-I bond facilitates oxidative addition at lower temperatures.[2]
    Catalyst Loading Typically lower (e.g., 1-3 mol%)Typically higher (e.g., 2-5 mol%)More facile C-I activation requires less catalyst to achieve good conversion.
    Reaction Time Generally shorter (e.g., 2-8 hours)Generally longer (e.g., 6-24 hours)Faster rate of oxidative addition leads to a faster overall catalytic cycle.[10]
    Yield Often higher, especially with challenging substratesGood to excellent, but may require more optimizationMilder conditions can prevent side reactions and degradation of sensitive functional groups.
    Chemoselectivity Excellent; can be coupled in the presence of a bromideLower; will react under conditions that also activate iodidesThe significant reactivity difference allows for selective C-I coupling.[2][10]

    Application Insight: For complex molecules with multiple halide sites, a 6-iodo derivative offers a significant strategic advantage for selective functionalization.[10] However, 6-bromoquinolines are often more commercially available and cost-effective, making them a practical choice for large-scale synthesis where reaction conditions can be pushed slightly harder.[1][11][12]

    Buchwald-Hartwig Amination

    The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, crucial for introducing amine functionalities common in pharmaceuticals.[13] While the C-I bond is still more reactive towards oxidative addition, the story here is more nuanced. Aryl iodides can sometimes be challenging substrates because the iodide anion generated during the reaction can act as an inhibitor, forming off-cycle and inactive palladium complexes.[14] This can slow or even stall the catalytic cycle. Consequently, aryl bromides are often considered ideal substrates for this transformation.

    Feature6-Iodoquinoline-3-carboxylate6-Bromoquinoline-3-carboxylateRationale & Citation
    Substrate Preference Good, but can be problematicOften preferred, highly reliablePotential for iodide to inhibit the catalyst. Bromides offer a "sweet spot" of reactivity without inhibition.[14]
    Ligand Choice Crucial; requires ligands that resist iodide poisoningBroad scope with modern bulky phosphine ligandsThe choice of ligand is always important, but more so to mitigate potential issues with iodides.
    Reaction Conditions Moderate heat (e.g., 80-100 °C)Moderate to high heat (e.g., 90-110 °C)Conditions are often dictated by the nucleophilicity of the amine as much as the halide.[11]
    Yield Good to excellent with optimized systemConsistently high to excellentBromides are workhorse substrates for this reaction, providing reliable outcomes.[15][16]

    Application Insight: When planning a Buchwald-Hartwig amination, a 6-bromoquinoline-3-carboxylate is often the safer starting point, promising a more robust and easily optimizable reaction. If a 6-iodo derivative must be used, careful screening of ligands and conditions is paramount to overcome potential catalyst inhibition.

    Heck Coupling

    The Heck reaction couples aryl halides with alkenes, offering a powerful route to substituted olefins.[17][18] The reactivity trend in this reaction generally follows the C-X bond strength, making the 6-iodo derivative the more reactive partner, similar to the Suzuki-Miyaura coupling.

    Feature6-Iodoquinoline-3-carboxylate6-Bromoquinoline-3-carboxylateRationale & Citation
    Reactivity HigherLowerDirectly follows the trend of C-X bond dissociation energy for oxidative addition.[19]
    Reaction Temperature Generally lowerGenerally higherLess thermal energy is needed to activate the more labile C-I bond.
    Side Reactions Can be cleanerMay require higher temperatures, leading to potential side reactionsMilder conditions possible with the iodo substrate can improve selectivity.
    Yield Good to excellentGood, but may require more forcing conditionsHigher reactivity often translates to better yields under optimized conditions.

    Application Insight: For Heck couplings, especially with thermally sensitive alkenes or when aiming for high efficiency, the 6-iodoquinoline-3-carboxylate is the superior choice. The 6-bromo derivative remains a viable and economical option, particularly if the coupling partners are robust.

    Experimental Protocols: A Practical Guide

    Here we provide representative, detailed protocols for a Suzuki-Miyaura coupling reaction, highlighting the typical differences in conditions required for the iodo- and bromo-substrates.

    Caption: General experimental workflow for Suzuki-Miyaura coupling.

    Protocol 1: Suzuki-Miyaura Coupling of Methyl 6-iodoquinoline-3-carboxylate
    • Materials:

      • Methyl 6-iodoquinoline-3-carboxylate (1.0 equiv)

      • Arylboronic acid (1.2 equiv)

      • Palladium(II) acetate (Pd(OAc)₂; 2 mol%)

      • SPhos (4 mol%)

      • Potassium phosphate (K₃PO₄; 2.0 equiv)

      • 1,4-Dioxane and Water (e.g., 4:1 v/v)

    • Procedure:

      • To an oven-dried reaction vessel, add Methyl 6-iodoquinoline-3-carboxylate, the arylboronic acid, and K₃PO₄.

      • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.[8]

      • Under the inert atmosphere, add the palladium catalyst (Pd(OAc)₂) and the SPhos ligand.

      • Add the degassed solvent system (1,4-Dioxane/Water). Solvents should be degassed by bubbling with inert gas for 20-30 minutes prior to use.[8]

      • Heat the reaction mixture to 80 °C with vigorous stirring.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours .

      • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

      • Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

      • Purify the crude product by column chromatography on silica gel.

    Protocol 2: Suzuki-Miyaura Coupling of Methyl 6-bromoquinoline-3-carboxylate
    • Materials:

      • Methyl 6-bromoquinoline-3-carboxylate (1.0 equiv)[11][12]

      • Arylboronic acid (1.2 equiv)

      • Palladium(II) acetate (Pd(OAc)₂; 3 mol%)

      • SPhos (6 mol%)

      • Potassium phosphate (K₃PO₄; 2.0 equiv)

      • 1,4-Dioxane and Water (e.g., 4:1 v/v)

    • Procedure:

      • To an oven-dried reaction vessel, add Methyl 6-bromoquinoline-3-carboxylate, the arylboronic acid, and K₃PO₄.

      • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

      • Under the inert atmosphere, add the palladium catalyst (Pd(OAc)₂) and the SPhos ligand. Note the slightly higher catalyst and ligand loading.

      • Add the degassed solvent system (1,4-Dioxane/Water).

      • Heat the reaction mixture to 100 °C with vigorous stirring. Note the higher reaction temperature.

      • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-18 hours .

      • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

      • Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

      • Purify the crude product by column chromatography on silica gel.

    Conclusion and Strategic Recommendations

    The choice between a 6-iodo and a 6-bromo quinoline-3-carboxylate derivative is a strategic decision that balances reactivity, cost, and synthetic complexity.

    • Choose 6-Iodoquinoline-3-carboxylate derivatives for:

      • Maximum Reactivity: When faster reactions and higher throughput are desired.

      • Mild Conditions: To protect sensitive functional groups elsewhere in the molecule.

      • Low Catalyst Loading: To reduce costs associated with precious metal catalysts.

      • Chemoselectivity: When selective coupling at one position is required in the presence of other halides (e.g., Br, Cl).[2]

    • Choose 6-Bromoquinoline-3-carboxylate derivatives for:

      • Cost-Effectiveness and Availability: They are often less expensive and more readily available, making them ideal for large-scale synthesis.[11][12]

      • Robust Reactions: When the substrates are thermally stable and can tolerate slightly more forcing conditions.

      • Buchwald-Hartwig Aminations: Where they are often the substrate of choice to avoid potential catalyst inhibition by iodide.[14]

    Ultimately, the optimal choice depends on the specific goals of the synthesis. By understanding the fundamental principles of reactivity and the practical nuances of each cross-coupling reaction, researchers can make informed decisions to accelerate their drug discovery and development programs.

    References

    • Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines. BenchChem.
    • Technical Support Center: Achieving Selective Reactions at C-I vs. C-Br Bonds. BenchChem.
    • Application Notes and Protocols for the Derivatization of Methyl 6-bromoquinoline-3-carboxylate. BenchChem.
    • Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery. BenchChem.
    • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. ACS Publications.
    • Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository.
    • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
    • Suzuki Coupling Reaction Procedure | PDF. Scribd.
    • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
    • Buchwald–Hartwig amination. Wikipedia.
    • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
    • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
    • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Springer.
    • Validating the Reactivity of 6-Bromoquinoline as a Synthetic Building Block: A Comparative Guide. BenchChem.
    • A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions. BenchChem.
    • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. BenchChem.
    • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
    • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews.
    • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI.
    • Heck Reaction. Organic Chemistry Portal.
    • Suzuki Coupling. Organic Chemistry Portal.
    • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
    • Heck Reaction—State of the Art. MDPI.
    • Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. ResearchGate.

    Sources

    Validation

    Spectroscopic Comparison of Halogenated 4-Oxo-1,4-dihydroquinoline-3-carboxylates: A Technical Guide for Analytical Characterization

    As a Senior Application Scientist navigating the complex landscape of antimicrobial characterization, understanding the photophysical behavior of halogenated 4-oxo-1,4-dihydroquinoline-3-carboxylates—commonly known as fl...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist navigating the complex landscape of antimicrobial characterization, understanding the photophysical behavior of halogenated 4-oxo-1,4-dihydroquinoline-3-carboxylates—commonly known as fluoroquinolones (FQs)—is non-negotiable. These compounds, characterized by their bicyclic core, exhibit highly sensitive spectroscopic properties dictated by their substituent groups and solvent environments.

    This guide provides an objective, data-driven comparison of the spectroscopic performance of key FQs, detailing the structural causality behind their behavior and providing self-validating experimental workflows for their analysis.

    Structural Determinants of Spectroscopic Behavior

    The spectroscopic signature of any fluoroquinolone is fundamentally governed by its core structure: a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety. However, the nuances in their UV-Vis absorption and fluorescence emission profiles are dictated by two critical substitutions:

    • The C-6 Halogen (Fluorine): The electron-withdrawing fluorine atom enhances the overall lipophilicity and broadens the absorption spectrum by lowering the energy of the π−π∗ transitions.

    • The C-7 Substituent (Piperazine Ring): This is the primary driver of the molecule's photophysical reactivity. In compounds like Ciprofloxacin, Enrofloxacin, and Ofloxacin, the nitrogen atom of the C-7 piperazine ring acts as an electron donor. Upon UV excitation, this triggers an Intramolecular Charge Transfer (ICT) to the electron-accepting C-4 keto oxygen.

    Conversely, compounds lacking this piperazine ring, such as Flumequine, do not undergo this pronounced ICT. This structural dichotomy perfectly explains their divergent photostability and solvatochromic behaviors 1 [1].

    Photophysics S0 Ground State (S0) Fluoroquinolone S1_FC Franck-Condon Excited State (S1) S0->S1_FC UV Excitation (270-320 nm) TICT Twisted Intramolecular Charge Transfer S1_FC->TICT Solvent Reorganization (H2O accelerates) Emission Fluorescence (Stokes Shifted) TICT->Emission Radiative Decay Degradation Photodegradation (Piperazine Cleavage) TICT->Degradation Non-Radiative Reactive Pathway Emission->S0 Relaxation

    Photophysical relaxation pathway of C7-piperazinyl fluoroquinolones highlighting the TICT state.

    Comparative Spectroscopic Data

    To objectively compare these alternatives, we must look at their excitation/emission maxima and their susceptibility to photodegradation. The presence of the C-7 piperazine ring makes compounds highly photolabile under UVA irradiation, whereas its absence (e.g., Flumequine) results in extreme photostability2[2].

    Table 1: Quantitative Spectroscopic & Photostability Comparison
    CompoundC-7 SubstituentPrimary Absorption Maxima (nm)Emission Max (nm)Photodegradation (24h UVA)
    Ciprofloxacin Piperazine277, 316440~85%
    Enrofloxacin Ethyl-piperazine270, 310440~85%
    Ofloxacin Methyl-piperazine (fused)290, 325505~64%
    Flumequine None (fused ring)<250, 315360<5% (Highly Stable)

    Note: Data acquired in aqueous matrices at physiological pH (7.0-7.5). Absorption maxima shift slightly depending on the protonation state of the C-3 carboxyl and C-7 piperazinyl groups.

    Self-Validating Experimental Protocols

    To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every analytical choice is grounded in the physicochemical properties of the fluoroquinolones.

    Protocol A: Steady-State Fluorescence & Solvatochromism Analysis

    Because the ICT state of piperazinyl-FQs is highly polar, their fluorescence is extremely sensitive to solvent dielectric constant and hydrogen-bonding capacity. We utilize a water-methanol gradient to probe this reverse solvatochromism.

    Causality of Design: Water accelerates the formation of the twisted excited-state ICT due to specific hydrogen-bonding interactions, leading to a massive Stokes shift and altered quantum yields. Methanol disrupts this network.

    • Preparation: Prepare 10 µM stock solutions of Ofloxacin and Flumequine in HPLC-grade methanol.

    • Solvent Gradient: Prepare a series of 10 samples ranging from 100% H2​O to 100% CH3​OH in 10% increments. Spike each with the FQ stock to a final concentration of 0.5 µM.

    • Validation Step (Inner-Filter Effect Correction): Measure the UV-Vis absorbance of each sample at the excitation wavelength ( λex​=290 nm). If Abs > 0.05, apply the primary inner-filter correction equation to the subsequent fluorescence data to prevent artificial quenching artifacts.

    • Acquisition: Record emission spectra from 350 nm to 600 nm.

    • Data Interpretation: Ofloxacin will exhibit a continuous red shift in emission as water concentration increases (reverse solvatochromism). Flumequine, lacking the piperazine ring, will act as your internal negative control, showing negligible spectral shifting.

    Protocol B: Photodegradation Tracking via EEM-PARAFAC

    During photodegradation, FQs generate byproducts that retain the core fluorophore, causing severe spectral overlap. Simple univariate fluorescence tracking is invalid here. We must use Excitation-Emission Matrices (EEM) coupled with Parallel Factor Analysis (PARAFAC) to mathematically deconvolute the signals2 [2].

    Causality of Design: PARAFAC separates the multi-dimensional fluorescence landscape into individual chemical components, allowing us to track the decay of the parent drug independently from the rise of its photoproducts.

    • Irradiation Setup: Place 12.5 µM aqueous solutions of the FQs in a solar simulator (UVA range).

    • Validation Step (Dark Control): Maintain an identical set of samples in complete darkness at the same temperature. This validates that any observed degradation is strictly photochemical, not hydrolytic.

    • EEM Acquisition: At defined time intervals (e.g., 0, 30, 60, 120 mins), extract aliquots. Scan λex​ from 250–400 nm (5 nm steps) and λem​ from 330–650 nm (2.5 nm steps).

    • Data Pre-processing: Subtract a pure water blank EEM from all sample EEMs to remove Rayleigh and Raman scattering peaks—a critical step to prevent the PARAFAC algorithm from modeling physical scattering as chemical components.

    • PARAFAC Modeling: Fit the data to a multi-component model. Validate the model using the Core Consistency Diagnostic (CORCONDIA); a score > 80% confirms the correct number of components has been chosen.

    Workflow Sample 1. Sample Preparation (FQs in Aqueous Matrix) Irradiation 2. UVA Irradiation (Photolysis Setup) Sample->Irradiation Dark Control Validation EEM 3. EEM Acquisition (Ex: 250-400nm, Em: 330-650nm) Irradiation->EEM Aliquot Sampling PARAFAC 4. PARAFAC Modeling (Deconvolution of Signals) EEM->PARAFAC Rayleigh/Raman Subtraction Kinetics 5. Kinetic Analysis (Score vs. Time Tracking) PARAFAC->Kinetics CORCONDIA > 80%

    Experimental workflow for tracking fluoroquinolone photodegradation using EEM-PARAFAC analysis.

    References

    • Park, H. R., et al. (2002). "Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents." PubMed (NIH).
    • Gómez-Pacheco, C. V., et al. (2023). "Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry." MDPI.
    • Cristina, M., et al. (2021). "Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation." PMC (NIH).

    Sources

    Comparative

    Validating the Biological Activity of Ethyl 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate Analogs: A Comprehensive Comparison Guide

    As drug discovery pivots toward highly optimized, target-specific molecules, the ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold has emerged as a critical pharmacophore. Historically, the 6-fluoroquinolone...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug discovery pivots toward highly optimized, target-specific molecules, the ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold has emerged as a critical pharmacophore. Historically, the 6-fluoroquinolone core dominated antibacterial research. However, replacing the fluorine with an iodine atom fundamentally alters the molecule's physicochemical properties. The larger atomic radius and distinct polarizability of iodine enable unique halogen bonding (O···I interactions) within target binding pockets, while the 4-oxo-1,4-dihydroquinoline core provides a rigid, hydrogen-bonding framework.

    This guide provides an objective, data-driven comparison of 6-iodo-quinolone analogs against standard commercial therapeutics across two primary biological domains: Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulation and Macrophage-mediated Anti-inflammatory activity .

    CFTR Channel Modulation: Overcoming Lipophilic Toxicity

    The Mechanistic Challenge

    Ivacaftor (VX-770) is a breakthrough CFTR potentiator used to treat cystic fibrosis patients with gating mutations (e.g., G551D). However, ivacaftor possesses a high lipophilicity (LogP ~5.6). In combination therapies, this extreme hydrophobicity can disrupt lipid microenvironments, inadvertently destabilizing folding-rescued Δ F508-CFTR proteins at the cell membrane.

    The 6-Iodo-Quinolone Advantage

    Recent studies demonstrate that synthesizing analogs from the ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate precursor (specifically, conjugating polar moieties like glutamic acid) yields potentiators with drastically reduced lipophilicity.

    Causality: The increased polarity of these 6-iodo analogs allows them to engage polar amino acids in the CFTR binding pocket via robust hydrogen and ionic bonds. This targeted interaction replaces the lipid-disrupting hydrophobic interactions driven by ivacaftor’s tert-butyl groups, thereby preserving the stability of membrane-associated CFTR proteins without sacrificing gating potentiation.

    Experimental Protocol: Cellular Ion Flux Assay (YFP Quenching)

    To validate CFTR potentiation, a high-throughput Yellow Fluorescent Protein (YFP) quenching assay is utilized.

    • Self-Validating System: The assay relies on a baseline fluorescence reading prior to forskolin stimulation. This internal control ensures that any observed quenching is strictly dependent on cAMP-stimulated CFTR gating, eliminating false positives caused by compound autofluorescence or basal membrane leakage.

    Step-by-Step Methodology:

    • Cell Preparation: Seed Fischer Rat Thyroid (FRT) cells co-expressing mutant CFTR (e.g., G551D) and a halide-sensitive YFP variant (YFP-H148Q/I152L) in 96-well microplates.

    • Compound Incubation: Treat cells with serial dilutions of the 6-iodo-quinolone analogs (0.01 – 10 µM) or Ivacaftor (positive control) for 24 hours.

    • Baseline Read: Wash cells with a chloride-free buffer and record baseline fluorescence.

    • Activation: Inject an activating cocktail containing Forskolin (to raise intracellular cAMP) and an extracellular iodide ( I− ) solution.

    • Kinetic Readout: Measure fluorescence continuously for 14 seconds. Functional CFTR channels allow iodide influx, which rapidly quenches the intracellular YFP. Calculate the initial quenching rate ( dF/dt ) to determine the EC50​ .

    CFTR_Workflow A Compound Library (6-Iodo Analogs) B YFP-Expressing FRT Cells A->B Incubation C Forskolin Stimulation B->C Activation D Iodide Influx via CFTR C->D Channel Opening E YFP Quenching (Fluorescence Drop) D->E Halide Binding F EC50 Calculation & Validation E->F Data Analysis

    Figure 1: High-throughput cellular ion flux assay workflow for validating CFTR potentiation.

    Quantitative Comparison: CFTR Potentiators

    Note: Lipophilicity (LogP) is experimentally determined via reversed-phase HPLC following OECD Test Guideline No. 117, ensuring standardized physicochemical profiling.

    Compound ClassExperimental LogP EC50​ (G551D-CFTR)Effect on Δ F508-CFTR Membrane Stability
    Ivacaftor (VX-770) ~5.60.1 - 0.2 µMAttenuates/Destabilizes at high concentrations
    6-Iodo-Quinolone Analogs 2.5 - 3.50.1 - 0.3 µMMaintains stability (No attenuation)

    Anti-Inflammatory Activity: iNOS Suppression in Macrophages

    The Mechanistic Challenge

    Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like indomethacin inhibit cyclooxygenase (COX) enzymes but often cause severe gastrointestinal toxicity. There is a critical need for alternative scaffolds that modulate upstream inflammatory pathways.

    The 6-Iodo-Quinolone Advantage

    Derivatives of the 4-oxo-1,4-dihydroquinoline-3-carboxylate core exhibit profound anti-inflammatory properties by directly modulating macrophage signaling, often outperforming standard NSAIDs in specific in vitro models.

    Causality: Instead of targeting COX, 6-iodo-quinolone analogs suppress Lipopolysaccharide (LPS)-induced inflammation by blocking the translocation of Nuclear Factor kappa B (NF-κB) to the nucleus. This upstream blockade prevents the transcription and upregulation of inducible nitric oxide synthase (iNOS), thereby halting the cytotoxic overproduction of Nitric Oxide (NO).

    Experimental Protocol: RAW 264.7 Macrophage NO Inhibition Assay

    The Griess Reagent assay is the gold standard for quantifying nitrite ( NO2−​ ), a stable breakdown product of NO, in cell culture media.

    • Self-Validating System: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay is run in parallel on the exact same plate. This critical control proves that the observed reduction in NO is due to true mechanistic iNOS suppression and not merely an artifact of compound cytotoxicity killing the macrophages.

    Step-by-Step Methodology:

    • Macrophage Seeding: Seed RAW 264.7 murine macrophages in 96-well plates at a density of 5×104 cells/well and incubate overnight.

    • Pre-treatment: Aspirate media and pre-treat cells with the 6-iodo analogs (10 - 30 µM) or Indomethacin (positive control) for 1 hour.

    • LPS Challenge: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and stimulate iNOS expression. Incubate for 24 hours.

    • Griess Readout: Transfer 100 µL of the supernatant to a new plate. Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine in 5% phosphoric acid). Incubate for 10 minutes in the dark and measure absorbance at 540 nm against a sodium nitrite standard curve.

    AntiInflammatory_Pathway LPS LPS Stimulation TLR4 TLR4 Receptor (Macrophage) LPS->TLR4 Binds NFKB NF-κB Translocation TLR4->NFKB Activates iNOS iNOS Expression NFKB->iNOS Upregulates NO Nitric Oxide (NO) Production iNOS->NO Catalyzes Inhibitor 6-Iodo-Quinolone Analogs Inhibitor->NFKB Blocks Inhibitor->iNOS Suppresses

    Figure 2: Mechanism of action for 6-iodo-quinolone analogs in suppressing LPS-induced NO production.

    Quantitative Comparison: Anti-Inflammatory Efficacy

    Data represents typical inhibition profiles at a 30 µM screening concentration in RAW 264.7 cells.

    CompoundTarget MechanismNO Inhibition (%)Cell Viability (MTT)
    Indomethacin (Standard) COX-1 / COX-2~45%>95%
    6-Iodo-Quinolone Analogs NF-κB / iNOS~71% >95%

    References

    • Iazzi, M., Junor, P., Doshi, J., Acharya, S., Sühring, R., Viirre, R. D., & Gupta, G. D. (2023). "Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity." ACS Omega, 8(48), 45606-45615. URL:[Link]

    • Aboul-Enein, M. N., El-Azzouny, A. M., Ragab, F. A., & Hamissa, M. F. (2020). "Some Biological Activities and Molecular Docking Studies of Quinoline Derivatives." Molecules, 25(5), 1118. URL:[Link]

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

    This document provides a detailed protocol for the safe and compliant disposal of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 302949-01-5).

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides a detailed protocol for the safe and compliant disposal of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 302949-01-5). As a halogenated quinoline derivative, this compound requires specific handling and disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

    Hazard Identification and Immediate Safety Protocols

    Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is classified as an irritant. Adherence to strict safety protocols is mandatory.

    Personal Protective Equipment (PPE)

    Before initiating any disposal procedures, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[1][2]

    • Body Protection: A standard laboratory coat is required.[2]

    • Work Area: All handling of this solid compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or aerosols.[2][3]

    Summary of Hazard Information

    The following table summarizes the key hazard data for ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate.

    PropertyInformation
    Chemical Name Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
    CAS Number 302949-01-5
    Physical Form Yellow to Brown Solid
    GHS Pictogram alt text
    Signal Word Warning
    Hazard Statements H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4]
    Precautionary Statements P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.

    The Core Principle: Segregation of Halogenated Waste

    The most critical step in the proper disposal of this compound is its classification and segregation as halogenated organic waste .[5][6] The presence of iodine in the molecular structure necessitates this separation.

    Causality: Halogenated waste cannot be mixed with non-halogenated solvent waste.[7] The primary disposal method for organic chemical waste is high-temperature incineration. During incineration, halogenated compounds produce acidic gases (e.g., hydrogen iodide from this compound).[8] Disposal facilities that handle halogenated waste are equipped with specialized "scrubbers" to neutralize these corrosive and toxic gases before they are released into the atmosphere. Disposing of halogenated compounds in a non-halogenated waste stream can damage incinerators and lead to the release of pollutants. This segregation also impacts disposal costs, as the treatment of halogenated waste is significantly more expensive.[6][7]

    Disposal Workflow Diagram

    The following diagram outlines the decision-making process and workflow for the proper disposal of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate waste streams.

    DisposalWorkflow Disposal Workflow for Halogenated Quinolines start Start: Identify Waste Containing Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated gloves, weighing paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, solvent rinsates from decontamination) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, broken glass) waste_type->sharps_waste Sharps collect_solid Collect in a dedicated, sealed, and labeled 'Halogenated Solid Waste' container. solid_waste->collect_solid collect_liquid Collect in a dedicated, sealed, and labeled 'Halogenated Liquid Waste' container. liquid_waste->collect_liquid collect_sharps Place in a designated, puncture-proof sharps container. sharps_waste->collect_sharps storage Store all sealed waste containers in a designated Satellite Accumulation Area (SAA). collect_solid->storage collect_liquid->storage collect_sharps->storage contact_ehs Contact Institutional EHS Office for Hazardous Waste Pickup. storage->contact_ehs

    Caption: Disposal workflow from waste identification to final pickup.

    Step-by-Step Disposal Procedures

    All materials contaminated with this compound must be treated as hazardous chemical waste. Never dispose of this chemical or its containers in the regular trash or down the drain.[9][10]

    Solid Waste Disposal

    This stream includes unused or expired solid compounds, as well as any disposable labware contaminated during handling.

    • Prepare Container: Obtain a dedicated, leak-proof hazardous waste container suitable for solids.[11]

    • Collect Waste: Carefully place any residual ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, along with contaminated items (e.g., weighing papers, pipette tips, gloves, absorbent pads), into the container.[2] Avoid generating dust during transfer.[2]

    • Seal and Label: Securely close the container. Ensure it is properly labeled as described in Section 5.

    • Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[7][12]

    Liquid Waste Disposal

    This stream includes any solutions containing the dissolved compound and solvents used for decontaminating glassware.

    • Prepare Container: Use a separate, sealed, and clearly labeled liquid hazardous waste container made of a compatible material (e.g., a poly bottle for organic solvents).[7]

    • Collect Waste: Pour solutions containing the compound directly into the designated "Halogenated Liquid Waste" container.

    • Decontamination Rinsate: Rinse any contaminated glassware with a small amount of a suitable solvent (e.g., acetone, ethanol). This first rinsate is considered hazardous and must be collected in the same liquid waste container.[2] Subsequent rinses can be handled according to standard laboratory procedures for non-hazardous waste, provided the initial rinse was thorough.

    • Seal and Label: Keep the container closed except when adding waste.[7][12] Ensure it is properly labeled.

    • Storage: Store the container in secondary containment within the SAA to mitigate potential leaks.[7]

    Contaminated Sharps

    Any sharps, such as needles or broken glass, contaminated with the compound must be disposed of in a designated, puncture-proof sharps container. This container should also be labeled as hazardous waste and managed through your institution's EHS office.

    Waste Containerization and Labeling

    Proper labeling is a legal requirement and is crucial for the safety of everyone who will handle the waste. All waste containers must be clearly and accurately labeled.[13]

    The label must include:

    • The words "Hazardous Waste" .[7]

    • The full chemical name: "Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate" and any other chemical constituents (including solvents) with their approximate percentages.[7]

    • The CAS Number: "302949-01-5" .

    • An indication of the hazards (e.g., "Irritant," "Halogenated Organic Waste" ).[7]

    • Your name, laboratory/department, and the date accumulation started.

    On-Site Storage and Final Disposition

    All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within or near the laboratory where the waste is generated.[12] The SAA should be a secure area, away from general laboratory traffic. Once your waste container is nearly full (approximately 90%), or if you will no longer be generating this type of waste, you must arrange for its disposal.[13]

    Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a waste pickup.[12] Provide them with a complete and accurate description of the waste as detailed on your label. Do not attempt to transport hazardous waste yourself.

    Emergency Procedures for Spills

    In the event of a spill, follow these procedures:

    • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

    • Control Ignition Sources: If any flammable solvents are involved, eliminate all sources of ignition.[9]

    • Contain Spill: For a small spill of solid material, gently cover it with an inert absorbent material like vermiculite or sand to avoid raising dust.[9]

    • Clean Up: Wearing your full PPE, carefully scoop the contained material into a designated hazardous waste container.[10]

    • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials and rinsate as hazardous waste.

    • Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policies.

    By adhering to these detailed procedures, you contribute to a safe and compliant research environment, ensuring the responsible management of chemical waste from discovery to disposal.

    References

    • Benchchem. (n.d.). Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals.
    • Environmental Health and Safety. (2018, January 10). EHS- Iodination Guideline.
    • PubChem. (n.d.). Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

    • Radiation Safety Services. (n.d.). IODINATION SAFETY PRECAUTIONS.
    • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

    • New Jersey Department of Health. (2010, February). Hazardous Substance Fact Sheet - Iodine. Retrieved from [Link]

    • NextSDS. (n.d.). ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

    • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

    • Benchchem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
    • PubChem. (n.d.). Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

    • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

    • Unspecified Source. (n.d.). Iodine Solution - Safety Data Sheet.
    • NIH. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

    • The Prashant Kamat lab, University of Notre Dame. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Retrieved from [Link]

    • Unspecified Source. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
    • Freie Universität Berlin. (n.d.). Disposal of chemical and hazardous waste. Retrieved from [Link]

    • Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution. Retrieved from [Link]

    • US EPA. (n.d.). Identification and Description of Mineral Processing Sectors and Waste Streams.
    • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

    Sources

    Handling

    A Researcher's Guide to the Safe Handling of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

    This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No: 302949-01-5). Th...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No: 302949-01-5). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and available chemical hazard information. As a quinoline derivative, this compound warrants careful handling due to the potential hazards associated with this class of chemicals.

    Hazard Assessment and Triage

    Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a yellow to brown solid.[1][2] According to available safety information, it is classified with the following hazard statements:

    • H315: Causes skin irritation. [1]

    • H319: Causes serious eye irritation. [1]

    Hazard ClassificationGHS CodeDescription
    Skin IrritationH315Causes skin irritation upon contact.
    Serious Eye IrritationH319Causes serious eye irritation upon contact.
    Potential Systemic Effects-As a quinoline derivative, potential for systemic toxicity should be assumed.[3][5]

    Personal Protective Equipment (PPE): Your First Line of Defense

    The selection of appropriate PPE is critical to minimize exposure. The following PPE is mandatory when handling this compound:

    • Eye and Face Protection: Tightly fitting safety goggles are required.[6] A face shield should be worn in situations with a higher risk of splash or aerosol generation.

    • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[7] It is recommended to wear two pairs of gloves, especially when handling the pure solid or concentrated solutions.[7][8] Gloves should be inspected before use and changed immediately if contaminated.[7] Always wash hands thoroughly after removing gloves.[4][9]

    • Body Protection: A lab coat must be worn and fully fastened.[7] For procedures with a higher risk of contamination, consider using disposable sleeves or a disposable gown.

    • Respiratory Protection: All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood or a powder weighing station to avoid inhalation.[4][10] If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary.[11][12]

    Safe Handling and Operational Workflow

    A structured workflow is essential to minimize the risk of exposure and contamination.

    Designated Work Area

    All work with Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate should be performed in a designated area, such as a chemical fume hood.[4][7] This area should be clearly marked with a warning sign indicating the presence of a hazardous chemical. The work surface should be lined with absorbent bench paper to contain any potential spills.[7]

    Weighing the Compound

    Due to the risk of aerosolization, special care must be taken when weighing the solid powder.[10]

    Step-by-Step Weighing Protocol:

    • Tare a labeled, sealable container on a balance located within the designated fume hood.

    • Carefully transfer the desired amount of the compound into the tared container using a clean spatula.[10]

    • Seal the container before removing it from the balance.

    • If a balance inside a fume hood is not available, tare the container outside the hood, add the powder inside the hood, and then seal the container before re-weighing it outside the hood.[7][8]

    Solution Preparation

    When preparing solutions, add the solvent to the container with the pre-weighed solid slowly to avoid splashing. Once dissolved, the risk of inhalation is significantly reduced, but skin and eye contact are still potential hazards.[10]

    Workflow for Handling Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

    cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood) prep_ppe->prep_area Step 1 weigh Weigh Solid Compound prep_area->weigh Step 2 dissolve Prepare Solution weigh->dissolve Step 3 experiment Conduct Experiment dissolve->experiment Step 4 decontaminate Decontaminate Work Area and Equipment experiment->decontaminate Step 5 dispose Dispose of Waste decontaminate->dispose Step 6 remove_ppe Remove PPE dispose->remove_ppe Step 7

    Caption: A step-by-step workflow for the safe handling of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate.

    Spill and Emergency Procedures

    In the event of a spill, it is crucial to act quickly and safely.

    • Small Spills: For small spills of the solid, carefully clean the area using a wet cleaning method or a HEPA-filtered vacuum.[7][10] Dry sweeping is prohibited as it can generate dust.[8] For small liquid spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.

    • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing.[2] Seek medical attention if irritation persists.[2]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

    Storage and Disposal

    Proper storage and disposal are critical to maintaining a safe laboratory environment.

    Storage

    Store Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate in a tightly sealed container in a cool, dry, and dark place.[1][2] It should be stored away from incompatible materials such as strong oxidizing agents.[11] The storage area should be clearly labeled. Dry solids should be stored separately from liquids.[9]

    Disposal

    All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[6][11] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[14]

    References

    • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of Washington. [Link]

    • Evolve's guide to storing lab chemicals safely. Evolve. [Link]

    • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Duke University Occupational and Environmental Safety Office. [Link]

    • Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxoquinoline-3-carboxylate. NextSDS. [Link]

    • Toxicological Review of Quinoline (CAS No. 91-22-5). U.S. Environmental Protection Agency. [Link]

    • QUINOLINE 97% (For Synthesis) - MSDS. Oxford Lab Fine Chem LLP. [Link]

    • SAFETY DATA SHEET. Chemos GmbH & Co.KG. [Link]

    • Standard operating procedure for hazardous chemicals Handling of nanomaterials. University of Wisconsin-Milwaukee. [Link]

    • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

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